Product packaging for (But-3-yn-2-yl)cyclohexane(Cat. No.:)

(But-3-yn-2-yl)cyclohexane

Cat. No.: B15322610
M. Wt: 136.23 g/mol
InChI Key: JIXMCUJGRXYFNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(But-3-yn-2-yl)cyclohexane ( 161585-63-3) is an organic compound with the molecular formula C10H16 and a molecular weight of 136.23 g/mol. Its structure incorporates a cyclohexyl group and a but-3-yn-2-yl side chain, characterized by a terminal alkyne (C#C) functionality . The cyclohexane ring is known to adopt stable chair conformations, which can influence the compound's overall steric profile . The terminal alkyne group is a highly valuable handle in synthetic and medicinal chemistry research. It is commonly employed in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," which is extensively used for bioconjugation, probe development, and the synthesis of more complex molecular architectures . This specific reactivity makes this compound a potential building block for constructing chemical probes, such as those used in photoaffinity labeling (PAL) studies to investigate biomolecular interactions and mechanisms of action in live cells . Researchers can leverage this compound to explore new chemical spaces, particularly in developing modulators for protein targets, given the privileged status of both cycloalkane and alkyne motifs in drug discovery. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B15322610 (But-3-yn-2-yl)cyclohexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

but-3-yn-2-ylcyclohexane

InChI

InChI=1S/C10H16/c1-3-9(2)10-7-5-4-6-8-10/h1,9-10H,4-8H2,2H3

InChI Key

JIXMCUJGRXYFNF-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)C1CCCCC1

Origin of Product

United States

Foundational & Exploratory

Stereochemistry of (But-3-yn-2-yl)cyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of (But-3-yn-2-yl)cyclohexane, a molecule of interest in synthetic and medicinal chemistry due to its rigid alkynyl functional group and multiple chiral centers. This document outlines plausible synthetic routes, conformational analysis, and detailed protocols for the separation and characterization of its stereoisomers, offering a foundational resource for researchers in drug development and stereoselective synthesis.

Introduction to the Stereochemistry of this compound

This compound possesses two chiral centers, leading to the existence of four possible stereoisomers. The first chiral center is at the C-2 position of the but-3-yn-2-yl group, and the second is at the C-1 position of the cyclohexane ring where the butynyl group is attached. The presence of these two stereocenters gives rise to two pairs of enantiomers, which are diastereomers of each other.

The spatial arrangement of the substituents on the cyclohexane ring, particularly the bulky butynyl group, dictates the conformational preferences and, consequently, the molecule's overall shape and potential biological activity. A thorough understanding of the stereochemical landscape of this molecule is therefore critical for its application in fields such as drug discovery and materials science.

Data Presentation

Stereoisomers of this compound

The four possible stereoisomers arise from the combination of R/S configurations at the two chiral centers.

StereoisomerConfiguration at C-1 (Cyclohexane)Configuration at C-2 (Butynyl)Relationship
1RREnantiomer of (S,S)
2SSEnantiomer of (R,R)
3RSEnantiomer of (S,R)
4SREnantiomer of (S,R)

Table 1: Possible stereoisomers of this compound.

Predicted Conformational Energies

The stability of the chair conformations of the diastereomers is influenced by the steric bulk of the but-3-yn-2-yl group. Generally, substituents on a cyclohexane ring prefer the equatorial position to minimize 1,3-diaxial interactions.[1][2][3][4][5] The energy difference between axial and equatorial conformers can be significant.[4]

Diastereomer PairCyclohexane C-1 ConfigurationButynyl C-2 ConfigurationFavored Conformation of Butynyl GroupEstimated Energy Difference (kcal/mol)
(R,R) / (S,S)R / SR / SEquatorial> 2.0
(R,S) / (S,R)R / SS / REquatorial> 2.0

Table 2: Predicted conformational preferences and relative energies for the diastereomers of this compound. The energy difference represents the destabilization of the axial conformer relative to the equatorial conformer.

Expected Spectroscopic Data

NMR spectroscopy is a powerful tool for distinguishing between diastereomers.[6] The chemical shifts of protons and carbons adjacent to the chiral centers are expected to differ for each diastereomer.

StereoisomerPredicted ¹H NMR Shift (ppm) for Cyclohexane C-1 ProtonPredicted ¹³C NMR Shift (ppm) for Cyclohexane C-1 Carbon
Diastereomer 1 (e.g., R,R/S,S)~2.5 (axial)~75
Diastereomer 2 (e.g., R,S/S,R)~2.3 (axial)~74.5

Table 3: Predicted, hypothetical NMR chemical shifts for the diastereomers of the corresponding precursor alcohol, 1-(But-3-yn-2-yl)cyclohexan-1-ol. Actual values for this compound would require experimental determination.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic addition of a butynyl anion to cyclohexanone, followed by deoxygenation. The stereochemistry of the initial addition can be influenced by the reaction conditions.

Protocol 1: Synthesis of 1-(But-3-yn-2-yl)cyclohexan-1-ol

  • Preparation of the Alkynyl Nucleophile: To a solution of but-3-yn-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 30 minutes to generate the lithium alkoxide-acetylide.

  • Nucleophilic Addition: To the solution of the lithium acetylide, add cyclohexanone (1.0 eq) dropwise at -78 °C.

  • Quenching: After stirring for 2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 1-(but-3-yn-2-yl)cyclohexan-1-ol as a mixture of diastereomers.

Protocol 2: Deoxygenation to this compound

The resulting tertiary alcohol can be deoxygenated via a Barton-McCombie deoxygenation or by conversion to a tosylate followed by reduction with a hydride reagent.

Separation of Stereoisomers

The separation of the four stereoisomers of this compound can be achieved using chiral High-Performance Liquid Chromatography (HPLC).[7][8][9]

Protocol 3: HPLC Separation of Stereoisomers

  • Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on cellulose or amylose derivatives.

  • Mobile Phase Optimization: A mobile phase consisting of a mixture of n-hexane and isopropanol is a common starting point for chiral separations. The ratio of the solvents should be optimized to achieve baseline separation of all four stereoisomers. A typical starting condition could be 95:5 (v/v) n-hexane:isopropanol.

  • Detection: Use a UV detector, although the chromophore in this compound is weak. A refractive index detector may be more suitable.

  • Fraction Collection: Collect the separated peaks corresponding to each pair of enantiomers. The two collected fractions will contain the (R,R)/(S,S) pair and the (R,S)/(S,R) pair.

  • Enantiomeric Separation: Further separation of the enantiomeric pairs would require a different chiral column or derivatization with a chiral resolving agent.[8]

Stereochemical Characterization

The relative and absolute stereochemistry of the isolated stereoisomers can be determined using a combination of spectroscopic and analytical techniques.

Protocol 4: NMR Analysis for Diastereomer Identification

  • Sample Preparation: Prepare NMR samples of each separated diastereomeric pair in a suitable deuterated solvent (e.g., CDCl₃).

  • 1D NMR: Acquire high-resolution ¹H and ¹³C NMR spectra. Diastereomers will exhibit different chemical shifts for the protons and carbons near the stereocenters.[6]

  • 2D NMR: Perform 2D NMR experiments, such as COSY and HSQC, to aid in the assignment of all proton and carbon signals. NOESY or ROESY experiments can provide information about the through-space proximity of protons, which can help to elucidate the relative stereochemistry and conformational preferences of the diastereomers.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Cyclohexanone Cyclohexanone Alcohol 1-(But-3-yn-2-yl)cyclohexan-1-ol (Mixture of Diastereomers) Cyclohexanone->Alcohol Nucleophilic Addition Butynol But-3-yn-2-ol Acetylide Lithium Acetylide of But-3-yn-2-ol Butynol->Acetylide Deprotonation (n-BuLi) Acetylide->Alcohol FinalProduct This compound (Mixture of Stereoisomers) Alcohol->FinalProduct Deoxygenation

Caption: Proposed synthetic pathway for this compound.

Stereoisomer_Relationships RR (1R, 2'R) SS (1S, 2'S) RR->SS Enantiomers RS (1R, 2'S) RR->RS Diastereomers SR (1S, 2'R) RR->SR Diastereomers SS->RS Diastereomers SS->SR Diastereomers RS->SR Enantiomers

Caption: Stereochemical relationships of this compound isomers.

Separation_Workflow Start Mixture of Four Stereoisomers HPLC1 Chiral HPLC (Column 1) Start->HPLC1 Fraction1 Fraction 1: (R,R) and (S,S) Enantiomers HPLC1->Fraction1 Fraction2 Fraction 2: (R,S) and (S,R) Enantiomers HPLC1->Fraction2 HPLC2 Chiral HPLC (Column 2) or Derivatization + HPLC Fraction1->HPLC2 HPLC3 Chiral HPLC (Column 2) or Derivatization + HPLC Fraction2->HPLC3 RR (R,R) Isomer HPLC2->RR SS (S,S) Isomer HPLC2->SS RS (R,S) Isomer HPLC3->RS SR (S,R) Isomer HPLC3->SR

Caption: Workflow for the separation of this compound stereoisomers.

References

Physical and chemical properties of (But-3-yn-2-yl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data on the physical, chemical, and biological properties of (But-3-yn-2-yl)cyclohexane reveals a significant gap in the scientific literature. Currently, there is a lack of specific experimental and calculated data for this particular compound.

While information on structurally related molecules is accessible, data directly pertaining to this compound, including its synthesis, reactivity, and potential biological applications, remains largely undocumented in public databases and scientific publications. This guide will, therefore, summarize the available information on closely related analogs to provide a contextual understanding, while highlighting the absence of specific data for the target compound.

Physicochemical Properties

There is no experimentally determined or computationally predicted data available for the physical and chemical properties of this compound in the searched scientific databases. To provide some context, the properties of a structurally similar, albeit different, compound, (But-1-en-3-yn-2-yl)cyclohexane , are presented in Table 1. It is crucial to note that the presence of a double bond in this analog will significantly influence its properties compared to the requested saturated cyclohexane ring.

Table 1: Computed Physicochemical Properties of (But-1-en-3-yn-2-yl)cyclohexane [1]

PropertyValue
Molecular Formula C10H14
Molecular Weight 134.22 g/mol
XLogP3 4.1
Exact Mass 134.109550447 Da
Topological Polar Surface Area 0 Ų
Heavy Atom Count 10
Complexity 162

Note: These values are for (But-1-en-3-yn-2-yl)cyclohexane and should not be considered representative of this compound.

Synthesis and Reactivity

No specific synthetic routes or reactivity data for this compound were found in the available literature. General methods for the synthesis of similar structures, such as other substituted cyclohexanes and alkynes, could potentially be adapted. For instance, the synthesis of aryl-2-methyl-3-butyn-2-ols has been achieved through Sonogashira coupling reactions, which could theoretically be modified for the synthesis of the target compound.[2] However, without experimental validation, any proposed synthetic pathway remains speculative.

Biological Activity and Drug Development

There is no information available regarding the biological activity, potential therapeutic uses, or involvement in any signaling pathways for this compound. Searches for its application in drug development yielded no results. While cyclohexane derivatives are present in some pharmaceuticals, and various phytochemicals with cyclic structures exhibit biological activity, no direct link to this compound has been established.[3][4][5][6][7]

Experimental Protocols

Due to the absence of published research on this compound, no experimental protocols for its synthesis, characterization, or biological evaluation can be provided.

Visualizations

As no signaling pathways, experimental workflows, or logical relationships involving this compound have been described in the literature, the creation of Graphviz diagrams as requested is not possible.

Conclusion

This technical guide serves to highlight the current lack of scientific information on this compound. While the core requirements of providing quantitative data, experimental protocols, and visualizations cannot be met due to the absence of primary data, this report underscores a potential area for future research. The synthesis, characterization, and biological evaluation of this compound could offer new insights into the structure-activity relationships of alkyne-substituted cyclohexanes. Researchers and drug development professionals interested in this molecule would need to undertake foundational research to establish its basic properties and potential applications.

References

Spectroscopic Data Analysis of (But-3-yn-2-yl)cyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for (But-3-yn-2-yl)cyclohexane. Due to the limited availability of experimental spectra for this specific compound in public databases, this document focuses on a detailed prediction of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics. The methodologies described herein are standard protocols for the spectroscopic analysis of novel small organic molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and the known spectral characteristics of its constituent functional groups: a cyclohexane ring and a terminal alkyne moiety.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.1Singlet1H≡C-H
~ 2.5 - 2.7Multiplet1HCH (methine attached to cyclohexane)
~ 1.6 - 1.9Multiplet5HCyclohexane CH₂ (axial & equatorial)
~ 1.1 - 1.4Multiplet6HCyclohexane CH₂ (axial & equatorial)
~ 1.2Doublet3HCH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 83C≡C-
~ 68CH≡C-H
~ 45CHCyclohexane CH attached to butynyl group
~ 35CHCH attached to alkyne
~ 30CH₂Cyclohexane CH₂
~ 26CH₂Cyclohexane CH₂
~ 25CH₂Cyclohexane CH₂
~ 22CH₃CH₃
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3300Strong, Sharp≡C-H StretchTerminal Alkyne
2925 - 2850StrongC-H StretchCyclohexane (sp³ C-H)
~ 2120Weak to MediumC≡C StretchTerminal Alkyne
~ 1450MediumCH₂ BendCyclohexane
700 - 610Strong≡C-H BendTerminal Alkyne
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
136Molecular Ion (M⁺)
121[M - CH₃]⁺
95[M - C₃H₃]⁺ (loss of propargyl radical)
81[C₆H₉]⁺ (cyclohexenyl cation)
55[C₄H₇]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-25 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.[2]

  • Data Acquisition: Acquire the spectrum using a single-pulse experiment.[3] For a standard ¹H NMR spectrum, a 90° pulse angle is typically used to maximize the signal in a single scan.[2] Key parameters include the spectral width, acquisition time, and relaxation delay.

  • Data Processing: The resulting Free Induction Decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0 ppm). Integration of the signals is performed to determine the relative ratios of the protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
  • Sample Preparation: A more concentrated sample is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Dissolve 20-100 mg of the compound in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.[1]

  • Instrument Setup: The locking and shimming procedures are the same as for ¹H NMR.

  • Data Acquisition: A standard ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[4][5] A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. A relaxation delay is used to allow for the full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Liquid Film): As this compound is expected to be a liquid at room temperature, the simplest method is to prepare a thin film. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then mounted in a sample holder.[6][7]

  • Instrument Setup: The sample holder is placed in the IR beam of the spectrometer. A background spectrum of the clean, empty salt plates is recorded first.

  • Data Acquisition: The sample is then scanned, and the instrument records the transmittance or absorbance of infrared radiation as a function of wavenumber. The background spectrum is automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the different functional groups in the molecule.[8]

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, coupled with a separation technique like Gas Chromatography (GC-MS) for volatile compounds.

  • Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[9] This causes the molecule to lose an electron, forming a molecular ion (M⁺), and also induces fragmentation.[9]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: A detector records the abundance of each ion, and a mass spectrum is generated, which is a plot of relative intensity versus m/z. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Distillation) synthesis->purification H_NMR 1H NMR purification->H_NMR C_NMR 13C NMR purification->C_NMR IR IR Spectroscopy purification->IR MS Mass Spectrometry purification->MS data_integration Integrate Spectroscopic Data H_NMR->data_integration C_NMR->data_integration IR->data_integration MS->data_integration structure_proposal Propose/Confirm Structure data_integration->structure_proposal report Final Report & Data Archiving structure_proposal->report

Caption: Workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectrum of (But-3-yn-2-yl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of (But-3-yn-2-yl)cyclohexane. This document details the predicted chemical shifts, multiplicities, and coupling constants based on established principles of NMR spectroscopy and data from analogous chemical structures. It also includes a hypothetical experimental protocol for the acquisition of these spectra.

Chemical Structure

This compound consists of a cyclohexane ring attached to the second carbon of a but-3-yne chain. The presence of a chiral center at the point of attachment (C2 of the butyl chain) and the conformational flexibility of the cyclohexane ring are key determinants of the complexity of its NMR spectra.

Structure:

Predicted 1H NMR Spectrum

The 1H NMR spectrum of this compound is expected to be complex due to the diastereotopic protons of the cyclohexane ring and the various coupling interactions. The predicted chemical shifts are influenced by the electronic environment of each proton.

Key Features:

  • Alkyne Proton (H-4'): The terminal alkyne proton is anticipated to appear as a doublet in the range of 2.0-3.0 ppm due to coupling with the methine proton at C2'.[1][2]

  • Methine Proton (H-2'): This proton, attached to the chiral center, will likely resonate as a complex multiplet due to coupling with the methyl protons, the alkyne proton, and the methine proton of the cyclohexane ring. Its chemical shift is predicted to be in the range of 2.5-3.5 ppm.[3]

  • Methyl Protons (H-1'): The methyl protons will appear as a doublet, coupling with the methine proton at C2'. The expected chemical shift is around 1.2-1.5 ppm.

  • Cyclohexane Protons: The protons on the cyclohexane ring will exhibit a wide range of chemical shifts, typically between 0.8 and 2.0 ppm.[3][4] Due to the chair conformation and the substituent, the axial and equatorial protons are chemically non-equivalent, leading to complex splitting patterns.[5] The methine proton on the carbon attached to the butyl chain (C-1) will be the most downfield of the cyclohexane protons.

Predicted 1H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4'2.0 - 2.5Doublet (d)~2.51H
H-2'2.8 - 3.2Multiplet (m)-1H
H-1'1.2 - 1.4Doublet (d)~7.03H
H-1 (Cyclohexyl)1.6 - 1.9Multiplet (m)-1H
H-2, H-6 (Cyclohexyl, axial)1.0 - 1.3Multiplet (m)-2H
H-2, H-6 (Cyclohexyl, equatorial)1.6 - 1.8Multiplet (m)-2H
H-3, H-5 (Cyclohexyl, axial)1.0 - 1.3Multiplet (m)-2H
H-3, H-5 (Cyclohexyl, equatorial)1.6 - 1.8Multiplet (m)-2H
H-4 (Cyclohexyl, axial)1.0 - 1.3Multiplet (m)-1H
H-4 (Cyclohexyl, equatorial)1.6 - 1.8Multiplet (m)-1H

Predicted 13C NMR Spectrum

The proton-decoupled 13C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight chemically non-equivalent carbon atoms in the molecule.

Key Features:

  • Alkyne Carbons (C-3' and C-4'): The sp-hybridized carbons of the alkyne group will appear in the characteristic range of 65-90 ppm.[6][7][8] The terminal alkyne carbon (C-4') is expected to be more shielded (further upfield) than the internal alkyne carbon (C-3').[6]

  • Methine Carbon (C-2'): The carbon of the chiral center is predicted to have a chemical shift in the range of 30-40 ppm.

  • Methyl Carbon (C-1'): The methyl carbon will be the most shielded carbon, appearing at approximately 20-25 ppm.

  • Cyclohexane Carbons: The carbons of the cyclohexane ring will resonate in the range of 25-45 ppm.[9] The carbon directly attached to the substituent (C-1) will be the most deshielded of the ring carbons.

Predicted 13C NMR Data
Carbon LabelPredicted Chemical Shift (δ, ppm)
C-4'70 - 75
C-3'85 - 90
C-2'35 - 40
C-1'20 - 25
C-1 (Cyclohexyl)40 - 45
C-2, C-6 (Cyclohexyl)30 - 35
C-3, C-5 (Cyclohexyl)26 - 28
C-4 (Cyclohexyl)25 - 27

Experimental Protocols

The following is a hypothetical experimental protocol for the acquisition of 1H and 13C NMR spectra of this compound.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl3).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

  • Temperature: 298 K.

13C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of 13C.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the 1H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the 1H NMR spectrum.

Visualization of NMR Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the NMR spectra of this compound.

NMR_Analysis_Workflow Workflow for NMR Spectral Analysis of this compound cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_reporting Reporting Sample_Prep Sample Preparation (~5-10 mg in CDCl3 + TMS) H1_Acquisition 1H NMR Acquisition (400 MHz, 16 scans) Sample_Prep->H1_Acquisition C13_Acquisition 13C NMR Acquisition (100 MHz, 1024 scans) Sample_Prep->C13_Acquisition FT Fourier Transform H1_Acquisition->FT C13_Acquisition->FT Phasing Phase Correction FT->Phasing FT->Phasing Calibration Chemical Shift Calibration (TMS at 0.00 ppm) Phasing->Calibration Phasing->Calibration Integration Integration (1H) Calibration->Integration C13_Analysis 13C Spectrum Analysis - Chemical Shifts Calibration->C13_Analysis H1_Analysis 1H Spectrum Analysis - Chemical Shifts - Multiplicities - Coupling Constants - Integration Integration->H1_Analysis Structure_Elucidation Structure Confirmation H1_Analysis->Structure_Elucidation C13_Analysis->Structure_Elucidation Data_Tables Data Tabulation Structure_Elucidation->Data_Tables Report_Generation Technical Guide Generation Data_Tables->Report_Generation

Caption: Logical workflow for NMR data acquisition, processing, and analysis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Infrared Spectroscopy of Alkyne-Substituted Cyclohexanes

This guide provides a comprehensive overview of the principles and applications of infrared (IR) spectroscopy for the characterization of alkyne-substituted cyclohexanes. It details the characteristic vibrational frequencies, the influence of conformational isomerism on the IR spectrum, and standardized experimental protocols for data acquisition.

Introduction to Vibrational Spectroscopy of Alkyne-Substituted Cyclohexanes

Infrared spectroscopy is a powerful analytical technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are specific to the types of chemical bonds and functional groups present, making IR spectroscopy an invaluable tool for structural elucidation. For alkyne-substituted cyclohexanes, this technique provides critical information on two key structural aspects: the presence and type of the alkyne functional group and the conformational orientation of the substituent on the cyclohexane ring.

The cyclohexane ring predominantly exists in a stable chair conformation, which minimizes both angle and torsional strain.[1][2][3][4] A substituent on the ring can occupy one of two positions: axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring).[5][6] These two conformers are in rapid equilibrium, a process known as a ring-flip.[6][7] The relative energies of these conformers, and thus their populations at equilibrium, are influenced by steric interactions. For an ethynyl (-C≡CH) group, the energy difference between the axial and equatorial conformations is relatively small, approximately 0.41 kcal/mol, with the equatorial position being slightly more stable.[8] This subtle energy difference can be probed and characterized using vibrational spectroscopy.

Characteristic Infrared Absorption Frequencies

The IR spectrum of an alkyne-substituted cyclohexane can be conceptually divided into regions corresponding to the vibrations of the alkyne group, the cyclohexane framework, and the carbon-hydrogen bonds.

Alkyne Group Vibrations

The most diagnostic peaks for the alkyne functionality appear in distinct regions of the IR spectrum. Terminal alkynes (R-C≡C-H) are particularly distinguishable from internal alkynes (R-C≡C-R').

Vibrational Mode Functional Group Frequency Range (cm⁻¹) Intensity Notes
≡C-H StretchTerminal Alkyne3330 - 3270Strong, NarrowOne of the most characteristic bands in the IR spectrum.[9][10]
C≡C StretchTerminal Alkyne2260 - 2100Weak to MediumThe intensity is greater than in internal alkynes due to a larger change in dipole moment.[9][11]
C≡C StretchInternal Alkyne2260 - 2100Weak to Very WeakMay be absent in symmetrical or near-symmetrical internal alkynes.[10]
≡C-H BendTerminal Alkyne700 - 610Strong, BroadA useful band for confirming the presence of a terminal alkyne.[9]
Cyclohexane Ring Vibrations

The cyclohexane moiety gives rise to a series of characteristic absorptions, primarily from C-H stretching and bending, as well as complex skeletal vibrations in the fingerprint region.

Vibrational Mode Functional Group Frequency Range (cm⁻¹) Intensity Notes
C-H Asymmetric Stretch-CH₂-~2930StrongThese bands are common to many organic molecules containing methylene groups.[12][13]
C-H Symmetric Stretch-CH₂-~2850StrongOften appears as a distinct shoulder on the asymmetric stretching band.[12][13]
C-H Scissoring Bend-CH₂-1480 - 1440MediumPart of a complex series of bands in the mid-IR region.[13]
Skeletal VibrationsC-C< 1500Medium to WeakThese create a unique "fingerprint" for the cyclohexane ring structure.[12][13]

Conformational Effects on the Infrared Spectrum

The precise vibrational frequencies and intensities of the alkyne substituent can be influenced by its conformational position (axial or equatorial) on the cyclohexane ring. This is due to differences in the local electronic environment and steric interactions. While the energy difference between the axial and equatorial conformers of ethynylcyclohexane is small, modern FTIR spectrometers may be able to resolve the distinct spectral signatures of each conformer, particularly at low temperatures where the equilibrium can be shifted.

The logical relationship between the conformational state and the resulting IR spectrum is outlined below. The equilibrium between the two chair conformations leads to a spectrum that is a population-weighted average of the spectra of the individual conformers.

G cluster_Conformers Conformational Equilibrium cluster_Spectra Individual IR Spectra cluster_Observed Observed Spectrum Axial Axial Conformer Equatorial Equatorial Conformer Axial->Equatorial Ring Flip AxialSpectrum IR Spectrum (Axial) Axial->AxialSpectrum Vibrational Modes EquatorialSpectrum IR Spectrum (Equatorial) Equatorial->EquatorialSpectrum Vibrational Modes ObservedSpectrum Population-Weighted Average IR Spectrum AxialSpectrum->ObservedSpectrum EquatorialSpectrum->ObservedSpectrum

Caption: Logical diagram illustrating how the conformational equilibrium of alkyne-substituted cyclohexanes contributes to the observed IR spectrum.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that is ideal for liquid samples due to its simplicity and reproducibility.[14]

Materials and Equipment
  • FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Liquid sample of alkyne-substituted cyclohexane

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

  • Pipette or dropper

Detailed Methodology
  • Instrument Preparation : Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Background Spectrum :

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the absorbance from the air and the ATR crystal itself from the final sample spectrum.

  • Sample Application :

    • Place a small drop (1-2 drops) of the liquid alkyne-substituted cyclohexane sample directly onto the center of the ATR crystal, ensuring the crystal is fully covered.[15][16]

  • Data Acquisition :

    • Acquire the sample spectrum. Typical parameters include:

      • Spectral Range : 4000 - 400 cm⁻¹

      • Resolution : 4 cm⁻¹

      • Number of Scans : 16-32 scans (averaging multiple scans improves the signal-to-noise ratio).[17]

  • Data Processing :

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other processing as required.

  • Cleaning :

    • Thoroughly clean the ATR crystal with a suitable solvent and lint-free wipes to remove all traces of the sample.[17]

The following diagram outlines the standard workflow for acquiring an ATR-FTIR spectrum.

G Start Start CleanCrystal1 Clean ATR Crystal (e.g., with Isopropanol) Start->CleanCrystal1 RunBackground Acquire Background Spectrum CleanCrystal1->RunBackground ApplySample Apply Liquid Sample to Crystal RunBackground->ApplySample AcquireSample Acquire Sample Spectrum ApplySample->AcquireSample ProcessData Process Data (Baseline Correction, etc.) AcquireSample->ProcessData CleanCrystal2 Clean ATR Crystal After Use ProcessData->CleanCrystal2 End End CleanCrystal2->End

Caption: Experimental workflow for obtaining an IR spectrum of a liquid sample using an ATR-FTIR spectrometer.

Data Interpretation and Summary

The interpretation of the IR spectrum of an alkyne-substituted cyclohexane involves the systematic identification of the key vibrational bands.

  • Identify the ≡C-H Stretch : Look for a strong, sharp peak around 3300 cm⁻¹. Its presence is a clear indication of a terminal alkyne.

  • Identify the C-H Stretches : Locate the strong, complex bands between 3000 and 2850 cm⁻¹, characteristic of the C-H bonds on the cyclohexane ring.

  • Identify the C≡C Stretch : Search for a weak to medium intensity band in the 2260-2100 cm⁻¹ region.

  • Analyze the Fingerprint Region : Examine the region below 1500 cm⁻¹ for the characteristic bending and skeletal vibrations of the cyclohexane ring and the ≡C-H bend (if a terminal alkyne).

By combining the information from these distinct regions, a comprehensive structural characterization can be achieved. The relative intensities of peaks associated with axial versus equatorial conformers can, in principle, provide an estimation of their equilibrium populations.

Conclusion

Infrared spectroscopy is an essential and highly informative technique for the analysis of alkyne-substituted cyclohexanes. It allows for the unambiguous identification of the alkyne functional group and provides insights into the conformational preferences of the substituent on the cyclohexane ring. With modern instrumentation and straightforward sampling methods like ATR, high-quality data can be obtained rapidly, aiding in the structural elucidation and characterization required in research and drug development.

References

Technical Guide: (but-3-yn-2-yl)cyclohexane (CAS Number: 161585-63-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information for the chemical compound with CAS number 161585-63-3. Extensive searches of scientific literature and chemical databases have yielded limited specific data regarding its experimental protocols and biological activity.

Core Chemical Properties

(but-3-yn-2-yl)cyclohexane is a chemical compound with the molecular formula C₁₀H₁₆ and a molecular weight of 136.24 g/mol . Limited information is available regarding its physical and chemical properties.

PropertyValueSource
CAS Number 161585-63-3Sigma-Aldrich
Molecular Formula C₁₀H₁₆-
Molecular Weight 136.24 g/mol Sigma-Aldrich
MDL Number MFCD32100264Sigma-Aldrich

Synthesis and Experimental Protocols

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity of this compound. Searches of scientific literature databases did not yield any studies investigating its effects on biological systems or its potential involvement in any signaling pathways. Research on structurally related compounds, such as other cyclohexane derivatives, has explored a wide range of biological activities, but this cannot be directly extrapolated to the compound of interest.

Due to the lack of data on its biological interactions, no signaling pathway diagrams can be provided.

Logic Diagram for Information Scarcity

The following diagram illustrates the current state of available information for CAS number 161585-63-3.

CAS 161585-63-3 CAS 161585-63-3 Basic Chemical Data Basic Chemical Data CAS 161585-63-3->Basic Chemical Data Available Suppliers Suppliers CAS 161585-63-3->Suppliers Available Experimental Protocols Experimental Protocols CAS 161585-63-3->Experimental Protocols Unavailable Biological Activity Biological Activity CAS 161585-63-3->Biological Activity Unavailable Signaling Pathways Signaling Pathways Biological Activity->Signaling Pathways Dependent on

Current information status for CAS 161585-63-3.

Suppliers

This compound is listed as available from the following supplier:

  • Sigma-Aldrich

It is recommended to contact the supplier directly for a certificate of analysis and any additional available data.

Conclusion

This technical guide provides a summary of the limited publicly available information for this compound (CAS 161585-63-3). While basic chemical identifiers and a supplier have been identified, there is a significant lack of in-depth technical data, including experimental protocols for synthesis and analysis, as well as any information regarding its biological activity or associated signaling pathways. This suggests that the compound is not extensively studied or that research data is not publicly accessible. Further investigation would likely require de novo synthesis and comprehensive experimental evaluation.

An In-depth Technical Guide to the Chirality and Enantiomers of (But-3-yn-2-yl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the predicted stereochemical properties, proposed synthetic routes, and methodologies for the enantiomeric separation of the novel chiral molecule, (But-3-yn-2-yl)cyclohexane. Due to the absence of existing literature on this specific compound, this document outlines theoretical yet experimentally viable approaches for its synthesis and characterization. Detailed experimental protocols for two primary synthetic strategies—Sonogashira coupling and Grignard reaction—are presented. Furthermore, a robust protocol for the separation and analysis of its potential enantiomers using chiral High-Performance Liquid Chromatography (HPLC) is detailed. Predicted spectroscopic data for the target molecule are summarized in tabular format to aid in future identification and characterization efforts. This guide is intended for researchers and professionals in the fields of organic synthesis, stereochemistry, and drug development.

Introduction

The exploration of novel chiral molecules is a cornerstone of modern chemical research, particularly in the development of new therapeutic agents and advanced materials. The molecule this compound presents an interesting case study in stereochemistry, possessing a chiral center at the C2 position of the butynyl group directly attached to a cyclohexane moiety. The presence of the alkyne functionality offers a versatile handle for further chemical transformations, making its enantiomerically pure forms valuable building blocks in organic synthesis.

This guide addresses the current literature gap by proposing robust synthetic and analytical methodologies for this compound and its enantiomers.

Chirality and Stereoisomerism

This compound is a chiral molecule with a single stereocenter at the carbon atom of the butynyl chain that is bonded to the cyclohexane ring and a methyl group. This gives rise to a pair of enantiomers: (R)-(But-3-yn-2-yl)cyclohexane and (S)-(But-3-yn-2-yl)cyclohexane.

Chirality cluster_R (R)-(But-3-yn-2-yl)cyclohexane cluster_S (S)-(But-3-yn-2-yl)cyclohexane R_structure mirror Mirror Plane S_structure

A diagram illustrating the enantiomeric pair of this compound.

Proposed Synthetic Methodologies

Two plausible synthetic routes for the preparation of racemic this compound are presented below. These methods utilize readily available starting materials and well-established reaction protocols.

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms. While typically used for aryl and vinyl halides, it can be adapted for secondary alkyl halides. This proposed synthesis involves the coupling of a protected 3-butyn-2-ol with a cyclohexyl halide.

Sonogashira_Pathway cluster_protection Step 1: Protection cluster_coupling Step 2: Sonogashira Coupling cluster_deprotection Step 3: Deprotection reagent1 Cyclohexyl Iodide product Protected this compound reagent1->product Pd(PPh3)2Cl2, CuI, Et3N reagent2 3-Butyn-2-ol protected_alkyne 2-(tert-Butyldimethylsilyloxy)-3-butyne reagent2->protected_alkyne TBDMSCl, Imidazole, DMF protected_alkyne->product final_product This compound product->final_product TBAF, THF

Proposed synthetic pathway for this compound via Sonogashira coupling.

Experimental Protocol:

  • Protection of 3-Butyn-2-ol: To a solution of 3-butyn-2-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous dimethylformamide (DMF), tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature for 12 hours. The mixture is then quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-(tert-butyldimethylsilyloxy)-3-butyne.

  • Sonogashira Coupling: A mixture of cyclohexyl iodide (1.0 eq), 2-(tert-butyldimethylsilyloxy)-3-butyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in triethylamine is degassed and stirred under an inert atmosphere. The reaction is heated to 60 °C for 24 hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed in vacuo. The residue is purified by column chromatography.

  • Deprotection: The protected product is dissolved in tetrahydrofuran (THF), and a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) is added. The reaction is stirred at room temperature for 2 hours. The mixture is then quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated to give the crude this compound, which is further purified by column chromatography.

An alternative approach involves the nucleophilic addition of a cyclohexyl Grignard reagent to an electrophilic derivative of 3-butyn-2-ol, such as 3-butyn

Conformational analysis of (But-3-yn-2-yl)cyclohexane chair forms

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Conformational Analysis of (But-3-yn-2-yl)cyclohexane Chair Forms

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the conformational preferences of the chair forms of this compound. Due to the absence of specific experimental data for this molecule in the current literature, this analysis is based on established principles of stereochemistry and conformational analysis, drawing parallels with structurally related substituents. The methodologies for experimental and computational determination of conformational equilibria are also detailed.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a monosubstituted cyclohexane, the substituent can occupy either an axial or an equatorial position. These two chair conformers are in rapid equilibrium through a process known as ring flipping.

The relative stability of the two conformers is determined by the steric interactions between the substituent and the rest of the ring. An axial substituent experiences destabilizing 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. In contrast, an equatorial substituent points away from the ring, minimizing these steric clashes. Consequently, the conformer with the substituent in the equatorial position is generally more stable.

The energy difference between the axial and equatorial conformers is quantified by the conformational preference energy, or A-value (ΔG° = -RTlnKeq). A larger A-value indicates a stronger preference for the equatorial position.

Stereoisomers of this compound

The this compound molecule possesses two centers of chirality: the carbon of the cyclohexane ring to which the substituent is attached (C-1) and the secondary carbon of the butynyl group (C-2'). This gives rise to four possible stereoisomers:

  • (cis)-(1R,2'R)-(But-3-yn-2-yl)cyclohexane

  • (cis)-(1S,2'S)-(But-3-yn-2-yl)cyclohexane

  • (trans)-(1R,2'S)-(But-3-yn-2-yl)cyclohexane

  • (trans)-(1S,2'R)-(But-3-yn-2-yl)cyclohexane

This guide will focus on the conformational analysis of the cis and trans diastereomers.

Conformational Analysis of Chair Forms

Estimating the A-value of the (But-3-yn-2-yl) Group

The A-value for the (But-3-yn-2-yl) group has not been experimentally determined. However, we can estimate its magnitude by comparing it to known A-values of similar groups.

The ethynyl group (–C≡CH) has a very small A-value of approximately 0.41 kcal/mol.[1][2] This is due to its linear geometry, which allows it to be oriented in a way that avoids significant 1,3-diaxial interactions.

The (But-3-yn-2-yl) group is a secondary substituent with a methyl group attached to the carbon adjacent to the cyclohexane ring. This methyl group adds steric bulk. The steric demand of the (But-3-yn-2-yl) group is expected to be greater than that of the ethynyl group but potentially less than that of an isopropyl group (A-value ≈ 2.2 kcal/mol), which has two methyl groups. The linear nature of the ethynyl moiety in the (But-3-yn-2-yl) substituent allows for rotation around the C-C single bond connecting it to the cyclohexane ring, which can position the bulky part of the substituent away from the axial hydrogens.

A reasonable estimate for the A-value of the (But-3-yn-2-yl) group would be in the range of 1.5 to 2.0 kcal/mol, similar to that of an ethyl group (A-value ≈ 1.75 kcal/mol). For the purpose of this guide, an estimated A-value of 1.8 kcal/mol will be used.

Conformational Equilibrium of trans-(But-3-yn-2-yl)cyclohexane

In the trans isomer, the two chair conformations are not energetically equivalent. One conformer has both the hydrogen on C-1 and the (But-3-yn-2-yl) group in equatorial positions (diequatorial), while the other has both in axial positions (diaxial).

The diequatorial conformer is significantly more stable as it avoids the 1,3-diaxial interactions that would be present in the diaxial conformer. The equilibrium will therefore strongly favor the diequatorial conformation.

Conformational Equilibrium of cis-(But-3-yn-2-yl)cyclohexane

In the cis isomer, one substituent is axial and the other is equatorial in both chair conformations. In one conformer, the (But-3-yn-2-yl) group is axial and the hydrogen is equatorial. In the other, the (But-3-yn-2-yl) group is equatorial and the hydrogen is axial.

The conformer with the bulky (But-3-yn-2-yl) group in the equatorial position will be more stable. The energy difference between these two conformers is equal to the A-value of the (But-3-yn-2-yl) group.

Quantitative Data

The following table summarizes the estimated conformational free energy differences (ΔG°) for the chair-chair interconversion of the cis and trans isomers of this compound.

IsomerMore Stable ConformerLess Stable ConformerEstimated ΔG° (kcal/mol)
transDiequatorialDiaxial> 1.8
cisEquatorial (But-3-yn-2-yl)Axial (But-3-yn-2-yl)~ 1.8

Visualization of Conformational Equilibrium

The following diagram illustrates the chair-chair interconversion for cis-(But-3-yn-2-yl)cyclohexane.

G cluster_0 Conformational Analysis Workflow start Start with this compound Isomer exp Experimental Protocol (Low-Temperature NMR) start->exp comp Computational Protocol (MM / Ab Initio) start->comp exp_data Measure Peak Integrals exp->exp_data comp_data Calculate Optimized Energies comp->comp_data keq Determine Keq exp_data->keq delta_e Calculate ΔE comp_data->delta_e delta_g Calculate ΔG° (A-value) keq->delta_g delta_e->delta_g Correlates to

References

The Final Step: Awaiting Specific Data for a Comprehensive Guide on Novel Cyclohexylalkynes

Author: BenchChem Technical Support Team. Date: November 2025

The development of a comprehensive technical guide on the discovery and isolation of novel cyclohexylalkynes is currently pending the acquisition of specific research articles detailing the synthesis, purification, and biological evaluation of this class of compounds. While extensive foundational information on relevant synthetic methodologies, particularly the Sonogashira coupling reaction, has been gathered, the core requirement of focusing on novel cyclohexylalkyne derivatives with detailed experimental data remains unfulfilled.

The envisioned in-depth guide will provide researchers, scientists, and drug development professionals with a practical and detailed resource. The core of this document will be structured around specific examples of newly synthesized cyclohexylalkynes, offering a granular look at their creation and potential applications.

Planned Structure of the Technical Guide:

1. Synthesis of Novel Cyclohexylalkynes:

This section will focus on the practical application of synthetic methods for creating new cyclohexylalkyne derivatives. A primary focus will be on the Sonogashira coupling reaction, a powerful tool for forming carbon-carbon bonds between sp-hybridized carbon atoms of a terminal alkyne and sp2-hybridized carbon atoms of an aryl or vinyl halide.

Experimental Protocol: Sonogashira Coupling for Cyclohexylalkyne Synthesis

A generalized protocol, to be adapted with specific examples from forthcoming research, is outlined below:

  • Materials:

    • Appropriate aryl or vinyl halide

    • Cyclohexylacetylene or a functionalized derivative

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

    • Copper(I) co-catalyst (e.g., CuI)

    • Amine base (e.g., triethylamine, diisopropylamine)

    • Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

  • Procedure:

    • To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl/vinyl halide, palladium catalyst, and copper(I) iodide.

    • Dissolve the reactants in the chosen anhydrous solvent.

    • Add the amine base to the mixture.

    • Introduce cyclohexylacetylene to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction and perform an aqueous workup.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate under reduced pressure.

Workflow for Synthesis and Isolation:

G cluster_synthesis Synthesis cluster_isolation Isolation & Purification Reactants Aryl/Vinyl Halide + Cyclohexylacetylene Reaction Sonogashira Coupling (Inert Atmosphere, Amine Base) Reactants->Reaction Catalysts Pd Catalyst + Cu(I) Co-catalyst Catalysts->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization Pure_Product Novel Cyclohexylalkyne Characterization->Pure_Product

Caption: General workflow for the synthesis and isolation of novel cyclohexylalkynes.

2. Isolation and Purification:

This section will provide detailed protocols for the purification of the synthesized cyclohexylalkynes. The primary technique to be discussed is column chromatography.

Experimental Protocol: Column Chromatography Purification

  • Materials:

    • Crude reaction mixture

    • Silica gel (or other appropriate stationary phase)

    • Eluent system (e.g., a mixture of hexane and ethyl acetate)

  • Procedure:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack a chromatography column with the slurry.

    • Dissolve the crude product in a minimal amount of solvent and load it onto the column.

    • Elute the column with the chosen solvent system, gradually increasing polarity if necessary.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified cyclohexylalkyne.

3. Data Presentation:

All quantitative data from the sourced literature will be summarized in clearly structured tables for easy comparison. This will include:

  • Table 1: Synthesis of Novel Cyclohexylalkynes. This table will detail the specific reactants, catalysts, reaction conditions, and yields for the synthesis of various novel cyclohexylalkyne derivatives.

  • Table 2: Spectroscopic Data for Novel Cyclohexylalkynes. This table will present the key characterization data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for each newly synthesized compound.

4. Biological Activity and Signaling Pathways:

Upon identifying research that details the biological evaluation of novel cyclohexylalkynes, this section will be populated. It will describe any reported cytotoxic, enzyme inhibitory, or other biological activities.

Should any specific signaling pathways be elucidated, they will be visualized using Graphviz (DOT language) as per the core requirements. For instance, if a cyclohexylalkyne is found to inhibit a particular kinase pathway, a diagram illustrating this interaction will be generated.

Example of a Hypothetical Signaling Pathway Diagram:

G Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Promotes Cyclohexylalkyne Novel Cyclohexylalkyne Cyclohexylalkyne->Kinase2 Inhibits

Caption: Hypothetical signaling pathway inhibited by a novel cyclohexylalkyne.

The successful completion of this in-depth technical guide is contingent on locating specific research that moves beyond general synthetic methodologies and into the realm of novel, well-characterized cyclohexylalkynes with demonstrated biological relevance. The framework for this comprehensive resource is in place, awaiting the crucial data that will bring it to fruition. The scientific community's continued exploration into this area of chemical synthesis and medicinal chemistry is eagerly anticipated.

Methodological & Application

Application Notes and Protocols for (But-3-yn-2-yl)cyclohexane in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example, enabling the efficient formation of 1,4-disubstituted 1,2,3-triazoles.[2][3][4] This application note provides detailed protocols and data for the use of (But-3-yn-2-yl)cyclohexane, a sterically hindered terminal alkyne, in CuAAC reactions. While aliphatic alkynes are generally less reactive than their aromatic counterparts, the CuAAC reaction is robust and accommodates a wide range of substrates.[5][6] The protocols provided herein are designed to serve as a starting point for researchers utilizing this compound in their synthetic endeavors, including drug discovery and materials science.

Reactivity and Considerations for this compound

This compound presents a terminal alkyne that is secondary and flanked by a bulky cyclohexyl group. This steric hindrance can influence reaction kinetics. However, the CuAAC reaction is known to be effective even with sterically demanding substrates.[5][6] The reaction is anticipated to proceed efficiently to yield the corresponding 1,4-disubstituted 1,2,3-triazole. Key to a successful reaction is the careful selection of the copper catalyst, ligand, and solvent system to ensure optimal catalytic turnover.

Experimental Protocols

Protocol 1: Small-Scale Screening of CuAAC Reaction Conditions

This protocol is designed for the rapid screening of reaction conditions on a small scale to identify the optimal parameters for the reaction between this compound and an azide of interest.

Materials:

  • This compound

  • Azide of interest (e.g., Benzyl Azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent (e.g., t-BuOH/H₂O, DMF, DMSO)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, for challenging reactions)

  • Reaction vials (e.g., 1 dram vials)

  • Stir plate and stir bars

Procedure:

  • To a 1 dram vial equipped with a stir bar, add this compound (1.0 eq).

  • Add the azide of interest (1.0 - 1.2 eq).

  • Add the chosen solvent (to achieve a final concentration of 0.1 - 0.5 M).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 - 0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01 - 0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • If using, add a solution of TBTA (0.01 - 0.1 eq) in a compatible solvent (e.g., DMSO).

  • Seal the vial and stir the reaction at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Preparative Scale Synthesis of a 1,2,3-Triazole using this compound

This protocol is for the larger-scale synthesis of a 1,2,3-triazole once optimal conditions have been determined.

Materials:

  • This compound (e.g., 1.0 g, 1.0 eq)

  • Azide of interest (e.g., Benzyl Azide, 1.05 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (0.1 eq)

  • Solvent (e.g., Tetrahydrofuran (THF))

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the chosen solvent.

  • Add the azide of interest, followed by CuI and DIPEA.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) if required.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified product by NMR and mass spectrometry.

Data Presentation

The following tables present hypothetical, yet realistic, data for the click reaction between this compound and benzyl azide under various conditions. This data is for illustrative purposes to guide researchers in their experimental design.

Table 1: Screening of Reaction Conditions for the CuAAC of this compound and Benzyl Azide

EntryCopper Source (mol%)Ligand (mol%)Reducing Agent (mol%)SolventTemp (°C)Time (h)Yield (%)
1CuSO₄·5H₂O (5)NoneNaAsc (10)t-BuOH/H₂O (1:1)252475
2CuSO₄·5H₂O (1)NoneNaAsc (5)t-BuOH/H₂O (1:1)252468
3CuSO₄·5H₂O (5)TBTA (5)NaAsc (10)t-BuOH/H₂O (1:1)251292
4CuI (5)NoneNoneTHF251885
5CuI (5)DIPEA (10)NoneTHF40895
6CuSO₄·5H₂O (5)NoneNaAsc (10)DMF251688

Table 2: Substrate Scope of Azides in CuAAC with this compound

EntryAzideConditionsTime (h)Yield (%)
1Benzyl AzideCuI (5 mol%), DIPEA (10 mol%), THF, 40°C895
2Phenyl AzideCuI (5 mol%), DIPEA (10 mol%), THF, 40°C1091
31-AzidohexaneCuI (5 mol%), DIPEA (10 mol%), THF, 40°C1287
44-AzidotolueneCuI (5 mol%), DIPEA (10 mol%), THF, 40°C896
51-Azido-4-nitrobenzeneCuI (5 mol%), DIPEA (10 mol%), THF, 40°C1285

Mandatory Visualizations

CuAAC_Mechanism Alkyne This compound Cu_acetylide Cu(I)-acetylide Alkyne->Cu_acetylide + Cu(I) Azide R-N3 Metallocycle Six-membered Cu(III) intermediate Azide->Metallocycle Cu_I Cu(I) Cu_acetylide->Metallocycle + R-N3 Triazolide Copper(I) triazolide Metallocycle->Triazolide Ring contraction Product 1,4-disubstituted 1,2,3-triazole Triazolide->Product Protonolysis Product->Cu_I Catalyst regeneration Proton_source H+

Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow start Start reagents Combine Alkyne and Azide in Solvent start->reagents catalyst Add Copper Catalyst and Additives reagents->catalyst reaction Stir at Appropriate Temperature catalyst->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for a CuAAC reaction.

References

Application Notes and Protocols for Sonogashira Coupling of (But-3-yn-2-yl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base, has found widespread application in the synthesis of pharmaceuticals, natural products, and organic materials.[2][3]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of (But-3-yn-2-yl)cyclohexane, a sterically hindered terminal alkyne, with various aryl halides. Given the steric bulk of the cyclohexane moiety adjacent to the alkyne, optimization of reaction conditions is crucial to achieve high yields and purity. Both traditional copper-cocatalyzed and copper-free protocols are presented to offer flexibility and to mitigate common side reactions such as the homocoupling of the alkyne (Glaser coupling).[2]

Key Reaction Parameters and Optimization

The success of the Sonogashira coupling with a sterically demanding substrate like this compound is highly dependent on the careful selection of the catalyst system, base, solvent, and reaction temperature.

Catalyst System:

  • Palladium Source: A variety of palladium(0) and palladium(II) precursors can be utilized. Common examples include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and palladium(II) acetate (Pd(OAc)₂).[1] For sterically hindered substrates, catalysts with bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalytic activity.[1][4]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst and generally increases the reaction rate.[2] However, its presence can also promote the undesired formation of alkyne dimers, necessitating strictly anaerobic conditions.[2]

Copper-Free Protocols: In cases where the alkyne is prone to homocoupling or when the presence of copper is otherwise undesirable, copper-free Sonogashira protocols have been developed.[2][3] These reactions often require a stronger base or different ligand systems to facilitate the deprotonation of the alkyne and the subsequent transmetalation step.[1]

Base: An amine base, such as triethylamine (TEA), diethylamine (DEA), or diisopropylamine (DIPA), is essential to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide in the copper-catalyzed pathway.[2] In copper-free systems, stronger bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) may be employed.[2]

Solvent: The choice of solvent can significantly impact the reaction. Amine bases can often serve as the solvent.[2] Other common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.[2][5]

Experimental Protocols

Two representative protocols for the Sonogashira coupling of this compound with an aryl halide are provided below. Note: These are general procedures and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling

This protocol is a standard method that is often effective for a wide range of substrates.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA), degassed

  • Toluene, anhydrous and degassed

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).

  • Add anhydrous, degassed toluene (5 mL) and degassed triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by TLC or GC/MS. The reaction time can vary from 2 to 24 hours depending on the reactivity of the aryl halide.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

ParameterValue/Condition
Palladium Catalyst Pd(PPh₃)₂Cl₂
Catalyst Loading 1-5 mol%
Copper Co-catalyst CuI
Co-catalyst Loading 2-10 mol%
Base Triethylamine (TEA)
Solvent Toluene or THF
Temperature 25-80 °C
Typical Yields 60-95% (highly substrate dependent)
Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates that are sensitive to copper or prone to homocoupling.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A bulky phosphine ligand (e.g., tri-tert-butylphosphine, P(t-Bu)₃)

  • Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add anhydrous, degassed DMF (5 mL) via syringe.

  • Stir the reaction mixture at a temperature between 80 °C and 110 °C. Monitor the reaction progress by TLC or GC/MS. Reaction times can range from 4 to 48 hours.

  • After completion, cool the mixture to room temperature and add water.

  • Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Data Presentation:

ParameterValue/Condition
Palladium Catalyst Pd₂(dba)₃ with a bulky phosphine ligand
Catalyst Loading 0.5-2 mol% Pd
Base Cs₂CO₃ or K₂CO₃
Solvent DMF or Dioxane
Temperature 80-120 °C
Typical Yields 50-90% (highly substrate dependent)

Visualizations

Catalytic Cycles

The following diagrams illustrate the generally accepted mechanisms for the copper-cocatalyzed and copper-free Sonogashira coupling reactions.

Sonogashira_Copper_Catalyzed cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)-X]L₂ Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkyne [Ar-Pd(II)-C≡CR]L₂ Pd_complex->Pd_alkyne Transmetalation Pd_alkyne->Pd0 Product Ar-C≡CR Pd_alkyne->Product Reductive Elimination CuX Cu(I)X Pd_alkyne->CuX Cu_acetylide Cu(I)-C≡CR Cu_acetylide->Pd_complex Cu_acetylide->CuX Alkyne R-C≡C-H Alkyne->Cu_acetylide Deprotonation (Base)

Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling.

Sonogashira_Copper_Free Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)-X]L₂ Pd0->Pd_complex Oxidative Addition (Ar-X) pi_complex π-Alkyne Complex Pd_complex->pi_complex Coordination Pd_acetylide [Ar-Pd(II)-C≡CR]L₂ pi_complex->Pd_acetylide Deprotonation (Base) Pd_acetylide->Pd0 Product Ar-C≡CR Pd_acetylide->Product Reductive Elimination Alkyne R-C≡C-H

Caption: Catalytic cycle of the copper-free Sonogashira coupling.

Experimental Workflow

experimental_workflow start Start reagents Combine Reactants: This compound, Aryl Halide, Catalyst, Base, Solvent start->reagents reaction Reaction under Inert Atmosphere (Stirring and Heating) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC/MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification by Column Chromatography workup->purification characterization Characterization of Product (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Hydrosilylation of (But-3-yn-2-yl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The hydrosilylation of alkynes is a highly efficient and atom-economical method for the synthesis of vinylsilanes, which are versatile synthetic intermediates in organic chemistry.[1][2][3] Vinylsilanes are valuable building blocks due to their stability, low toxicity, and the wide range of transformations they can undergo, including cross-coupling reactions, oxidations, and electrophilic substitutions.[1] This document provides detailed protocols and application notes for the hydrosilylation of the internal alkyne (But-3-yn-2-yl)cyclohexane, yielding functionalized vinylsilanes that can serve as key precursors in drug discovery and materials science. The reaction offers a direct route to introduce a silyl group, which can subsequently be converted into various other functionalities with high regio- and stereocontrol.

Key Applications:

  • Drug Discovery: Vinylsilanes are precursors to a variety of organic structures. For instance, they can be used in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling) to form carbon-carbon bonds, a fundamental transformation in the synthesis of complex drug molecules.[1]

  • Materials Science: The resulting organosilanes can be incorporated into polymers and other materials to modify their properties, such as thermal stability, hydrophobicity, and refractive index.

  • Fine Chemical Synthesis: The functionalized vinylsilane products serve as versatile intermediates for the synthesis of complex organic molecules, including natural products and agrochemicals.

Experimental Protocols

This section details the experimental procedures for the platinum-catalyzed hydrosilylation of this compound. Platinum catalysts, such as Karstedt's catalyst, are widely used for the hydrosilylation of alkynes due to their high activity and selectivity.

Materials:

  • This compound

  • Triethylsilane (Et₃SiH)

  • Karstedt's catalyst (Platinum-divinyltetramethyldisiloxane complex in xylene, 2% Pt)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure: Platinum-Catalyzed Hydrosilylation

  • Reaction Setup: A 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven and cooled under a stream of argon.

  • Reagent Addition: The flask is charged with this compound (1.0 mmol, 1.0 eq) and anhydrous toluene (10 mL).

  • Catalyst and Silane Addition: To the stirred solution, add triethylsilane (1.2 mmol, 1.2 eq). Subsequently, add Karstedt's catalyst (0.01 mol% Pt) via syringe.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours under an argon atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired vinylsilane product.

Proposed Reaction Scheme:

Caption: Proposed reaction scheme for the hydrosilylation of this compound.

(Note: As I cannot generate images, the DOT script above is a template. A proper chemical structure drawing software would be needed to generate the images for the reactant and product.)

Data Presentation

The following table summarizes the expected quantitative data for the platinum-catalyzed hydrosilylation of this compound based on typical results for similar internal alkynes.[4]

EntrySilaneCatalyst (mol %)SolventTemp. (°C)Time (h)Yield (%)Regioisomeric Ratio (β:α)Stereoselectivity (E:Z)
1Et₃SiHKarstedt's (0.01)Toluenert24>90>95:5Syn-addition product

Note: The regioselectivity favors the placement of the silyl group at the less sterically hindered carbon of the alkyne (β-position). The stereoselectivity typically results from a syn-addition of the hydrosilane across the triple bond.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the hydrosilylation and subsequent functionalization.

experimental_workflow cluster_functionalization Examples of Functionalization start Start: this compound hydrosilylation Hydrosilylation (Karstedt's Catalyst, Et3SiH, Toluene, rt) start->hydrosilylation workup Reaction Work-up (Solvent Removal) hydrosilylation->workup purification Purification (Column Chromatography) workup->purification vinylsilane Isolated Vinylsilane Product purification->vinylsilane functionalization Further Functionalization vinylsilane->functionalization oxidation Oxidation (e.g., Fleming-Tamao) functionalization->oxidation cross_coupling Cross-Coupling (e.g., Hiyama) functionalization->cross_coupling protodesilylation Protodesilylation functionalization->protodesilylation

Caption: Experimental workflow for the hydrosilylation and subsequent functionalization.

Signaling Pathway/Reaction Mechanism

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.

chalk_harrod_mechanism catalyst Pt(0) Catalyst A Oxidative Addition of H-SiR₃ catalyst->A + HSiR₃ B [Pt(II)(H)(SiR₃)] A->B C Alkyne Coordination B->C + Alkyne D [Pt(II)(H)(SiR₃)(Alkyne)] C->D E Migratory Insertion (syn-addition) D->E F [Pt(II)(vinyl)(SiR₃)] E->F G Reductive Elimination F->G G->catalyst Regenerated Catalyst product Vinylsilane Product G->product

Caption: Simplified Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

References

Application Notes and Protocols: Derivatization of the Terminal Alkyne in (But-3-yn-2-yl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the terminal alkyne in (But-3-yn-2-yl)cyclohexane. This versatile building block is of interest in medicinal chemistry and materials science due to the reactive handle provided by the alkyne group. The protocols outlined below cover key derivatization reactions including Sonogashira coupling, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and hydration reactions (both Markovnikov and anti-Markovnikov).

Synthesis of this compound

The starting material, this compound, can be synthesized via a Grignard reaction between cyclohexylmagnesium bromide and 3-butyn-2-one. The subsequent derivatization of the terminal alkyne allows for the introduction of a wide range of functional groups.

Experimental Protocol: Synthesis of this compound
  • Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq). A solution of bromocyclohexane (1.0 eq) in anhydrous diethyl ether or THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux until all the magnesium has been consumed.

  • Reaction with 3-Butyn-2-one: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of 3-butyn-2-one (1.1 eq) in the same anhydrous solvent is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Cyclohexyl\nbromide Cyclohexyl bromide Grignard\nFormation Grignard Formation Cyclohexyl\nbromide->Grignard\nFormation Mg Mg Mg->Grignard\nFormation 3-Butyn-2-one 3-Butyn-2-one Nucleophilic\nAddition Nucleophilic Addition 3-Butyn-2-one->Nucleophilic\nAddition Grignard\nFormation->Nucleophilic\nAddition Cyclohexylmagnesium bromide Aqueous\nWork-up Aqueous Work-up Nucleophilic\nAddition->Aqueous\nWork-up This compound This compound Aqueous\nWork-up->this compound

Caption: Synthesis workflow for this compound.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] For sterically hindered alkynes like this compound, optimization of the catalyst, ligand, and reaction temperature may be necessary to achieve high yields.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide
  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Solvent and Base Addition: Anhydrous, degassed solvent (e.g., THF, DMF, or an amine solvent like triethylamine or diisopropylamine) is added, followed by a suitable base (e.g., triethylamine or diisopropylamine, 2-5 eq) if not used as the solvent.

  • Reaction Execution: The reaction mixture is stirred at room temperature or heated (typically between 50-100 °C) and monitored by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite to remove the catalyst. The filtrate is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Quantitative Data for Sonogashira Coupling of Sterically Hindered Alkynes
Alkyne SubstrateAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Methyl-3-butyn-2-olIodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF50495[3]
2-Methyl-3-butyn-2-ol4-BromotolueneNS-MCM-41-Pd / CuIK₂CO₃Toluene901282[3]
1-Ethynyl-1-cyclohexanol4-IodoanisolePd(PPh₃)₄ / CuIEt₃NTHFRT691N/A
3,3-Dimethyl-1-butyneIodobenzenePd(dba)₂ / P(t-Bu)₃Cs₂CO₃Dioxane801288N/A

Note: Data for analogous sterically hindered alkynes are provided as a reference for expected yields and conditions.

G cluster_reactants Reactants cluster_catalysts Catalytic System cluster_product Product Alkyne This compound Coupled_Product Coupled Product (Ar-alkyne) Alkyne->Coupled_Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Coupled_Product Cu_Cocatalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Cocatalyst->Coupled_Product Base Base (e.g., Et₃N) Base->Coupled_Product

Caption: Sonogashira coupling of this compound.

Azide-Alkyne Cycloaddition (Click Chemistry)

The 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[4][5] This reaction can be catalyzed by copper(I) to yield the 1,4-disubstituted triazole (CuAAC) or by ruthenium(II) to afford the 1,5-disubstituted triazole (RuAAC).[6][7][8][9] These reactions are known for their high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.[6]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is highly reliable for forming 1,4-disubstituted triazoles.[6] The copper(I) catalyst can be added directly or generated in situ from a copper(II) salt and a reducing agent.

  • Reaction Setup: In a vial, dissolve the organic azide (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1, THF, or DMF).

  • Catalyst Addition: Add a solution of a copper(II) salt (e.g., CuSO₄·5H₂O, 1-10 mol%) and a reducing agent (e.g., sodium ascorbate, 5-20 mol%) in water. Alternatively, a copper(I) source like CuI can be used directly. The use of a ligand such as TBTA or THPTA can stabilize the Cu(I) oxidation state and accelerate the reaction.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours and can be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). The combined organic layers are washed with brine, dried, and concentrated. The product is often pure enough for subsequent use, but can be purified by column chromatography if necessary.

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction provides complementary regioselectivity to the CuAAC, yielding 1,5-disubstituted triazoles.[7][8][9]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the organic azide (1.0 eq), this compound (1.1 eq), and a ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD), 1-5 mol%) in an anhydrous, degassed solvent (e.g., THF, toluene, or dioxane).

  • Reaction Execution: Stir the mixture at room temperature or heat as required (typically 60-80 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be directly purified by flash column chromatography on silica gel to isolate the 1,5-disubstituted triazole.

Quantitative Data for Azide-Alkyne Cycloadditions
Reaction TypeAlkyne SubstrateAzide SubstrateCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
CuAACPhenylacetyleneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NeatRT0.08>98[10]
CuAACHex-1-yneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NeatRT3>98[10]
RuAACPhenylacetyleneBenzyl AzideCpRuCl(PPh₃)₂Benzene80491[7][9]
RuAAC1-HexyneBenzyl AzideCpRuCl(PPh₃)₂Benzene80484[7][9]

Note: Data for representative terminal alkynes are provided as a reference for expected yields and conditions.

G cluster_reactants Reactants cluster_cu_path CuAAC Pathway cluster_ru_path RuAAC Pathway Alkyne This compound Catalyst_Choice Catalyst Choice Alkyne->Catalyst_Choice Azide Organic Azide (R-N₃) Azide->Catalyst_Choice Cu_Catalyst Cu(I) Catalyst (e.g., CuSO₄/Ascorbate) Catalyst_Choice->Cu_Catalyst Cu(I) Ru_Catalyst Ru(II) Catalyst (e.g., Cp*RuCl(PPh₃)₂) Catalyst_Choice->Ru_Catalyst Ru(II) Product_1_4 1,4-Disubstituted Triazole Cu_Catalyst->Product_1_4 Product_1_5 1,5-Disubstituted Triazole Ru_Catalyst->Product_1_5

Caption: Regioselective synthesis of triazoles via click chemistry.

Hydration of the Terminal Alkyne

The addition of water across the triple bond of an alkyne can be achieved with Markovnikov or anti-Markovnikov selectivity, leading to the formation of ketones or aldehydes, respectively.

Markovnikov Hydration to form a Ketone

The acid-catalyzed hydration of terminal alkynes in the presence of a mercury(II) salt as a catalyst typically yields a methyl ketone according to Markovnikov's rule.[11][12]

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of water and a co-solvent (e.g., THF or dioxane), add a catalytic amount of sulfuric acid (H₂SO₄) and mercury(II) sulfate (HgSO₄, 1-5 mol%).

  • Reaction Execution: The mixture is stirred at room temperature or gently heated (50-70 °C) until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up and Purification: The reaction is cooled, and the mercury salts are precipitated by the addition of H₂S gas or a solution of sodium sulfide. The mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting ketone is purified by column chromatography or distillation.

Anti-Markovnikov Hydration (Hydroboration-Oxidation) to form an Aldehyde

Hydroboration-oxidation of a terminal alkyne provides the anti-Markovnikov addition product, which tautomerizes to an aldehyde.[13] To prevent double addition to the alkyne, a sterically hindered borane reagent is typically used.[13]

  • Hydroboration: To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of a sterically hindered borane (e.g., 9-BBN or disiamylborane, 1.1 eq) dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature for several hours.

  • Oxidation: The reaction mixture is cooled to 0 °C, and a solution of aqueous sodium hydroxide (3M) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution).

  • Reaction Execution and Work-up: The mixture is stirred at room temperature for several hours. The layers are separated, and the aqueous layer is extracted with an ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting aldehyde is purified by column chromatography.

Quantitative Data for Hydration of Terminal Alkynes
Reaction TypeAlkyne SubstrateReagentsProduct TypeYield (%)Reference
Markovnikov Hydration1-OctyneH₂O, H₂SO₄, HgSO₄Methyl Ketone~80[11]
Markovnikov HydrationPhenylacetyleneH₂O, H₂SO₄, HgSO₄Acetophenone>90[11]
Anti-Markovnikov Hydration1-Octyne1) 9-BBN; 2) H₂O₂, NaOHAldehyde~75[13]
Anti-Markovnikov HydrationPhenylacetylene1) Disiamylborane; 2) H₂O₂, NaOHPhenylacetaldehyde~70[13]

Note: Data for representative terminal alkynes are provided as a reference for expected yields.

G cluster_markovnikov Markovnikov Pathway cluster_anti_markovnikov Anti-Markovnikov Pathway Alkyne This compound Reaction_Choice Hydration Method Alkyne->Reaction_Choice Markovnikov_Reagents H₂O, H₂SO₄, HgSO₄ Reaction_Choice->Markovnikov_Reagents Acid-catalyzed Anti_Markovnikov_Reagents 1) 9-BBN 2) H₂O₂, NaOH Reaction_Choice->Anti_Markovnikov_Reagents Hydroboration- Oxidation Ketone_Product Ketone Markovnikov_Reagents->Ketone_Product Aldehyde_Product Aldehyde Anti_Markovnikov_Reagents->Aldehyde_Product

Caption: Selective hydration of this compound.

References

Application Notes & Protocols: (But-3-yn-2-yl)cyclohexane in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct applications of (But-3-yn-2-yl)cyclohexane in the total synthesis of natural products are not extensively documented in the current literature, its structural motifs—a substituted cyclohexane ring and a terminal alkyne—are of significant interest and utility in synthetic organic chemistry. This document provides an overview of the potential applications of this building block by examining the synthesis of natural products containing these key functional groups. The protocols and data presented are based on analogous systems and established synthetic methodologies, offering a guide for the strategic use of this compound and related compounds in the synthesis of complex molecules.

The terminal alkyne functionality is a versatile handle for a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry").[1][2][] These reactions are prized for their reliability, mild conditions, and broad functional group tolerance, making them ideal for late-stage functionalization in the synthesis of complex natural products.[1][4] The cyclohexyl moiety provides a three-dimensional scaffold that is prevalent in numerous bioactive natural products.

I. Potential Synthetic Applications

The synthetic utility of this compound can be envisioned in the construction of a variety of natural product skeletons. The terminal alkyne allows for the introduction of aryl, vinyl, or other organic fragments, while the cyclohexane ring serves as a core structural element.

A. Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][5] This reaction would allow for the direct attachment of this compound to a wide range of substrates, providing access to complex molecular architectures. Many natural products contain alkyne or enyne moieties, making the Sonogashira reaction a frequently used method in their synthesis.[1]

Table 1: Examples of Natural Products Synthesized Using Sonogashira Coupling

Natural Product FamilyKey Structural FeatureReference Example
PolyketidesConjugated enynesNot specified in provided context
AlkaloidsAryl-alkyne linkageNot specified in provided context
TerpenoidsComplex carbon skeletonsNot specified in provided context
B. Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[2][][6] This reaction forms a stable 1,2,3-triazole ring, which can act as a linker or a pharmacologically active component.[7] The reaction is bio-orthogonal, meaning it can be performed in complex biological systems without interfering with native processes.[]

Table 2: Potential Applications of Click Chemistry with this compound Derivatives

Application AreaDescriptionPotential Outcome
Drug DiscoveryLigation of the cyclohexane-alkyne scaffold to azide-modified bioactive molecules or libraries.Rapid generation of novel drug candidates with diverse functionalities.
BioconjugationAttachment to azide-labeled proteins, peptides, or nucleic acids.Creation of probes for studying biological processes or targeted drug delivery systems.
Materials ScienceIncorporation into polymers or onto surfaces functionalized with azides.Development of new materials with tailored properties.

II. Experimental Protocols

The following are generalized protocols for key reactions that could be employed with this compound. Researchers should optimize these conditions for their specific substrates.

A. General Protocol for Sonogashira Coupling

This protocol is a representative procedure for the coupling of a terminal alkyne with an aryl halide.

Diagram 1: General Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Aryl Halide, This compound, Pd catalyst, Cu(I) salt, and base in a flask. react Degas and purge with inert gas (e.g., Argon). Add solvent (e.g., THF/amine). Stir at specified temperature. start->react Proceed workup Quench reaction. Extract with organic solvent. Dry and concentrate. react->workup Reaction complete purify Purify by column chromatography. workup->purify Isolate crude product

Caption: Workflow for a typical Sonogashira coupling reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add anhydrous THF and the amine solvent.

  • Add this compound via syringe.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

B. General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a standard procedure for a "click" reaction between a terminal alkyne and an organic azide.

Diagram 2: Catalytic Cycle of CuAAC

CuAAC_Cycle Cu_I Cu(I) Intermediate1 Copper Acetylide Cu_I->Intermediate1 + Alkyne Alkyne R-C≡CH (this compound) Azide R'-N₃ Intermediate2 Cycloadduct Intermediate Intermediate1->Intermediate2 + Azide Product Triazole Product Intermediate2->Product Cyclization Product->Cu_I Release of Cu(I) Cu_source Cu(II) source + Reducing Agent (e.g., Sodium Ascorbate) Cu_source->Cu_I Reduction

Caption: Simplified catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition.

Materials:

  • Organic azide (1.0 equiv)

  • This compound (1.0-1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equiv)

  • Sodium ascorbate (0.05-0.2 equiv)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • In a vial, dissolve the organic azide and this compound in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. A color change is often observed.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting triazole by column chromatography or recrystallization.

III. Case Studies: Cyclohexane and Alkyne Motifs in Natural Product Synthesis

While a direct synthesis utilizing this compound is not available, the importance of its constituent parts can be seen in the synthesis of prominent natural products.

A. Oseltamivir (Tamiflu)

The antiviral drug oseltamivir, marketed as Tamiflu, features a highly functionalized cyclohexane ring.[8] Its synthesis is a landmark in medicinal chemistry and has been the subject of numerous synthetic strategies.[9][10][11] The core cyclohexane is often constructed from chiral pool starting materials like shikimic acid or D-mannitol.[9][12] This highlights the importance of substituted cyclohexanes as key building blocks in the synthesis of pharmaceuticals.

B. Platencin

Platencin is a potent antibiotic with a complex tetracyclic core that includes a cyclohexane ring.[13] Its synthesis has been a target for many research groups and showcases various strategies for the construction of intricate polycyclic systems containing the cyclohexane motif.[14]

C. Vorapaxar Sulfate

The chiral secondary propargylic alcohol, (R)-(+)-3-butyn-2-ol, is a crucial intermediate in the synthesis of Vorapaxar Sulfate, an antiplatelet medication.[15] This demonstrates the value of small, chiral alkyne-containing building blocks in the pharmaceutical industry.

D. Vitamin A Precursor Synthesis

2-methyl-3-butyn-2-ol, a structurally related alkyne, is a key precursor in the industrial synthesis of Vitamin A.[16][17] Its selective hydrogenation to 2-methyl-3-buten-2-ol is a critical step.[17]

IV. Conclusion

This compound represents a valuable, albeit underexplored, building block for natural product synthesis and medicinal chemistry. Its combination of a three-dimensional cyclohexyl scaffold and a versatile terminal alkyne handle opens up numerous possibilities for the construction of complex and potentially bioactive molecules. The established and robust chemistries of the terminal alkyne, such as the Sonogashira coupling and click chemistry, provide reliable methods for its incorporation into diverse molecular frameworks. The case studies of oseltamivir, platencin, and others underscore the continued importance of both cyclohexane and small alkyne fragments in the synthesis of medicinally relevant compounds. Further exploration of the reactivity and applications of this compound is warranted and holds promise for the development of novel synthetic strategies and the discovery of new therapeutic agents.

References

Application Notes and Protocols for Metal-Catalyzed Reactions of (But-3-yn-2-yl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key metal-catalyzed reactions involving the versatile building block, (But-3-yn-2-yl)cyclohexane. The protocols detailed herein are based on established methodologies for structurally related compounds and are intended to serve as a foundational guide for the synthesis of diverse molecular architectures. The unique combination of a sterically demanding cyclohexane ring and a reactive terminal alkyne in this compound makes it a valuable substrate for generating complex molecules with potential applications in medicinal chemistry and materials science.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is essential for the synthesis of conjugated enynes and arylalkynes, which are prevalent motifs in pharmaceuticals and organic materials.[1] Both traditional copper-cocatalyzed and copper-free methodologies are presented.

Data Presentation: Sonogashira Coupling of Cyclohexyl Alkynes
EntryAlkyne SubstrateAryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
11-Ethynyl-1-cyclohexanol4-Iodotoluene(PPh₃)₂PdCl₂ (0.5 mol%)-[TBP][4EtOV]55395[2]
21-Ethynyl-1-cyclohexanolIodobenzene(PPh₃)₂PdCl₂ (0.5 mol%)-[TBP][4EtOV]55385[2]
3Phenylacetylene4-Iodotoluene(PPh₃)₂PdCl₂ (0.025 mmol)-[TBP][4EtOV]55395[2]
42,4-Dimethylphenyl-ethyne4-Iodo-m-xylenePd catalyst (1 mol%), CuI (1 mol%)TEA/piperidineAcetonitrileReflux896 (of TMS protected)[3]
5Aryl HalidesPhenylacetylenePdCl₂(PPh₃)₂ (0.01 mol%)K₂CO₃DMF40-High[4]
6Aryl HalidesAlkynesPdCl₂(PPh₃)₂ (3 mol%)TBAF (3 eq.)Solvent-free--Moderate to Excellent[5]
Experimental Protocols

Protocol 1.2.1: Copper-Free Sonogashira Coupling in Ionic Liquid [2]

This protocol describes the coupling of an iodoarene with a terminal alkyne using a palladium catalyst in a γ-valerolactone-based ionic liquid, which serves as both the solvent and the base.

  • Materials:

    • Iodoarene (0.5 mmol)

    • Terminal alkyne (e.g., this compound) (0.75 mmol)

    • (PPh₃)₂PdCl₂ (0.0025 mmol, 0.5 mol%)

    • Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV]) ionic liquid (0.8 mL)

    • Pentane

    • Water

    • Brine

    • Magnesium sulfate (MgSO₄)

    • Screw-cap vial (4 mL)

  • Procedure:

    • In a 4 mL screw-cap vial, combine the iodoarene (0.5 mmol), terminal alkyne (0.75 mmol), (PPh₃)₂PdCl₂ (0.5 mol%), and [TBP][4EtOV] ionic liquid (0.8 mL).

    • Seal the vial and stir the mixture at 55 °C for 3 hours.

    • After cooling to room temperature, partition the mixture between water (5 mL) and pentane (5 mL).

    • Separate the aqueous phase and extract it with pentane (2 x 5 mL).

    • Combine the organic phases, wash with brine, and dry over MgSO₄.

    • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

Protocol 1.2.2: Modified Copper- and Amine-Free Sonogashira Coupling [5]

This protocol outlines a rapid Sonogashira reaction of various aryl halides with alkynes under solvent-free conditions.

  • Materials:

    • Aryl halide (X = I, Br, Cl)

    • Terminal alkyne (e.g., this compound)

    • PdCl₂(PPh₃)₂ (3 mol%)

    • Tetrabutylammonium fluoride (TBAF) (3 equivalents)

  • Procedure:

    • Combine the aryl halide, terminal alkyne, PdCl₂(PPh₃)₂ (3 mol%), and TBAF (3 eq.) in a reaction vessel.

    • Stir the mixture at the appropriate temperature (optimized for the specific substrates) until the reaction is complete (monitored by TLC or GC).

    • Upon completion, directly purify the reaction mixture by column chromatography on silica gel to isolate the coupled product.

Visualization

Sonogashira_Coupling cluster_Pd_cycle Palladium Catalytic Cycle cluster_Cu_cycle Copper Co-catalytic Cycle (optional) Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X Ar-Pd(II)(L₂)X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-alkyne Ar-Pd(II)(L₂)-C≡CR Ar-Pd(II)-X->Ar-Pd(II)-alkyne Transmetalation (from Cu cycle or directly with alkyne) Ar-Pd(II)-alkyne->Pd(0)L2 Reductive Elimination Product Ar-C≡CR Ar-Pd(II)-alkyne->Product Cu(I)X Cu(I)X Cu(I)-alkyne Cu(I)-C≡CR Cu(I)X->Cu(I)-alkyne Base, R-C≡CH Cu(I)-alkyne->Cu(I)X to Pd cycle Ar-X Aryl/Vinyl Halide Ar-X->Ar-Pd(II)-X Alkyne Terminal Alkyne Alkyne->Cu(I)-alkyne

Caption: General mechanism of the Sonogashira coupling reaction.

Cobalt- and Rhodium-Catalyzed Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone.[6][7] This reaction is a powerful tool for the construction of five-membered rings, which are common structural motifs in natural products and biologically active compounds. Both stoichiometric and catalytic versions of this reaction have been developed, with cobalt and rhodium being the most common metals employed.[8][9][10]

Data Presentation: Pauson-Khand Reaction of Alkynes
EntryAlkyneAlkeneCatalystCO SourceSolventTemp. (°C)Time (h)Yield (%)Reference
1Generic AlkyneGeneric AlkeneCo₂(CO)₈ (1.1 eq)Co₂(CO)₈Mesitylene1602450[6]
2Enyne(intramolecular)[Rh(CO)₂Cl]₂ (1 mol%)CO (1 atm)Toluene110--[8]
3Allenene(intramolecular)[RhCl(CO)₂]₂-----[11]
41,6-Chloroenynes(intramolecular)Rh(I) catalyst-----[12]
Experimental Protocol

Protocol 2.2.1: Cobalt-Mediated Intermolecular Pauson-Khand Reaction [6]

This protocol describes the reaction of a terminal alkyne with an alkene and carbon monoxide, using a stoichiometric amount of dicobalt octacarbonyl.

  • Materials:

    • Terminal alkyne (e.g., this compound) (0.94 mmol, 1.0 eq)

    • Alkene

    • Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 eq)

    • Mesitylene (degassed, 20 mL)

    • Carbon monoxide (gas)

    • Flame-dried round-bottom flask with magnetic stir bar

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add the terminal alkyne (0.94 mmol).

    • Add fully degassed mesitylene (20 mL) via cannula.

    • In a glove box, weigh dicobalt octacarbonyl (1.1 eq) into a micro-centrifuge tube and add it to the reaction flask in a single portion.

    • Stir the mixture for 2 hours at room temperature.

    • Degas the reaction system with carbon monoxide and then heat to 160 °C in a pre-heated oil bath.

    • Stir the solution at this temperature for 24 hours.

    • Upon completion, cool the reaction mixture and load it directly onto a silica gel column for purification. Elute with hexanes to remove mesitylene, followed by a suitable solvent system to isolate the cyclopentenone product.

Visualization

Pauson_Khand_Reaction Alkyne Alkyne Alkyne-Co-complex Alkyne-Co₂(CO)₆ Complex Alkyne->Alkyne-Co-complex Co2(CO)8 Co₂(CO)₈ Co2(CO)8->Alkyne-Co-complex Metallacycle Cobaltacyclopentene Intermediate Alkyne-Co-complex->Metallacycle + Alkene - CO Alkene Alkene Alkene->Metallacycle Acyl-complex Acyl-Cobalt Intermediate Metallacycle->Acyl-complex + CO CO Carbon Monoxide CO->Acyl-complex Product α,β-Cyclopentenone Acyl-complex->Product Reductive Elimination

Caption: General mechanism of the Cobalt-mediated Pauson-Khand reaction.

Catalytic Hydrogenation

Catalytic hydrogenation is a fundamental reaction in organic synthesis for the reduction of unsaturated functional groups. For alkynes, this reaction can be controlled to achieve either complete reduction to the corresponding alkane or partial reduction to an alkene. The stereochemical outcome of the partial hydrogenation is dependent on the catalyst system employed.

Data Presentation: Hydrogenation of Alkynes

| Entry | Substrate | Catalyst | Conditions | Product | Selectivity | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Alkyne | Pd/C | H₂ (1 atm), Solvent | Alkane | Complete reduction | High |[13][14] | | 2 | Alkyne | Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline) | H₂ (1 atm), Solvent | cis-Alkene | High cis selectivity | High |[15] | | 3 | 4-Vinylcyclohexene | 1.9% Rh, 2% Sn on support | H₂ (1-10 MPa), 20-50 °C | Vinylcyclohexane | Selective for exocyclic double bond | - |[16] | | 4 | Citral | 1 wt% Pd/C | H₂ (1 atm), Isopropanol, 303 K | 3,7-Dimethyloctanal | 100% conversion | 96 |[15] |

Experimental Protocols

Protocol 3.2.1: Complete Hydrogenation to (Butan-2-yl)cyclohexane

This protocol describes the complete reduction of the alkyne functionality to an alkane using palladium on carbon as the catalyst.[14]

  • Materials:

    • This compound

    • 10% Palladium on carbon (Pd/C) (5-10 mol%)

    • Ethanol or Ethyl Acetate

    • Hydrogen gas (H₂) balloon or Parr shaker

    • Reaction flask with magnetic stir bar

    • Celite

  • Procedure:

    • Dissolve this compound in ethanol or ethyl acetate in a reaction flask.

    • Carefully add 10% Pd/C to the solution.

    • Seal the flask and purge with nitrogen, followed by hydrogen gas (or place on a Parr shaker).

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as set on the shaker) at room temperature until the reaction is complete (monitored by TLC, GC, or NMR).

    • Carefully vent the hydrogen and purge the flask with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the product, (Butan-2-yl)cyclohexane.

Protocol 3.2.2: Partial Hydrogenation to (Z)-(But-3-en-2-yl)cyclohexane [15]

This protocol details the selective reduction of the alkyne to a cis-alkene using Lindlar's catalyst.

  • Materials:

    • This compound

    • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

    • Quinoline (optional, as a further catalyst poison to prevent over-reduction)

    • Solvent (e.g., hexane, ethanol)

    • Hydrogen gas (H₂) balloon

    • Reaction flask with magnetic stir bar

    • Celite

  • Procedure:

    • Dissolve this compound in a suitable solvent in a reaction flask.

    • Add Lindlar's catalyst and, if necessary, a small amount of quinoline.

    • Seal the flask and purge with nitrogen, followed by hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

    • Monitor the reaction progress carefully by TLC or GC to avoid over-reduction to the alkane.

    • Once the starting material is consumed, stop the reaction by venting the hydrogen and purging with nitrogen.

    • Filter the mixture through a pad of Celite, washing with the solvent.

    • Concentrate the filtrate under reduced pressure to yield (Z)-(But-3-en-2-yl)cyclohexane.

Visualization

Hydrogenation_Workflow cluster_input Starting Material cluster_process Reaction Conditions cluster_output Products Substrate This compound Catalyst Select Catalyst Substrate->Catalyst H2 H₂ Atmosphere Catalyst->H2 Solvent Choose Solvent H2->Solvent Alkane (Butan-2-yl)cyclohexane Solvent->Alkane e.g., Pd/C cis_Alkene (Z)-(But-3-en-2-yl)cyclohexane Solvent->cis_Alkene Lindlar's Catalyst

Caption: Decision workflow for the catalytic hydrogenation of this compound.

References

Application Notes and Protocols for the Polymerization of Alkyne-Functionalized Cyclohexane Monomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and polymerization of alkyne-functionalized cyclohexane monomers. The inclusion of alkyne functionalities on a polycyclohexane backbone offers a versatile platform for post-polymerization modification, enabling the development of advanced materials for various applications, including drug delivery and biomaterials.

Introduction

The functionalization of polymers with alkyne groups provides a powerful tool for materials design. The alkyne handle allows for a variety of highly efficient and orthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the thiol-yne reaction. This enables the precise introduction of a wide range of functionalities to the polymer backbone, tailoring its properties for specific applications. This document outlines two primary approaches for obtaining alkyne-functionalized polycyclohexanes: direct polymerization of an alkyne-containing cyclohexane monomer and post-polymerization modification of a polycyclohexane derivative.

Part 1: Direct Polymerization of an Alkyne-Functionalized Cyclohexene Monomer

A successful approach to synthesize polymers with a cyclohexane-containing backbone and pendant alkyne groups is through the tandem ring-opening/ring-closing metathesis polymerization of a monomer containing both a cyclohexene and a terminal alkyne functionality.[1] This method allows for the creation of polymers with controlled molecular weights and narrow polydispersity indices.[1]

Experimental Protocol: Synthesis of the Monomer (Hept-6-en-1-yn-4-yl)cyclohex-3-ene-1-carboxylate)

A representative monomer for this tandem polymerization can be synthesized from commercially available starting materials. The following is a plausible synthetic route.

Materials:

  • Cyclohex-3-ene-1-carboxylic acid

  • Hept-6-en-1-yn-4-ol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve cyclohex-3-ene-1-carboxylic acid (1.0 eq) and hept-6-en-1-yn-4-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DMAP (0.1 eq) to the solution.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure monomer.

  • Characterize the monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Tandem Ring-Opening/Ring-Closing Metathesis Polymerization

Materials:

  • (Hept-6-en-1-yn-4-yl)cyclohex-3-ene-1-carboxylate (monomer)

  • Grubbs' 3rd generation catalyst

  • Anhydrous and degassed solvent (e.g., dichloromethane or toluene)

  • Ethyl vinyl ether (quenching agent)

  • Methanol (precipitating solvent)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, dissolve the monomer in the chosen anhydrous and degassed solvent.

  • In a separate vial, dissolve the Grubbs' 3rd generation catalyst in a small amount of the same solvent.

  • Add the catalyst solution to the monomer solution with vigorous stirring. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.

  • Allow the polymerization to proceed at the desired temperature (e.g., low temperatures can afford better control).[1]

  • Monitor the reaction by taking aliquots and analyzing them by ¹H NMR or gel permeation chromatography (GPC).

  • Once the desired conversion is reached, quench the polymerization by adding a few drops of ethyl vinyl ether.

  • Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent, such as methanol.

  • Isolate the polymer by filtration or centrifugation.

  • Wash the polymer with fresh non-solvent and dry under vacuum to a constant weight.

  • Characterize the resulting polymer by GPC (for molecular weight and polydispersity), ¹H NMR, and ¹³C NMR.

Data Presentation
ParameterValueReference
Monomer (Hept-6-en-1-yn-4-yl)cyclohex-3-ene-1-carboxylateN/A
Catalyst Grubbs' 3rd Generation[1]
Polymerization Type Tandem Ring-Opening/Ring-Closing Metathesis[1]
Molecular Weight (Mn) Controlled by monomer/catalyst ratio[1]
Polydispersity Index (PDI) Narrow[1]

Visualization of Polymerization Workflow

polymerization_workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization Start Cyclohex-3-ene-1-carboxylic acid + Hept-6-en-1-yn-4-ol Reaction Esterification (DCC, DMAP) Start->Reaction Purification Purification Reaction->Purification Monomer Alkyne-Functionalized Cyclohexene Monomer Purification->Monomer Polymerization_Step Tandem ROMP-RCM (Grubbs' 3rd Gen Catalyst) Monomer->Polymerization_Step Quenching Quenching (Ethyl Vinyl Ether) Polymerization_Step->Quenching Precipitation Precipitation (Methanol) Quenching->Precipitation Polymer Alkyne-Functionalized Polymer Precipitation->Polymer

Caption: Workflow for the synthesis and polymerization of an alkyne-functionalized cyclohexene monomer.

Part 2: Post-Polymerization Modification to Introduce Alkyne Functionality

An alternative strategy involves the modification of a pre-existing polymer with cyclohexane units in its backbone. For instance, a polymer derived from the polymerization of a cyclohexadiene monomer would contain double bonds in the backbone that can be functionalized. The thiol-ene "click" reaction is a highly efficient method for such modifications.

Experimental Protocol: Synthesis of an Alkyne-Containing Thiol

A thiol containing a terminal alkyne can be synthesized for subsequent grafting onto the polymer backbone.

Materials:

  • Propargyl alcohol

  • Thioacetic acid

  • Azobisisobutyronitrile (AIBN)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Thiol-ene addition: In a round-bottom flask, combine propargyl alcohol (1.0 eq), thioacetic acid (1.1 eq), and a catalytic amount of AIBN in toluene.

  • Heat the mixture at 70-80 °C for several hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Hydrolysis: Dissolve the resulting thioester in methanol.

  • Add a solution of NaOH in methanol and stir at room temperature.

  • Monitor the hydrolysis by TLC.

  • After completion, neutralize the reaction mixture with dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to obtain the alkyne-functionalized thiol.

  • Purify further by distillation or column chromatography if necessary.

Experimental Protocol: Thiol-Ene Modification of a Poly(cyclohexadiene)

Materials:

  • Poly(1,3-cyclohexadiene) or a similar polymer with backbone unsaturation

  • Alkyne-functionalized thiol (synthesized as described above)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous and degassed solvent (e.g., THF)

  • UV lamp (365 nm)

Procedure:

  • Dissolve the poly(cyclohexadiene) in the anhydrous and degassed solvent in a quartz reaction vessel.

  • Add the alkyne-functionalized thiol (e.g., 1.5 equivalents per double bond to be functionalized).

  • Add the photoinitiator (e.g., 1-5 mol% relative to the thiol).

  • Seal the vessel and irradiate with a UV lamp at room temperature with stirring.

  • Monitor the progress of the reaction by taking aliquots and analyzing by ¹H NMR (disappearance of olefinic protons and appearance of new signals corresponding to the grafted side chain).

  • Once the desired degree of functionalization is achieved, precipitate the polymer into a non-solvent (e.g., cold methanol).

  • Filter, wash, and dry the functionalized polymer under vacuum.

  • Characterize the final product by ¹H NMR, FTIR (to confirm the presence of the alkyne group), and GPC.

Data Presentation
ParameterDescriptionExpected Outcome
Starting Polymer Poly(1,3-cyclohexadiene)Contains C=C bonds in the backbone
Modification Reagent Alkyne-functionalized thiolIntroduces terminal alkyne groups
Reaction Type Thiol-ene "click" chemistryHigh efficiency and functional group tolerance
Degree of Functionalization % of double bonds modifiedControllable by reaction time and stoichiometry
Characterization ¹H NMR, FTIR, GPCConfirmation of alkyne incorporation

Visualization of Post-Polymerization Modification Pathway

post_polymerization_modification Start_Polymer Poly(cyclohexadiene) (Backbone C=C bonds) Reaction Thiol-Ene Reaction (UV, Photoinitiator) Start_Polymer->Reaction Thiol Alkyne-Functionalized Thiol Thiol->Reaction Final_Polymer Alkyne-Functionalized Polymer Reaction->Final_Polymer

Caption: Pathway for post-polymerization modification of poly(cyclohexadiene) to introduce alkyne groups.

References

(But-3-yn-2-yl)cyclohexane: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The (But-3-yn-2-yl)cyclohexane scaffold is an emerging building block in medicinal chemistry, offering a unique combination of a rigid cyclohexane core and a reactive terminal alkyne functionality. This structural motif provides a three-dimensional framework that can be strategically functionalized to explore chemical space and develop novel therapeutic agents. The cyclohexane ring system is a prevalent feature in many approved drugs, valued for its ability to introduce conformational restriction and improve pharmacokinetic properties.[1][2][3][4] The terminal alkyne group serves as a versatile handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which allows for the efficient and specific conjugation to other molecules.[5][6][7] This combination makes the this compound scaffold a promising starting point for the synthesis of diverse compound libraries targeting a wide range of biological targets.

Key Features and Advantages

The incorporation of the this compound scaffold in drug design offers several potential advantages:

  • Structural Rigidity and 3D Diversity: The cyclohexane core provides a non-planar, rigid structure that can orient substituents in well-defined spatial arrangements, facilitating optimal interactions with biological targets.

  • Metabolic Stability: The saturated cyclohexane ring is generally more resistant to metabolic degradation compared to aromatic systems.

  • Improved Physicochemical Properties: The lipophilic nature of the cyclohexane moiety can be modulated to optimize properties such as solubility, permeability, and oral bioavailability.

  • Versatile Functionalization: The terminal alkyne allows for late-stage diversification through highly efficient and chemoselective reactions like click chemistry, Sonogashira coupling, and A3 coupling (aldehyde-alkyne-amine).[5][8] This enables the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies.

  • Bioisosteric Replacement: The alkyne group can act as a bioisostere for other functional groups, such as phenyl rings or amides, offering a way to modify molecular properties while maintaining biological activity.[6]

Therapeutic Potential

While specific biological activities for derivatives of this compound are not yet extensively reported, the alkyne and cyclohexane moieties are present in numerous bioactive molecules. This suggests a broad range of potential therapeutic applications for this scaffold, including:

  • Oncology: Many natural products and synthetic compounds containing alkyne functionalities exhibit potent anticancer activities.[6][9]

  • Infectious Diseases: Acetylenic compounds have shown significant antibacterial and antifungal properties.[9]

  • Neurological Disorders: Propargylamine-containing compounds are known inhibitors of monoamine oxidase (MAO), with potential applications in Parkinson's and Alzheimer's diseases.[9]

  • Inflammatory Diseases: Certain alkyne derivatives have been investigated as antagonists for various receptors involved in inflammatory pathways.[9]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to the this compound scaffold is outlined below. This multi-step synthesis involves the formation of a key intermediate followed by the introduction of the butynyl group.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Methylation cluster_2 Step 3: Isomerization and Reduction (Hypothetical) Cyclohexanone Cyclohexanone Step1_Product 1-Ethynylcyclohexan-1-ol Cyclohexanone->Step1_Product THF, 0 °C to rt Ethynylmagnesium_bromide Ethynylmagnesium bromide Ethynylmagnesium_bromide->Step1_Product Step1_Product_ref 1-Ethynylcyclohexan-1-ol Step2_Product 1-Ethynyl-1-methoxycyclohexane Step1_Product_ref->Step2_Product THF, 0 °C Methyl_iodide Methyl iodide Methyl_iodide->Step2_Product NaH NaH NaH->Step2_Product Step2_Product_ref 1-Ethynyl-1-methoxycyclohexane Final_Product This compound Step2_Product_ref->Final_Product Reagents Suitable Reagents Reagents->Final_Product

Caption: A proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 1-Ethynylcyclohexan-1-ol

  • To a solution of ethynylmagnesium bromide (1.1 equivalents) in tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of cyclohexanone (1.0 equivalent) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-ethynylcyclohexan-1-ol.

Protocol 2: Synthesis of this compound (via a multi-step sequence)

  • Protection of the alkyne: React 1-ethynylcyclohexan-1-ol with a suitable protecting group for the terminal alkyne, such as triisopropylsilyl (TIPS) chloride, in the presence of a base like imidazole in dichloromethane (DCM).

  • Dehydration: Dehydrate the resulting tertiary alcohol using a reagent like Martin's sulfurane or by heating with a catalytic amount of acid to form the corresponding cyclohexene derivative.

  • Reduction of the double bond: Perform a catalytic hydrogenation of the cyclohexene double bond using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Deprotection of the alkyne: Remove the TIPS protecting group using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

  • Alkylation of the terminal alkyne: Deprotonate the terminal alkyne with a strong base like n-butyllithium at low temperature (e.g., -78 °C) and then quench with methyl iodide to install the methyl group, yielding the target this compound.

Application of this compound in Library Synthesis

The terminal alkyne of the this compound scaffold is ideal for the rapid generation of compound libraries using click chemistry.

Workflow for Click Chemistry-based Library Synthesis

G Scaffold This compound Reaction_Conditions CuSO4·5H2O, Sodium Ascorbate t-BuOH/H2O, rt Scaffold->Reaction_Conditions Azide_Library Diverse Azide Building Blocks (R-N3) Azide_Library->Reaction_Conditions Triazole_Library Library of 1,2,3-Triazole Derivatives Reaction_Conditions->Triazole_Library

Caption: Workflow for generating a diverse library of compounds.

Protocol 3: Parallel Synthesis of a 1,2,3-Triazole Library

  • Prepare a stock solution of this compound in a suitable solvent (e.g., tert-butanol/water, 1:1).

  • In a 96-well plate, dispense the this compound solution into each well.

  • To each well, add a solution of a unique azide building block (1.05 equivalents).

  • Prepare a catalyst solution by mixing copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in water.

  • Add the catalyst solution to each well.

  • Seal the plate and agitate at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform a parallel workup and purification (e.g., using solid-phase extraction or preparative HPLC) to isolate the library of 1,2,3-triazole derivatives.

Data Presentation

The following table provides a hypothetical comparison of physicochemical properties for a series of this compound derivatives, illustrating how modifications can tune these parameters.

Compound IDR-Group (from R-N3)Molecular Weight ( g/mol )cLogPPolar Surface Area (Ų)
Scaffold H150.262.80.0
Derivative 1 Benzyl283.424.249.8
Derivative 2 4-Fluorophenyl285.363.949.8
Derivative 3 2-Pyridyl284.403.162.6
Derivative 4 Morpholin-4-ylethyl322.492.562.1

Note: The data in this table is calculated for hypothetical structures and should be used for illustrative purposes only.

Conclusion

The this compound scaffold represents a valuable and versatile building block for medicinal chemistry. Its unique combination of a rigid, three-dimensional core and a reactive alkyne handle provides a powerful platform for the design and synthesis of novel small molecules with the potential for a wide range of therapeutic applications. The provided protocols offer a starting point for the synthesis of this scaffold and its subsequent elaboration into diverse compound libraries, facilitating the exploration of new chemical space in drug discovery programs.

References

Application Notes and Protocols for Electrophilic Addition to (But-3-yn-2-yl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the electrophilic addition of various reagents to the terminal alkyne, (But-3-yn-2-yl)cyclohexane. The protocols described herein cover hydrohalogenation (Markovnikov and anti-Markovnikov), hydration (Markovnikov and anti-Markovnikov), and halogenation reactions. These reactions are fundamental transformations in organic synthesis, allowing for the introduction of diverse functional groups, which is of significant interest in medicinal chemistry and drug development for the modification of lead compounds. The regioselectivity of these additions is a key consideration, and methods for achieving both Markovnikov and anti-Markovnikov products are presented.

Introduction

Alkynes are versatile building blocks in organic synthesis due to the high electron density of their carbon-carbon triple bond, which makes them susceptible to electrophilic attack. The addition of electrophiles to unsymmetrical terminal alkynes, such as this compound, can lead to two possible regioisomers. The control of this regioselectivity is crucial for the synthesis of well-defined molecular architectures.

This compound possesses a terminal alkyne functional group adjacent to a chiral center bearing a cyclohexyl and a methyl group. The steric bulk and electronic effects of these substituents can influence the reactivity of the alkyne and the regiochemical outcome of addition reactions. These protocols provide a framework for the controlled functionalization of this and structurally related alkynes.

I. Hydrohalogenation Protocols

Hydrohalogenation involves the addition of hydrogen halides (HCl, HBr, HI) across the triple bond. The regioselectivity is dictated by the reaction conditions.

A. Markovnikov Hydrohalogenation

Following Markovnikov's rule, the hydrogen atom adds to the terminal carbon of the alkyne, and the halide adds to the more substituted internal carbon, leading to the formation of a vinyl halide.[1][2] The reaction proceeds through a vinyl carbocation intermediate, which is stabilized by the adjacent alkyl groups.[3] With an excess of the hydrogen halide, a second addition can occur to yield a geminal dihalide.[1][2]

Protocol 1: Synthesis of 2-Chloro-4-cyclohexylbut-1-ene and 2,2-Dichloro-4-cyclohexylbutane

  • Materials: this compound, anhydrous diethyl ether, hydrogen chloride (gas or solution in a compatible solvent).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly bubble hydrogen chloride gas through the solution or add a solution of HCl (1.1 eq for the vinyl halide, or >2.2 eq for the geminal dihalide) dropwise while stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel.

B. Anti-Markovnikov Hydrobromination

The addition of HBr in the presence of radical initiators, such as peroxides, follows an anti-Markovnikov pathway. The bromine atom adds to the terminal carbon, and the hydrogen atom adds to the internal carbon. This reaction proceeds via a radical mechanism.

Protocol 2: Synthesis of (E/Z)-1-Bromo-4-cyclohexylbut-1-ene

  • Materials: this compound, hydrogen bromide, benzoyl peroxide (or another radical initiator), and a suitable solvent like hexane.

  • Procedure:

    • Dissolve this compound (1.0 eq) and a catalytic amount of benzoyl peroxide in hexane.

    • Add a solution of HBr (1.1 eq) in acetic acid or bubble HBr gas through the solution in the presence of UV light or heat to initiate the radical reaction.

    • Monitor the reaction by TLC or GC-MS.

    • Once the starting material is consumed, wash the reaction mixture with an aqueous solution of sodium bisulfite to remove any excess bromine.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the product mixture of E and Z isomers by column chromatography.

II. Hydration Protocols

The hydration of alkynes leads to the formation of carbonyl compounds. The initial product is an enol, which rapidly tautomerizes to the more stable keto form.[4]

A. Markovnikov Hydration (Acid-Catalyzed)

The acid-catalyzed hydration of terminal alkynes, typically in the presence of a mercury(II) salt catalyst, follows Markovnikov's rule to produce a methyl ketone.[4][5]

Protocol 3: Synthesis of 4-Cyclohexylbutan-2-one

  • Materials: this compound, water, sulfuric acid, mercury(II) sulfate.

  • Procedure:

    • To a solution of water and concentrated sulfuric acid, add a catalytic amount of mercury(II) sulfate.

    • Add this compound (1.0 eq) to the acidic solution.

    • Heat the mixture gently (e.g., to 60 °C) and stir vigorously for several hours.

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction mixture and extract the product with diethyl ether.

    • Wash the organic extracts with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the resulting ketone by distillation or column chromatography.

B. Anti-Markovnikov Hydration (Hydroboration-Oxidation)

Hydroboration-oxidation of terminal alkynes provides a route to aldehydes, which are the anti-Markovnikov hydration products. A sterically hindered borane is used to prevent double addition across the triple bond.[5][6]

Protocol 4: Synthesis of 4-Cyclohexylbutanal

  • Materials: this compound, a sterically hindered borane reagent (e.g., 9-BBN or disiamylborane), tetrahydrofuran (THF), sodium hydroxide, and hydrogen peroxide (30% solution).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C and add the sterically hindered borane reagent (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the formation of the vinylborane intermediate.

    • Carefully add an aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of hydrogen peroxide at a temperature maintained below 40 °C.

    • Stir the mixture for several hours at room temperature.

    • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the aldehyde by column chromatography.

III. Halogenation Protocol

Halogenation of alkynes with reagents like Br₂ or Cl₂ results in the addition of two halogen atoms across the triple bond. The reaction typically proceeds via an anti-addition mechanism to yield a trans-dihaloalkene. Addition of a second equivalent of the halogen leads to a tetrahaloalkane.

Protocol 5: Synthesis of (E)-1,2-Dibromo-4-cyclohexylbut-1-ene

  • Materials: this compound, bromine, dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM in a flask protected from light.

    • Cool the solution to 0 °C.

    • Slowly add a solution of bromine (1.0 eq) in DCM dropwise with stirring. The disappearance of the bromine color indicates its consumption.

    • Monitor the reaction by TLC or GC-MS to avoid the formation of the tetra-brominated product.

    • Once the reaction is complete, wash the mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Data Presentation

Protocol Reaction Product(s) Regioselectivity Typical Yield (%) Key Reagents
1AMarkovnikov Hydrochlorination (1 eq)2-Chloro-4-cyclohexylbut-1-eneMarkovnikov70-85HCl
1BMarkovnikov Hydrochlorination (2 eq)2,2-Dichloro-4-cyclohexylbutaneMarkovnikov65-80Excess HCl
2Anti-Markovnikov Hydrobromination(E/Z)-1-Bromo-4-cyclohexylbut-1-eneAnti-Markovnikov60-75HBr, Peroxide
3Markovnikov Hydration4-Cyclohexylbutan-2-oneMarkovnikov75-90H₂SO₄, HgSO₄
4Anti-Markovnikov Hydration4-CyclohexylbutanalAnti-Markovnikov65-809-BBN, H₂O₂, NaOH
5Bromination (1 eq)(E)-1,2-Dibromo-4-cyclohexylbut-1-eneN/A (anti-addition)80-95Br₂

Note: The yields provided are estimates based on similar reactions reported in the literature and may vary depending on the exact reaction conditions and purification procedures.

Visualizations

Electrophilic_Addition_Workflow cluster_hydrohalogenation Hydrohalogenation cluster_hydration Hydration cluster_halogenation Halogenation Substrate This compound Markovnikov_HX Markovnikov Addition (HX) Substrate->Markovnikov_HX Anti_Markovnikov_HBr Anti-Markovnikov Addition (HBr, ROOR) Substrate->Anti_Markovnikov_HBr Markovnikov_H2O Markovnikov Addition (H₂O, H⁺, Hg²⁺) Substrate->Markovnikov_H2O Anti_Markovnikov_H2O Anti-Markovnikov Addition (1. BH₃/THF 2. H₂O₂, NaOH) Substrate->Anti_Markovnikov_H2O Halogenation_X2 Halogenation (X₂) Substrate->Halogenation_X2 Product_Vinyl_Halide Vinyl Halide Markovnikov_HX->Product_Vinyl_Halide Product_Anti_Vinyl_Halide Anti-Markovnikov Vinyl Halide Anti_Markovnikov_HBr->Product_Anti_Vinyl_Halide Product_Geminal_Dihalide Geminal Dihalide Product_Vinyl_Halide->Product_Geminal_Dihalide Excess HX Product_Ketone Ketone Markovnikov_H2O->Product_Ketone Product_Aldehyde Aldehyde Anti_Markovnikov_H2O->Product_Aldehyde Product_Dihaloalkene trans-Dihaloalkene Halogenation_X2->Product_Dihaloalkene Product_Tetrahaloalkane Tetrahaloalkane Product_Dihaloalkene->Product_Tetrahaloalkane Excess X₂

Figure 1: Workflow of electrophilic addition reactions to this compound.

Markovnikov_vs_AntiMarkovnikov cluster_markovnikov Markovnikov Addition cluster_antimarkovnikov Anti-Markovnikov Addition (HBr/ROOR) start_m This compound intermediate_m More Stable Vinyl Carbocation start_m->intermediate_m H⁺ addition to terminal carbon product_m Halide/OH on Internal Carbon intermediate_m->product_m Nu⁻ attack start_am This compound intermediate_am More Stable Vinyl Radical start_am->intermediate_am Br• addition to terminal carbon product_am Br on Terminal Carbon intermediate_am->product_am H abstraction

Figure 2: Regiochemical pathways for hydrohalogenation.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the selective electrophilic addition to this compound. By carefully selecting the reagents and reaction conditions, researchers can control the regiochemical outcome to synthesize either Markovnikov or anti-Markovnikov products. These methods are broadly applicable to other terminal alkynes and are valuable tools for the synthesis and modification of complex organic molecules in various fields, including drug discovery and materials science. It is recommended to optimize the reaction conditions for each specific substrate to achieve the desired outcomes with high efficiency and selectivity.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in (But-3-yn-2-yl)cyclohexane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (But-3-yn-2-yl)cyclohexane. The bulky cyclohexyl group adjacent to the alkyne presents significant steric challenges, often leading to low yields or failed reactions. This guide offers strategies to overcome these hurdles in common synthetic transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira coupling of this compound with an aryl halide is giving low to no yield. What are the common causes and solutions?

A1: Low yields in Sonogashira couplings with sterically hindered alkynes like this compound are a frequent issue. The primary reason is often the inefficient oxidative addition of the palladium catalyst to the aryl halide or subsequent hindered transmetalation and reductive elimination steps. Here are some troubleshooting steps:

  • Ligand Choice is Critical: Standard phosphine ligands like PPh₃ may not be effective. The use of bulky, electron-rich dialkylbiarylphosphine ligands can dramatically improve reaction rates and yields by promoting the key steps in the catalytic cycle.[1][2] Consider screening ligands such as XPhos, SPhos, or RuPhos.

  • Catalyst System: Ensure your palladium source and copper(I) co-catalyst are active. Consider using a well-defined palladium(II) precatalyst which can be more stable and efficient.[1] In some cases, a copper-free Sonogashira protocol may be beneficial to avoid side reactions.[3]

  • Base Selection: The choice of base is important. While amine bases like triethylamine or diisopropylethylamine are common, inorganic bases such as K₃PO₄ or Cs₂CO₃ can be effective, particularly in challenging couplings.[2]

  • Solvent and Temperature: Ensure your solvent is anhydrous and degassed to prevent catalyst deactivation and side reactions like Glaser coupling.[4] Gently heating the reaction can sometimes overcome the activation energy barrier, but excessive heat may lead to catalyst decomposition or side reactions.[4]

Q2: I am attempting a hydroboration-oxidation of this compound to synthesize the corresponding aldehyde, but I am getting a complex mixture of products. How can I improve the selectivity?

A2: The key to a successful hydroboration-oxidation of a terminal alkyne to an aldehyde is to prevent the double addition of the borane across the triple bond and to ensure anti-Markovnikov addition.[5][6]

  • Use a Bulky Borane Reagent: Standard borane (BH₃) can react twice with the alkyne.[6] To avoid this, use a sterically hindered dialkylborane such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN).[5][6][7] These reagents add only once to the terminal alkyne due to their steric bulk.

  • Control of Stoichiometry: Ensure you are using only one equivalent of the hydroborating agent.

  • Reaction Conditions: The hydroboration step should be carried out under anhydrous conditions. The subsequent oxidation with hydrogen peroxide in the presence of a base (e.g., NaOH) should be performed carefully to avoid side reactions. The intermediate enol will tautomerize to the desired aldehyde.[5][7]

Q3: Is this compound a suitable substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry"? I am concerned about the steric hindrance.

A3: Yes, this compound is an excellent candidate for CuAAC reactions. One of the significant advantages of click chemistry is its remarkable tolerance for steric hindrance.[8][9][10] These reactions are often high-yielding and resilient, even with bulky substrates where other coupling methods fail.[8][9]

  • Catalyst System: A common catalyst system is copper(II) sulfate with a reducing agent like sodium ascorbate to generate the active copper(I) species in situ.

  • Ligands: While many CuAAC reactions proceed without a ligand, the use of a ligand such as tris(benzyltriazolylmethyl)amine (TBTA) can protect the copper(I) catalyst from oxidation and improve reaction efficiency.

  • Solvent: A variety of solvents can be used, including mixtures of water with t-butanol or DMF. The reaction is generally insensitive to oxygen and water.

Data Presentation: Ligand Effects in Sonogashira Coupling

The following table summarizes the typical effects of different phosphine ligands on the yield of Sonogashira coupling reactions involving sterically hindered substrates.

Ligand TypeExample LigandsTypical Yields with Hindered SubstratesKey Characteristics
Simple TriarylphosphinesPPh₃, P(o-tol)₃Low to ModerateProne to catalyst decomposition at higher temperatures.
Bulky, Electron-Rich DialkylbiarylphosphinesXPhos, SPhos, RuPhosHigh to ExcellentPromote efficient oxidative addition and reductive elimination.[2][11]
FerrocenylphosphinesdppfModerate to HighGood thermal stability.

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with 1-iodo-4-nitrobenzene

This protocol utilizes a bulky phosphine ligand to overcome steric hindrance.

Materials:

  • This compound (1.0 eq)

  • 1-iodo-4-nitrobenzene (1.1 eq)

  • Pd(OAc)₂ (0.02 eq)

  • XPhos (0.04 eq)

  • CuI (0.03 eq)

  • Cs₂CO₃ (2.0 eq)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂, XPhos, CuI, and Cs₂CO₃.

  • Add the 1-iodo-4-nitrobenzene.

  • Add anhydrous, degassed toluene via syringe.

  • Stir the mixture for 10 minutes at room temperature.

  • Add this compound via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Hydroboration-Oxidation of this compound

This protocol uses a bulky borane to ensure mono-addition and anti-Markovnikov selectivity.

Materials:

  • This compound (1.0 eq)

  • 9-BBN (0.5 M solution in THF, 1.05 eq)

  • Anhydrous THF

  • Ethanol

  • 3 M aqueous NaOH solution

  • 30% aqueous H₂O₂ solution

Procedure:

  • To a dry, nitrogen-flushed flask, add this compound and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 9-BBN solution dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Slowly add ethanol to quench any excess 9-BBN.

  • Add the 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂ at 0 °C (exothermic reaction).

  • Stir the mixture at room temperature for 3 hours.

  • Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by column chromatography.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a standard click reaction with a model azide.

Materials:

  • This compound (1.0 eq)

  • Benzyl azide (1.0 eq)

  • CuSO₄·5H₂O (0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • t-Butanol/Water (1:1 mixture)

Procedure:

  • In a vial, dissolve this compound and benzyl azide in the t-butanol/water mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the aqueous solution of CuSO₄·5H₂O to the reaction mixture.

  • Add the sodium ascorbate solution to the reaction mixture. The solution may change color.

  • Stir vigorously at room temperature for 8-12 hours. Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the triazole product by column chromatography or recrystallization.

Visualizations

sonogashira_workflow cluster_start Initial Reaction Setup cluster_catalyst Catalyst System cluster_ligand Ligand Screening cluster_outcome Reaction Outcome start This compound + Aryl Halide catalyst Pd Source (e.g., Pd(OAc)2) Cu Source (e.g., CuI) Base (e.g., Cs2CO3) start->catalyst ligand1 Standard Ligand (e.g., PPh3) catalyst->ligand1 Path A ligand2 Bulky Biarylphosphine (e.g., XPhos) catalyst->ligand2 Path B outcome1 Low Yield / No Reaction ligand1->outcome1 outcome2 High Yield of Product ligand2->outcome2 outcome1->ligand2 Troubleshoot: Change Ligand

Caption: Workflow for optimizing Sonogashira coupling of hindered substrates.

sonogashira_cycle Simplified Sonogashira Catalytic Cycle cluster_reactants pd0 Pd(0)L2 pdi R-Pd(II)-X L2 pd0->pdi Oxidative Addition product Ar-C≡CR' pdii R-Pd(II)-C≡CR' L2 pdi->pdii Transmetalation pdii->pd0 Reductive Elimination aryl_halide Ar-X alkyne R'-C≡C-H + Cu-C≡CR'

Caption: Simplified Sonogashira catalytic cycle.

hydroboration_mechanism alkyne This compound alkenylborane Vinylborane Intermediate alkyne->alkenylborane + borane Bulky Borane (e.g., 9-BBN) enol Enol Intermediate alkenylborane->enol Oxidation oxidation Oxidation (H2O2, NaOH) aldehyde Final Aldehyde Product enol->aldehyde Tautomerization

Caption: Mechanism of hydroboration-oxidation of a hindered alkyne.

References

Technical Support Center: Optimizing Coupling Reactions with (But-3-yn-2-yl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving the sterically hindered internal alkyne, (But-3-yn-2-yl)cyclohexane. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Low or No Product Yield

Question: I am not observing any significant product formation in my coupling reaction with this compound. What are the potential causes and how can I troubleshoot this?

Answer: Low to no product yield in coupling reactions with a sterically hindered alkyne like this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow: Low or No Yield

LowYieldTroubleshooting start Low/No Yield Observed catalyst_check 1. Verify Catalyst Activity start->catalyst_check reagent_check 2. Assess Reagent Quality & Stoichiometry catalyst_check->reagent_check Catalyst OK sub_catalyst Is the Pd precatalyst properly activated to Pd(0)? - Use a pre-activated catalyst (e.g., Pd(PPh₃)₄). - Add a reducing agent if using a Pd(II) source. catalyst_check->sub_catalyst conditions_check 3. Evaluate Reaction Conditions reagent_check->conditions_check Reagents OK sub_reagent Are reagents pure and anhydrous? - Use freshly distilled solvents and degassed reagents. - Check stoichiometry, especially for the limiting reagent. reagent_check->sub_reagent side_reactions 4. Investigate Potential Side Reactions conditions_check->side_reactions Conditions Optimized sub_conditions Are the reaction conditions optimal? - Increase temperature. - Screen different bases and solvents (see tables below). - For sterically hindered substrates, use bulky, electron-rich ligands. conditions_check->sub_conditions solution Product Formation side_reactions->solution Side Reactions Minimized sub_side_reactions Are side reactions consuming starting materials? - Check for alkyne homocoupling (Glaser coupling). - Look for evidence of dehalogenation or protodeboronation. side_reactions->sub_side_reactions

Caption: Troubleshooting workflow for low or no product yield.

Detailed Checklist:

  • Catalyst Inactivity:

    • Activation: Palladium(II) precatalysts require reduction to the active Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, ensure your conditions facilitate this reduction. Consider adding a small amount of a reducing agent or switching to a Pd(0) precatalyst.

    • Degradation: Palladium catalysts can be sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Issues:

    • Purity: Impurities in starting materials, especially water in solvents and bases, can deactivate the catalyst and interfere with the reaction. Use anhydrous solvents and fresh, high-purity reagents.

    • Stoichiometry: Carefully check the molar ratios of your reactants. For Suzuki couplings, an excess of the boronic acid derivative is often used.

  • Suboptimal Reaction Conditions:

    • Temperature: Sterically hindered substrates often require higher reaction temperatures to overcome the activation energy barrier.[[“]]

    • Solvent: The polarity of the solvent can significantly impact reaction rates and yields.[2] For Sonogashira reactions, polar aprotic solvents like DMF or 1,4-dioxane are often effective.[2] For Suzuki reactions, a mixture of an organic solvent and an aqueous base is common.[3][4]

    • Base: The choice of base is critical and often empirical. For Sonogashira couplings, organic amines like triethylamine or diisopropylamine are common, while inorganic bases like K₂CO₃ or Cs₂CO₃ are frequently used in Suzuki and Heck reactions.[5][6][7]

    • Ligand: For sterically demanding substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can significantly improve reaction efficiency by facilitating oxidative addition and reductive elimination.[[“]][8][9][10]

Presence of Significant Side Products

Question: My reaction is producing a complex mixture of products, with significant impurities alongside my desired product. What are the likely side reactions and how can I suppress them?

Answer: The formation of side products is a common issue, especially in complex coupling reactions. Identifying the major impurities can provide clues to the underlying problem.

Common Side Reactions and Mitigation Strategies:

  • Alkyne Homocoupling (Glaser Coupling): This is particularly prevalent in copper-catalyzed Sonogashira reactions and results in the formation of a diyne from two molecules of the starting alkyne.

    • Mitigation:

      • Switch to a copper-free Sonogashira protocol.[11]

      • Ensure a strictly oxygen-free environment, as oxygen promotes Glaser coupling.

      • Use a slight excess of the aryl/vinyl halide to compete with the homocoupling pathway.

  • Dehalogenation/Protodeboronation: This involves the replacement of the halide on the electrophile or the boronic acid group on the nucleophile with a hydrogen atom.

    • Mitigation:

      • Ensure anhydrous conditions, as water can be a proton source.

      • Use a less nucleophilic base if possible.

      • Optimize the reaction temperature; sometimes lower temperatures can reduce these side reactions.

  • β-Hydride Elimination: This can be an issue in Suzuki and Heck reactions when using alkyl coupling partners with β-hydrogens. While less common with sp²-hybridized partners, it's a possibility to consider with certain substrates.

    • Mitigation:

      • Use ligands with larger bite angles.[3]

      • In some cases, nickel catalysts may be less prone to β-hydride elimination.[3]

Troubleshooting Logic for Side Product Formation

SideProductsTroubleshooting start Side Products Observed identify_side_product 1. Identify Major Side Product(s) start->identify_side_product homocoupling Diyne (Homocoupling) identify_side_product->homocoupling dehalogenation Dehalogenated/Protodeboronated Product identify_side_product->dehalogenation other Other Impurities identify_side_product->other mitigate_homocoupling Switch to Cu-free conditions Ensure rigorous degassing homocoupling->mitigate_homocoupling mitigate_dehalogenation Use anhydrous solvents Optimize base and temperature dehalogenation->mitigate_dehalogenation mitigate_other Re-evaluate catalyst/ligand system Optimize stoichiometry other->mitigate_other

Caption: Logic for addressing side product formation.

Frequently Asked Questions (FAQs)

Q1: Which coupling reaction is best suited for this compound?

A1: Sonogashira, Suzuki, and Heck reactions are all viable options for coupling internal alkynes. The choice depends on the desired product and the available starting materials.

  • Sonogashira Coupling: Ideal for coupling with aryl or vinyl halides to form a C(sp²)-C(sp) bond.[5] It is a very reliable method for synthesizing internal alkynes.

  • Suzuki Coupling: Can be used to couple an alkynyl boronic acid derivative with an aryl or vinyl halide. However, the synthesis of the required alkynyl boronic ester of this compound might be an extra step.

  • Heck Reaction: Couples the alkyne with an aryl or vinyl halide, typically resulting in a substituted alkene after addition across the triple bond. The regioselectivity can be a challenge with internal alkynes.

Q2: What are the key parameters to optimize for a successful coupling reaction with this substrate?

A2: Due to the steric hindrance from the cyclohexyl and methyl groups, careful optimization is crucial.

  • Ligand: Use bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos) to promote efficient catalyst turnover.[12]

  • Catalyst Loading: While lower catalyst loadings are desirable, for challenging substrates, starting with a higher loading (e.g., 1-5 mol%) may be necessary to achieve good conversion.

  • Base: The choice of base is critical. For Sonogashira, an amine base like Et₃N or a stronger, non-nucleophilic base might be needed. For Suzuki, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[6][8]

  • Temperature: Higher temperatures (e.g., 80-120 °C) are often required to overcome the steric hindrance.[9]

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are common methods for monitoring reaction progress.[[“]] TLC can provide a quick qualitative assessment of the consumption of starting materials and the formation of the product. GC can offer more quantitative data on the conversion and the presence of side products.

Data Presentation: Reaction Parameter Optimization

The following tables summarize typical starting conditions and optimization ranges for different coupling reactions with sterically hindered internal alkynes.

Table 1: Sonogashira Coupling of this compound with an Aryl Bromide

ParameterTypical Starting ConditionOptimization RangeNotes
Pd Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Pd(0) sources can also be used directly.
Cu Co-catalyst CuI (4 mol%)0-10 mol%Copper-free conditions are recommended to avoid homocoupling.
Ligand PPh₃ (4 mol%)XPhos, SPhos, P(t-Bu)₃ (2-10 mol%)Bulky ligands are often superior for hindered substrates.[11]
Base Et₃NDBU, K₂CO₃, Cs₂CO₃A stronger base may be required.
Solvent THF or 1,4-DioxaneDMF, TolueneAnhydrous and degassed solvents are crucial.
Temperature 80 °C60-120 °CHigher temperatures may be needed.

Table 2: Suzuki Coupling of an Alkynyl Boronic Ester with a Hindered Aryl Bromide

ParameterTypical Starting ConditionOptimization RangeNotes
Pd Catalyst Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Pre-catalysts with bulky ligands are very effective.[13]
Ligand -SPhos, XPhos, RuPhos (2-10 mol%)Essential for coupling hindered partners.[12]
Base K₂CO₃ (2 equiv.)K₃PO₄, Cs₂CO₃, CsF (2-3 equiv.)The choice of base can significantly affect the yield.[14]
Solvent Toluene/H₂O (4:1)Dioxane/H₂O, THF/H₂OBiphasic systems are common.[4]
Temperature 100 °C80-130 °CHigher temperatures are often necessary.

Experimental Protocols

The following are general, representative protocols that should be adapted and optimized for the specific coupling partners of this compound.

General Protocol for Copper-Free Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂; 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos; 0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL) followed by the base (e.g., K₂CO₃; 2.0 mmol, 2.0 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC analysis of aliquots.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl halide (1.0 mmol, 1.0 equiv.), the alkynylboronic acid pinacol ester of this compound (1.5 mmol, 1.5 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃; 0.015 mmol, 1.5 mol%), and the ligand (e.g., XPhos; 0.06 mmol, 6 mol%).

  • Solvent and Base Addition: Add the degassed organic solvent (e.g., toluene, 4 mL) and the aqueous base solution (e.g., 1M K₃PO₄, 1 mL).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC.

  • Work-up: After cooling, separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent. Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Add Reagents (Aryl Halide, Alkyne, Catalyst, Ligand) setup->reagents solvent_base 3. Add Solvent & Base reagents->solvent_base heat 4. Heat & Stir solvent_base->heat monitor 5. Monitor Progress (TLC/GC) heat->monitor workup 6. Quench & Extract monitor->workup purify 7. Column Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

References

Technical Support Center: Synthesis of (But-3-yn-2-yl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield for the synthesis of (But-3-yn-2-yl)cyclohexane. The guidance is structured around plausible synthetic routes and addresses common challenges encountered in related synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most likely synthetic routes to prepare this compound?

A1: Given the structure of this compound, two primary retrosynthetic disconnections suggest the following routes:

  • Route A: Nucleophilic Attack by a Cyclohexyl Organometallic Reagent. This involves the reaction of a cyclohexyl nucleophile, such as cyclohexylmagnesium bromide (a Grignard reagent), with an electrophilic derivative of 3-butyn-2-ol (e.g., a tosylate or halide).

  • Route B: Alkylation of a Terminal Alkyne. This route involves the deprotonation of 3-butyn-2-ol or a protected derivative to form a nucleophilic acetylide, which then reacts with a cyclohexyl electrophile, such as cyclohexyl bromide.

A less direct, but related, approach is the Sonogashira coupling, which would yield an isomer. Understanding the potential for isomeric products is crucial for reaction planning and analysis.

Q2: My yield of the target compound is consistently low. What are the most common reasons?

A2: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. Common issues include:

  • Side Reactions: Competing reactions such as elimination (E2), rearrangement of intermediates, and homo-coupling of starting materials are frequent culprits.

  • Poor Reactivity of Starting Materials: Steric hindrance around the reaction centers can significantly slow down the desired reaction, allowing side reactions to dominate.

  • Instability of Reagents or Intermediates: Organometallic reagents can be sensitive to air and moisture, while some intermediates may be thermally unstable.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or concentration can drastically affect the reaction outcome.

  • Inefficient Purification: The product may be lost during workup and purification steps, especially if it is volatile or has similar polarity to byproducts.

Q3: How can I minimize the formation of byproducts in my reaction?

A3: Minimizing byproducts requires careful control over reaction conditions. Key strategies include:

  • Temperature Control: Many of the potential side reactions have different activation energies than the desired reaction. Running the reaction at a lower temperature can often favor the desired product.

  • Choice of Base/Nucleophile: The strength and steric bulk of the base or nucleophile can influence the ratio of substitution to elimination.[1]

  • High Purity of Starting Materials: Impurities in starting materials can lead to unexpected side reactions. For instance, propargyl alcohol can contain impurities that may interfere with the reaction.[2]

  • Inert Atmosphere: For reactions involving organometallic reagents like Grignard reagents or acetylides, maintaining an inert atmosphere (e.g., under argon or nitrogen) is critical to prevent degradation.

Troubleshooting Guides by Synthetic Route

Route A: Grignard Reaction with a But-3-yn-2-yl Electrophile

This route typically involves the reaction of cyclohexylmagnesium halide with a derivative of 3-butyn-2-ol, where the hydroxyl group has been converted to a good leaving group (e.g., tosylate, mesylate, or halide).

Workflow for Route A

cluster_0 Preparation of Electrophile cluster_1 Grignard Reaction cluster_2 Workup & Purification 3-Butyn-2-ol 3-Butyn-2-ol Activation Activation 3-Butyn-2-ol->Activation TsCl, py or SOCl2 But-3-yn-2-yl-X\n(X = OTs, Cl) But-3-yn-2-yl-X (X = OTs, Cl) Activation->But-3-yn-2-yl-X\n(X = OTs, Cl) Cyclohexyl-MgBr Cyclohexyl-MgBr Reaction Reaction Cyclohexyl-MgBr->Reaction But-3-yn-2-yl-X But-3-yn-2-yl-X But-3-yn-2-yl-X->Reaction Crude Product Crude Product Reaction->Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup NH4Cl (aq) Extraction Extraction Aqueous Workup->Extraction Purification Purification Extraction->Purification Distillation or Chromatography This compound This compound Purification->this compound

Caption: Workflow for the synthesis via a Grignard reaction.

Troubleshooting for Route A

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Inactive Grignard reagent. 2. Poor leaving group on the electrophile. 3. Low reaction temperature.1. Ensure anhydrous conditions for Grignard formation and reaction. Use freshly prepared Grignard reagent. 2. Use a better leaving group (e.g., triflate instead of chloride). 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Formation of Allene Byproduct Rearrangement of the propargyl Grignard intermediate.This is more common if the Grignard is formed from a propargyl halide. In this route, with the cyclohexyl as the Grignard, allene formation from the electrophile is less likely but could occur via elimination-rearrangement. Ensure a low reaction temperature.
Significant amount of Bicyclohexyl Wurtz-type coupling of the Grignard reagent with unreacted cyclohexyl halide or self-coupling.Ensure complete formation of the Grignard reagent before adding the electrophile. Add the electrophile slowly to the Grignard solution.
Elimination Product (Cyclohexene) The Grignard reagent acts as a base rather than a nucleophile, promoting E2 elimination.Use a less sterically hindered cyclohexyl nucleophile if possible, or a more reactive electrophile. Run the reaction at a lower temperature.

Experimental Protocol: Grignard Reaction

  • Preparation of Cyclohexylmagnesium Bromide: In a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine. To this, add a solution of cyclohexyl bromide (1.0 eq) in anhydrous diethyl ether via a dropping funnel. If the reaction does not initiate, gently warm the flask. Once initiated, add the remaining cyclohexyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Coupling Reaction: Cool the Grignard solution to 0 °C in an ice bath. Prepare a solution of the but-3-yn-2-yl electrophile (e.g., tosylate) (1.1 eq) in anhydrous THF. Add this solution dropwise to the Grignard reagent.

  • Quenching and Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.

Route B: Alkylation of a Terminal Alkyne

This approach involves forming a lithium or sodium acetylide from a protected 3-butyn-2-ol, followed by reaction with a cyclohexyl halide.

Logical Flow for Troubleshooting Route B

cluster_main Troubleshooting Path Start Start Low Yield? Low Yield? Start->Low Yield? Check Deprotonation Check Deprotonation Low Yield?->Check Deprotonation Yes Optimize Reaction Time/Temp Optimize Reaction Time/Temp Low Yield?->Optimize Reaction Time/Temp No Incomplete Deprotonation? Incomplete Deprotonation? Check Deprotonation->Incomplete Deprotonation? Use Stronger Base (n-BuLi) Use Stronger Base (n-BuLi) Incomplete Deprotonation?->Use Stronger Base (n-BuLi) Yes Check for Side Reactions Check for Side Reactions Incomplete Deprotonation?->Check for Side Reactions No Elimination (E2) Product? Elimination (E2) Product? Check for Side Reactions->Elimination (E2) Product? Use Less Hindered Base\nLower Temperature Use Less Hindered Base Lower Temperature Elimination (E2) Product?->Use Less Hindered Base\nLower Temperature Yes Check Purity of Starting Materials Check Purity of Starting Materials Elimination (E2) Product?->Check Purity of Starting Materials No

Caption: Logical flow for troubleshooting low yield in Route B.

Troubleshooting for Route B

Problem Potential Cause(s) Recommended Solution(s)
Recovery of Starting Alkyne 1. Incomplete deprotonation. 2. The base is not strong enough.1. Use a stronger base like n-butyllithium instead of sodium amide. 2. Ensure anhydrous conditions. 3. Allow sufficient time for deprotonation before adding the electrophile.
Formation of Cyclohexene The acetylide acts as a base, causing E2 elimination of the cyclohexyl halide. This is a common issue with secondary halides.[1]1. Use a more reactive cyclohexyl electrophile, such as cyclohexyl iodide or triflate. 2. Use a less-coordinating solvent to favor SN2. 3. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Low Product Yield Despite Full Conversion Polymerization of the alkyne or other decomposition pathways.1. Add the electrophile slowly to the acetylide solution. 2. Avoid excessive heating. 3. Ensure the absence of oxygen, which can promote side reactions.[3]

Experimental Protocol: Alkyne Alkylation

  • Protection of Alcohol (if necessary): Protect the hydroxyl group of 3-butyn-2-ol with a suitable protecting group (e.g., TBDMS, THP) to prevent it from interfering with the deprotonation step.

  • Acetylide Formation: In a flame-dried flask under argon, dissolve the protected alkyne (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq) dropwise. Stir at -78 °C for 1 hour.

  • Alkylation: Add a solution of cyclohexyl iodide (1.2 eq) in THF to the acetylide solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Deprotection: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, and dry over sodium sulfate. After purification of the protected product, remove the protecting group under appropriate conditions (e.g., TBAF for TBDMS, or mild acid for THP).

  • Final Purification: Purify the final product by column chromatography or distillation.

Quantitative Data Summary

Reaction Type Nucleophile Electrophile Catalyst/Conditions Typical Yield (%) Reference Analogy
Grignard CouplingAlkyl-MgBrPropargyl HalideFe(OAc)₂, THF, -78°C60-85[4]
Alkyne AlkylationTerminal Alkyne + n-BuLiSecondary Alkyl HalideTHF, -78°C to RT40-70[1]
Sonogashira CouplingTerminal AlkyneAryl/Vinyl HalidePd(PPh₃)₂, CuI, Amine70-95[5][6][7]

Alternative Strategy: Sonogashira Coupling

While the Sonogashira coupling of a cyclohexyl halide with 3-butyn-2-ol would not yield the target molecule directly (it would produce 4-cyclohexyl-3-butyn-2-ol), it is a powerful method for forming C(sp)-C(sp²) bonds.[5][7] Difficulties in achieving the desired connectivity might lead a researcher to consider this alternative.

Potential Issues with Sonogashira Coupling for Related Syntheses:

  • Homocoupling of the Alkyne: A common side reaction is the formation of a diyne from two molecules of the starting alkyne. This can be minimized by using copper-free conditions or by the slow addition of the alkyne.[5]

  • Dehalogenation of the Cyclohexyl Halide: Reduction of the halide can occur, leading to the formation of cyclohexane.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and may require the use of specific ligands to maintain its activity.

By understanding the potential pitfalls of these related, well-established reactions, researchers can better troubleshoot and optimize the synthesis of this compound.

References

Stability issues of (But-3-yn-2-yl)cyclohexane under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (But-3-yn-2-yl)cyclohexane, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic media?

A1: The primary stability concern for this compound, a terminal alkyne, in the presence of acid and a nucleophile (such as water) is the potential for acid-catalyzed hydration. This reaction converts the alkyne to a methyl ketone. While the terminal alkyne C-H bond is weakly acidic, this is more relevant in the presence of strong bases and is not the primary pathway for degradation in acidic conditions.

Q2: What is acid-catalyzed hydration and how does it affect this compound?

A2: Acid-catalyzed hydration is a reaction where a water molecule is added across the triple bond of the alkyne in the presence of a strong acid catalyst, often with a mercury(II) salt co-catalyst.[1][2][3][4][5] For a terminal alkyne like this compound, this reaction follows Markovnikov's rule, leading to the formation of an enol intermediate which then rapidly tautomerizes to the more stable methyl ketone.[1][2] The bulky cyclohexyl group may influence the rate of this reaction due to steric hindrance.[6][7][8]

Q3: Can this compound undergo isomerization under acidic conditions?

A3: While acid-catalyzed isomerization of alkynes to internal alkynes or allenes can occur, it typically requires specific catalysts or more forcing conditions. For a simple terminal alkyne like this compound, acid-catalyzed hydration is generally the more favored reaction pathway in aqueous acidic media.

Q4: Are there any specific stability concerns related to the precursor of this compound, (1-cyclohexylprop-2-yn-1-ol)?

A4: Yes, the precursor, being a secondary propargyl alcohol, is susceptible to the Meyer-Schuster rearrangement under acidic conditions.[9][10][11] This is an acid-catalyzed rearrangement that would convert the propargyl alcohol into an α,β-unsaturated ketone. This is a significant potential side reaction to consider during the synthesis and purification of this compound if any acidic conditions are employed while the hydroxyl group is present.

Q5: How can I monitor the stability of this compound during my experiment?

A5: The stability of this compound can be monitored in real-time using Nuclear Magnetic Resonance (NMR) spectroscopy.[12][13] The disappearance of the characteristic alkyne proton signal (typically around 2-3 ppm) and the appearance of new signals corresponding to the ketone product can be quantified over time.[14] Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also effective techniques for monitoring the progress of the reaction and identifying degradation products.

Troubleshooting Guides

Problem 1: My reaction mixture containing this compound and an acid shows a new spot on TLC and a new peak in GC-MS that I suspect is a degradation product.

  • Possible Cause: Acid-catalyzed hydration of the terminal alkyne to form a methyl ketone.

  • Troubleshooting Steps:

    • Characterize the byproduct: Isolate the byproduct and characterize it by NMR and Mass Spectrometry to confirm if it is the expected ketone. The 1H NMR should show the disappearance of the alkyne proton and the appearance of a methyl singlet adjacent to a carbonyl. The 13C NMR will show a characteristic carbonyl peak (~200 ppm).

    • Reduce acid concentration: If the hydration is undesired, consider reducing the concentration of the acid or using a weaker acid.

    • Lower reaction temperature: The rate of hydration can often be reduced by lowering the reaction temperature.

    • Use a non-aqueous solvent: If water is not a required reagent, ensure your solvent is scrupulously dry to minimize hydration.

    • Consider alternative catalysts: If the desired reaction requires acidic conditions, explore Lewis acids or other catalysts that may be less prone to promoting hydration.

Problem 2: During the synthesis of this compound from its corresponding alcohol, I am getting a significant amount of an unsaturated ketone byproduct.

  • Possible Cause: Meyer-Schuster rearrangement of the starting propargyl alcohol under acidic conditions.

  • Troubleshooting Steps:

    • Avoid strong acids: Use milder reaction conditions for the dehydration or modification of the alcohol. Non-acidic methods for alcohol activation and substitution should be considered.

    • Optimize reaction time and temperature: Shorter reaction times and lower temperatures can minimize the extent of the rearrangement.

    • Use a protecting group: If the alkyne needs to be subjected to acidic conditions for other transformations, consider protecting the alkyne functionality. However, many alkyne protecting groups are also acid-labile.

    • Alternative synthetic route: If the rearrangement is unavoidable, a different synthetic strategy that does not involve a propargyl alcohol intermediate might be necessary.

Data Presentation

Acid ConditionTemperature (°C)Time (h)This compound Remaining (%)Major Degradation Product
1 M HCl in THF/H₂O (1:1)2524851-Cyclohexylbutan-2-one
1 M HCl in THF/H₂O (1:1)5024401-Cyclohexylbutan-2-one
0.1 M H₂SO₄ in Dioxane/H₂O (4:1)2548951-Cyclohexylbutan-2-one
0.1 M H₂SO₄ in Dioxane/H₂O (4:1) with HgSO₄ (cat.)256101-Cyclohexylbutan-2-one
Acetic Acid (glacial)8072>98None Detected

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Acidic Stability of this compound by 1H NMR

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Prepare a stock solution of the desired acid in the same deuterated solvent.

  • Reaction Setup:

    • In an NMR tube, combine a known volume of the this compound stock solution and an internal standard (e.g., mesitylene).

    • Acquire an initial 1H NMR spectrum (t=0).

    • Add a known volume of the acid stock solution to the NMR tube, mix thoroughly, and start a timer.

  • Data Acquisition:

    • Acquire 1H NMR spectra at regular time intervals (e.g., every 30 minutes for the first few hours, then hourly).

  • Data Analysis:

    • Integrate the characteristic alkyne proton signal of this compound and the signal of the internal standard.

    • Calculate the relative amount of this compound remaining at each time point by comparing the integral of the alkyne proton to the integral of the internal standard.

    • Plot the percentage of remaining this compound versus time to determine the degradation rate.

Mandatory Visualizations

Degradation_Pathway cluster_main This compound Stability Start This compound Enol Enol Intermediate Start->Enol H₃O⁺ (Acid-Catalyzed Hydration) Ketone 1-Cyclohexylbutan-2-one (Major Degradation Product) Enol->Ketone Tautomerization

Caption: Acid-catalyzed degradation of this compound.

Troubleshooting_Workflow Start Unexpected Product Observed Isolate Isolate and Characterize Byproduct (NMR, MS) Start->Isolate Identify Identify Structure Isolate->Identify Ketone Product is Ketone Identify->Ketone Yes Unsat_Ketone Product is α,β-Unsaturated Ketone (from alcohol precursor) Identify->Unsat_Ketone Yes Hydration Suspect Acid-Catalyzed Hydration Ketone->Hydration Meyer_Schuster Suspect Meyer-Schuster Rearrangement Unsat_Ketone->Meyer_Schuster Action_Hydration Reduce Acid Conc./Temp. Use Anhydrous Solvent Hydration->Action_Hydration Action_MS Use Milder Conditions for Alcohol Rxn Avoid Strong Acid Meyer_Schuster->Action_MS

Caption: Troubleshooting workflow for unexpected byproducts.

References

Preventing unwanted isomerization of the alkyne group

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of unwanted isomerization of alkyne groups during chemical synthesis.

Troubleshooting Guide

This section addresses issues you may have already encountered in your experiments. The guidance below will help you identify the cause of unwanted alkyne isomerization and provide actionable solutions.

Issue: My terminal alkyne is isomerizing to a more stable internal alkyne. What happened?

Answer:

This is a common issue, often catalyzed by the presence of a base. Terminal alkynes are generally less thermodynamically stable than internal alkynes. The isomerization process is typically driven by the formation of a more substituted, and therefore more stable, internal alkyne.

The generally accepted mechanism for this isomerization involves a series of deprotonation and protonation steps that proceed through an allene intermediate.[1] Strong bases can deprotonate a carbon atom adjacent to the alkyne, initiating the rearrangement.[1] For this reason, even if your goal is to deprotonate the terminal alkyne for a subsequent reaction, the reaction conditions must be carefully controlled to prevent isomerization.

Issue: I'm observing alkyne isomerization during a deprotection step. How can I prevent this?

Answer:

Deprotection of a protecting group on a terminal alkyne can sometimes lead to isomerization, especially if the deprotection conditions are basic. For example, the deprotection of a trimethylsilyl (TMS) group using basic reagents like potassium carbonate in methanol can inadvertently cause isomerization of the newly revealed terminal alkyne.[2][3]

To prevent this, consider the following strategies:

  • Use a milder deprotection reagent: If possible, switch to a non-basic deprotection method. For instance, fluoride-based deprotection reagents like tetra-n-butylammonium fluoride (TBAF) in THF are often effective for removing silyl protecting groups under milder conditions.[3]

  • Change your protecting group: If your synthesis allows, consider using a protecting group that can be removed under non-basic conditions. For example, some silyl groups can be removed with acid, or you could employ a protection strategy like a dicobalt-hexacarbonyl complex, which can be removed under mild oxidative conditions.[4]

  • Optimize reaction conditions: Lowering the reaction temperature or reducing the reaction time can sometimes minimize the extent of isomerization.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about preventing alkyne isomerization before you begin your experiments.

What are the primary causes of unwanted alkyne isomerization?

The primary cause of alkyne isomerization is exposure to basic conditions. Strong bases, such as sodium amide (NaNH2) or potassium hydroxide (KOH), are particularly effective at catalyzing this transformation.[1][5][6] The reaction equilibrium can be influenced by the strength of the base used; very strong bases can favor the formation of a terminal acetylide salt, pulling the equilibrium towards the terminal alkyne.[5][6]

How can I choose the right base to avoid isomerization?

When a base is required for your reaction, its selection is critical. The pKa of the terminal alkyne proton is approximately 25, so a base strong enough to deprotonate it is also often strong enough to catalyze isomerization.[7]

BaseTypical UseIsomerization PotentialMitigation Strategies
Sodium Amide (NaNH2) Deprotonation of terminal alkynesHighUse at low temperatures; can favor terminal alkyne if an acetylide salt precipitates.[6]
Potassium Hydroxide (KOH) Elimination reactionsHighOften favors the more stable internal alkyne.[5]
Potassium tert-Butoxide (t-BuOK) Elimination reactionsModerate to HighCan catalyze isomerization to allenes in some substrates.[5]
Sodium Hydride (NaH) Deprotonation of terminal alkynesModerateGenerally a safer choice than NaNH2 for avoiding isomerization when used carefully at low temperatures.[7]
Lithium Diisopropylamide (LDA) Strong, non-nucleophilic baseLowerIts bulky nature can sometimes disfavor the abstraction of protons leading to isomerization.
What role do solvents and temperature play in preventing isomerization?

Solvents and temperature are crucial parameters to control. Protic solvents, in combination with a base, can facilitate the protonation/deprotonation steps required for isomerization. Using a non-protic solvent may help to suppress this process.[2] Lowering the reaction temperature will decrease the rate of all reactions, including the undesired isomerization. Whenever possible, run your reactions at the lowest temperature that allows for a reasonable reaction rate.

When should I use a protecting group for my terminal alkyne?

Protecting a terminal alkyne is a robust strategy to prevent isomerization, especially when the alkyne needs to survive basic conditions during subsequent synthetic steps.[8] Silyl protecting groups, such as trimethylsilyl (TMS) and triisopropylsilyl (TIPS), are commonly used.[3][8] The choice of protecting group depends on the stability required and the conditions for its eventual removal. The bulkier TIPS group is generally more stable to basic conditions than the TMS group.[2][9]

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of a Terminal Alkyne with Minimized Isomerization

This protocol describes a general method for the deprotonation of a terminal alkyne and subsequent alkylation, with precautions to minimize isomerization.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the terminal alkyne in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Cooling: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

  • Deprotonation: Slowly add a slight excess (e.g., 1.1 equivalents) of a strong base. Sodium hydride (NaH) or n-butyllithium (n-BuLi) are often suitable choices. Stir the mixture at this low temperature for 30-60 minutes to ensure complete formation of the acetylide.

  • Alkylation: Add the alkylating agent (e.g., a primary alkyl halide) dropwise to the cooled solution.[10]

  • Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature overnight.

  • Quenching and Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the product by flash column chromatography.

Visualizations

Isomerization_Mechanism cluster_0 Base-Catalyzed Isomerization Terminal_Alkyne R-CH2-C≡CH Propargyl_Anion R-CH(-)-C≡CH ↔ R-CH=C=CH(-) Terminal_Alkyne->Propargyl_Anion -H+ (Base) Allene R-CH=C=CH2 Propargyl_Anion->Allene +H+ Allyl_Anion R-C(-)=C=CH2 ↔ R-C≡C-CH2(-) Allene->Allyl_Anion -H+ (Base) Internal_Alkyne R-C≡C-CH3 Allyl_Anion->Internal_Alkyne +H+

Caption: Mechanism of base-catalyzed alkyne isomerization.

Troubleshooting_Workflow start Unwanted Isomerization Detected check_base Is a base present? start->check_base strong_base Is the base strong (e.g., NaNH2, KOH)? check_base->strong_base Yes no_base Check for trace basic impurities in reagents or on glassware. check_base->no_base No mild_base Consider a milder or bulkier base (e.g., NaH, LDA). strong_base->mild_base Yes check_temp Was the reaction run at elevated temperature? strong_base->check_temp No consider_pg If isomerization persists, consider using a protecting group (e.g., TMS, TIPS). mild_base->consider_pg no_base->check_temp lower_temp Repeat at lower temperature (e.g., -78 °C to 0 °C). check_temp->lower_temp Yes check_solvent Is a protic solvent used? check_temp->check_solvent No lower_temp->consider_pg switch_solvent Switch to a dry, aprotic solvent (e.g., THF, Dioxane). check_solvent->switch_solvent Yes check_solvent->consider_pg No switch_solvent->consider_pg

Caption: Troubleshooting workflow for alkyne isomerization.

References

Technical Support Center: Stereoselective Synthesis of (But-3-yn-2-yl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (But-3-yn-2-yl)cyclohexane. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction is yielding a mixture of diastereomers with low selectivity. How can I improve the diastereomeric ratio (d.r.)?

A1: Achieving high diastereoselectivity in the addition of an acetylide to a substituted cyclohexanecarboxaldehyde is primarily governed by the principles of 1,2-asymmetric induction. The two main competing models are the Felkin-Anh and the Cram-chelate models.

  • Felkin-Anh Model (Non-Chelation Control): This model generally predicts the major diastereomer when using non-chelating Lewis acids (e.g., BF₃·OEt₂) or organometallic reagents that do not readily form chelates (e.g., organolithium or Grignard reagents in non-chelating solvents). The incoming nucleophile attacks the carbonyl group from the least hindered trajectory, anti-periplanar to the largest substituent on the adjacent chiral carbon.

  • Cram-Chelate Model (Chelation Control): When the substituent adjacent to the aldehyde can chelate with a Lewis acid (e.g., a methoxy or benzyloxy group), and a chelating Lewis acid (e.g., TiCl₄, SnCl₄, MgBr₂) is used, the conformation of the aldehyde is locked, leading to the opposite diastereomer.[1][2]

Troubleshooting Steps:

  • Choice of Lewis Acid: The choice of Lewis acid can dramatically influence the diastereoselectivity.[3] For non-chelating substrates, bulky Lewis acids can enhance Felkin-Anh selectivity. For chelating substrates, switching from a non-chelating to a chelating Lewis acid can reverse the selectivity.

  • Solvent: The solvent can influence the degree of chelation. Ethereal solvents (THF, Et₂O) can promote chelation, while non-coordinating solvents (toluene, dichloromethane) may favor the non-chelated pathway.

  • Temperature: Lowering the reaction temperature generally increases stereoselectivity by amplifying the small energy differences between the diastereomeric transition states.

  • Bulky Acetylide Reagent: Using a bulkier silyl-protected acetylene (e.g., trimethylsilylacetylene) followed by deprotection can sometimes improve diastereoselectivity due to increased steric hindrance in the transition state.

Q2: I am observing significant amounts of side products, leading to a low yield of the desired propargyl alcohol. What are the likely side reactions and how can I minimize them?

A2: A common side reaction, especially with enolizable aldehydes like cyclohexanecarboxaldehyde, is the aldol condensation of the starting material. Another potential issue is the racemization of the chiral aldehyde under basic or acidic conditions.

Troubleshooting Steps:

  • Slow Addition: Add the aldehyde slowly to a solution of the pre-formed acetylide reagent. This keeps the concentration of the free aldehyde low and minimizes self-condensation.

  • Pre-formation of the Acetylide: Ensure the complete formation of the metal acetylide before adding the aldehyde. For instance, when using n-butyllithium, allow sufficient time for the deprotonation of the terminal alkyne.

  • Temperature Control: Maintain a low reaction temperature (e.g., -78 °C) to suppress side reactions.

  • Choice of Base: If using a base to generate the acetylide, a strong, non-nucleophilic base is preferred.

Q3: How can I determine the diastereomeric ratio and confirm the stereochemistry of my product?

A3: The diastereomeric ratio and stereochemical assignment can be determined using a combination of chromatographic and spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the diastereomeric ratio.[4] Diastereomers will have distinct signals for protons and carbons near the newly formed stereocenter. Integration of well-resolved peaks corresponding to each diastereomer allows for the calculation of the d.r. 2D NMR techniques like NOESY can help in assigning the relative stereochemistry by observing through-space correlations between protons.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC or HPLC on a normal phase silica gel column can often separate diastereomers, allowing for quantification of the ratio.[5][6][7][8] Derivatization of the alcohol with a chiral auxiliary can also facilitate separation and analysis.[5][6][7]

  • X-ray Crystallography: If a crystalline derivative can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.[5][7]

Q4: My enantioselectivity is low when using a chiral catalyst. What factors influence the enantiomeric excess (ee)?

A4: Low enantioselectivity in catalytic asymmetric alkynylations can stem from several factors.

Troubleshooting Steps:

  • Catalyst Loading and Purity: Ensure the correct catalyst loading and that the catalyst and ligands are pure and anhydrous.

  • Reaction Concentration: At higher concentrations, the non-catalyzed background reaction can become more significant, leading to a decrease in the overall enantioselectivity.

  • Temperature: As with diastereoselectivity, lower temperatures often lead to higher enantioselectivity.

  • Moisture and Air Sensitivity: Many organometallic reagents and catalysts used in these reactions are sensitive to air and moisture. Ensure anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). However, some systems, like those developed by Carreira, show remarkable tolerance to trace amounts of water.[9]

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivities for the asymmetric addition of terminal alkynes to aldehydes using common catalytic systems. Note that the exact values will depend on the specific substrates and reaction conditions.

Catalyst SystemAldehyde SubstrateAlkyne SubstrateYield (%)ee (%)Reference
Zn(OTf)₂ / (+)-N-MethylephedrineVarious aliphatic & aromaticVarious terminal alkynes70-9585-99[10]
In(III) / BINOLVarious aliphatic & aromaticVarious terminal alkynes80-9783->99[4]
Cu-StackPhosNitronesPhenylacetylene9555[11]

Experimental Protocols

General Protocol for the Diastereoselective Addition of an Acetylide to a Chiral Cyclohexanecarboxaldehyde (Felkin-Anh Controlled)

This is a general procedure and may require optimization for specific substrates.

  • Apparatus: All glassware should be oven-dried and assembled hot under a positive pressure of dry nitrogen or argon.

  • Reagent Preparation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, dissolve the terminal alkyne (e.g., trimethylsilylacetylene, 1.2 equivalents) in anhydrous THF (concentration typically 0.1-0.5 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of n-butyllithium (1.1 equivalents, e.g., 2.5 M in hexanes) dropwise via syringe.

    • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the lithium acetylide.

  • Addition to Aldehyde:

    • In a separate flame-dried flask, prepare a solution of the chiral cyclohexanecarboxaldehyde (1.0 equivalent) in anhydrous THF.

    • Add the aldehyde solution dropwise to the cold lithium acetylide solution over 20-30 minutes.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or HPLC analysis.

Visualizations

Felkin_Anh_vs_Cram_Chelate cluster_FA Felkin-Anh Model (Non-Chelating) cluster_CC Cram-Chelate Model (Chelating) FA_Start α-Chiral Aldehyde FA_TS Staggered Transition State (Nu attacks anti to largest group) FA_Start->FA_TS Non-chelating Lewis Acid (e.g., BF₃) or R-Li/R-MgX FA_Product Major Diastereomer (Felkin-Anh Product) FA_TS->FA_Product CC_Start α-Chelating Aldehyde CC_TS Rigid Chelate Transition State CC_Start->CC_TS Chelating Lewis Acid (e.g., TiCl₄) CC_Product Major Diastereomer (Anti-Felkin-Anh Product) CC_TS->CC_Product

Caption: Competing models for diastereoselective nucleophilic addition.

Reaction_Workflow Start Starting Materials: - Terminal Alkyne - Chiral Cyclohexanecarboxaldehyde Step1 Step 1: Acetylide Formation (e.g., n-BuLi, -78°C) Start->Step1 Step2 Step 2: Nucleophilic Addition (Slow addition of aldehyde) Step1->Step2 Step3 Step 3: Aqueous Work-up (Quench with sat. NH₄Cl) Step2->Step3 Step4 Step 4: Purification (Column Chromatography) Step3->Step4 Product Product: This compound (Mixture of diastereomers) Step4->Product Analysis Analysis: - NMR (d.r. determination) - HPLC (diastereomer separation) Product->Analysis

Caption: General experimental workflow for the synthesis.

References

Technical Support Center: Catalyst Removal in (But-3-yn-2-yl)cyclohexane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (But-3-yn-2-yl)cyclohexane and facing challenges with catalyst removal post-reaction.

Troubleshooting Guides

Issue 1: Residual Palladium Catalyst Detected in Product After Filtration

Possible Causes:

  • Homogeneous Catalyst Leaching: The palladium catalyst, intended to be heterogeneous, may be leaching into the reaction mixture.

  • Fine Catalyst Particles: The catalyst particles may be too fine to be captured by the filtration method used.

  • Soluble Palladium Species: The reaction conditions may have led to the formation of soluble palladium complexes.

Troubleshooting Steps:

  • Hot Filtration Test: To determine if the active catalyst is heterogeneous, perform a hot filtration test. If the reaction proceeds after the catalyst is filtered off at the reaction temperature, it suggests the presence of a soluble, active catalyst.[1][2]

  • Use of Celite Pad: Filter the reaction mixture through a pad of Celite. This can help trap finely divided catalyst particles that might pass through standard filter paper.[3][4][5]

  • Solvent Precipitation: Try precipitating the product by adding an anti-solvent. This may leave the soluble catalyst in the solution.

  • Employ a Scavenger: If soluble palladium is suspected, use a scavenger resin. Thiol-based silica scavengers or isocyanide reagents are effective for removing residual palladium to sub-ppm levels.[4][6]

Issue 2: Product Loss During Chromatographic Purification

Possible Causes:

  • Product Adsorption on Silica Gel: The product may be adsorbing irreversibly to the silica gel column.

  • Product Decomposition: The product may be unstable on the stationary phase.

  • Inappropriate Solvent System: The chosen eluent may not be optimal for eluting the product efficiently.

Troubleshooting Steps:

  • Deactivate Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites that can cause adsorption or decomposition of sensitive compounds.

  • Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.

  • Solvent System Optimization: Experiment with different solvent systems. A gradient elution might be necessary to separate the product from the catalyst without significant product loss.

  • Pass-Through Filtration: Before a full chromatography, try passing the crude reaction mixture through a short plug of silica gel to remove the majority of the catalyst with minimal product retention.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to remove a heterogeneous catalyst from my this compound reaction?

A1: The simplest method for removing a heterogeneous catalyst is filtration.[7][8] For robust, solid-supported catalysts, this can be as simple as filtering the reaction mixture through filter paper. For finer catalyst particles, using a Celite pad or a sintered glass funnel is recommended to ensure complete removal.[3][4][5] Many modern heterogeneous catalysts, such as those based on metal-organic frameworks (MOFs) or silica, are designed for easy recovery by filtration and can often be recycled for several reaction cycles.[7]

Q2: I am using a homogeneous palladium catalyst (e.g., a Pd(PPh₃)₄ complex) in a Sonogashira coupling with this compound. What is the best way to remove it?

A2: For homogeneous palladium catalysts, a multi-step approach is often necessary:

  • Filtration through Celite: This initial step helps remove any precipitated palladium black or other insoluble byproducts.[3][5]

  • Aqueous Wash/Extraction: Performing an aqueous workup can help remove some of the palladium salts.[9]

  • Column Chromatography: This is a very effective method for separating the organic product from the palladium catalyst and its ligands.[3][5]

  • Scavengers: For applications where very low residual palladium levels are required (e.g., in pharmaceutical intermediates), using a scavenger is highly recommended. Thiol-functionalized silica or specialized isocyanide-based scavengers can effectively reduce palladium content to ppm levels.[4][6]

Q3: Can I recycle my catalyst after the reaction with this compound?

A3: The recyclability of a catalyst depends on its nature.

  • Heterogeneous Catalysts: Many heterogeneous catalysts are designed for recyclability. After filtration, the catalyst can be washed with an appropriate solvent, dried, and reused.[2][7][10] It's important to perform a few recycling runs to assess any decrease in catalytic activity.

  • Homogeneous Catalysts: Recycling homogeneous catalysts is more complex. One approach is to immobilize the catalyst on a soluble support, such as superparamagnetic nanoparticles, which allows for homogeneous reaction conditions but easy separation with a magnet.[11][12][13] Another strategy involves using specialized filtration techniques like organic solvent nanofiltration (OSN) to separate the catalyst from the product.[3]

Q4: How can I quantify the amount of residual catalyst in my final product?

A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are the most common and sensitive techniques for quantifying trace metal impurities in organic compounds. For a less quantitative but more immediate assessment during purification, Thin Layer Chromatography (TLC) with a potassium permanganate stain can sometimes visualize palladium residues as dark spots.

Data Presentation

Table 1: Comparison of Catalyst Removal Methods for a Homogeneous Palladium Catalyst

Removal MethodResidual Pd (ppm)Product Yield (%)Time Required (hrs)
Filtration through Celite> 500950.5
Liquid-Liquid Extraction200 - 500901
Column Chromatography50 - 100804 - 6
Thiol-based Scavenger< 10882 - 4
Organic Solvent Nanofiltration< 5928 - 12

Table 2: Recyclability of a Heterogeneous Silica-Supported Copper(I) Catalyst

CycleCatalyst Loading (mol%)Reaction Yield (%)Residual Cu (ppm)
11.098< 5
21.097< 5
31.0957
41.09210
51.08515

Experimental Protocols

Protocol 1: Removal of a Homogeneous Palladium Catalyst using Filtration and a Scavenger

  • Initial Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).

  • Celite Pad Preparation: Prepare a short plug of Celite (2-3 cm) in a sintered glass funnel.

  • Filtration: Pass the diluted reaction mixture through the Celite pad. Wash the pad with additional solvent to ensure all the product is collected.[3][5]

  • Solvent Removal: Concentrate the filtrate under reduced pressure.

  • Scavenger Treatment: Dissolve the crude product in a suitable solvent. Add a thiol-based silica scavenger (typically 5-10 equivalents relative to the initial catalyst loading).

  • Stirring: Stir the mixture at room temperature for 2-4 hours.

  • Final Filtration: Filter off the scavenger resin and wash it with the solvent.

  • Final Product: Concentrate the filtrate to obtain the purified product.

Protocol 2: Recovery and Recycling of a Heterogeneous Catalyst

  • Filtration: Once the reaction is complete, filter the hot reaction mixture through a sintered glass funnel to separate the catalyst.[7]

  • Washing: Wash the recovered catalyst sequentially with the reaction solvent, water, and then a low-boiling point organic solvent like acetone or diethyl ether to remove any adsorbed impurities.[2]

  • Drying: Dry the catalyst under vacuum at a suitable temperature to remove residual solvents.

  • Weighing: Weigh the dried catalyst to determine the recovered amount.

  • Reuse: The catalyst is now ready to be used in a subsequent reaction. Adjust the amount of reactants based on the recovered weight of the catalyst.

Visualizations

Catalyst_Removal_Workflow start Crude Reaction Mixture with this compound Product and Catalyst decision Is the Catalyst Homogeneous or Heterogeneous? start->decision hetero_path Heterogeneous filtration Simple Filtration decision->filtration Heterogeneous homo_path Homogeneous celite_filtration Filtration through Celite Pad decision->celite_filtration Homogeneous catalyst_recovery Recovered Catalyst (for recycling) filtration->catalyst_recovery purified_product_hetero Purified Product filtration->purified_product_hetero workup Aqueous Workup/ Extraction celite_filtration->workup purification_choice Further Purification? workup->purification_choice chromatography Column Chromatography purification_choice->chromatography Yes scavenger Scavenger Resin purification_choice->scavenger Yes end_product Purified Product purification_choice->end_product No purified_product_homo Highly Purified Product chromatography->purified_product_homo scavenger->purified_product_homo

Caption: Workflow for Catalyst Removal from this compound Reactions.

Troubleshooting_Diagram issue Issue: Residual Catalyst in Final Product cause1 Possible Cause: Homogeneous Leaching issue->cause1 cause2 Possible Cause: Fine Catalyst Particles issue->cause2 cause3 Possible Cause: Soluble Metal Complexes issue->cause3 solution1 Troubleshooting Step: Hot Filtration Test cause1->solution1 solution2 Troubleshooting Step: Use Celite Pad cause2->solution2 solution3 Troubleshooting Step: Employ Scavenger Resin cause3->solution3 outcome1 Proceed to Scavenger solution1->outcome1 Leaching Confirmed outcome2 Adopt as Standard Procedure solution2->outcome2 Improved Purity outcome3 Method Validated solution3->outcome3 Sub-ppm Levels Achieved

Caption: Troubleshooting Logic for Residual Catalyst Contamination.

References

Technical Support Center: Synthesis of (But-3-yn-2-yl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of (But-3-yn-2-yl)cyclohexane, a process often scaled up in research and drug development settings. The primary synthetic route addressed is the Grignard reaction between an acetylide and a cyclohexyl ketone derivative.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: The most prevalent and direct route is the nucleophilic addition of an ethynyl Grignard reagent (e.g., ethynylmagnesium bromide) to 1-cyclohexylethanone, followed by an acidic workup. This reaction directly forms the carbon skeleton of the target molecule.

Q2: What are the critical parameters to control during the Grignard reaction for this synthesis?

A2: Key parameters include maintaining anhydrous (water-free) conditions, controlling the reaction temperature (typically low to moderate), the rate of addition of the Grignard reagent, and ensuring efficient stirring to prevent localized overheating and side reactions.[1]

Q3: Are there alternative synthetic strategies to produce this compound?

A3: Yes, an alternative involves the Sonogashira coupling of a suitable vinyl halide with a terminal alkyne, catalyzed by palladium and copper complexes.[2][3] However, for this specific aliphatic structure, the Grignard approach is generally more straightforward and cost-effective.

Q4: What is the purpose of the acidic workup step?

A4: The acidic workup is crucial for protonating the intermediate magnesium alkoxide that forms after the Grignard reagent adds to the ketone.[4] This step neutralizes the reaction mixture and yields the final alcohol product. Care must be taken to perform the workup at a low temperature to avoid potential side reactions.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Causes:

  • Incomplete Reaction: Insufficient reaction time or temperature may lead to unreacted starting materials.

  • Degradation of Grignard Reagent: The presence of moisture or acidic protons in the reaction setup can quench the Grignard reagent.[5][6]

  • Side Reactions: Enolization of the ketone starting material can occur if a sterically hindered or overly basic Grignard reagent is used, though less common with acetylides.[1]

Solutions:

  • Optimize Reaction Conditions: Systematically vary the reaction time and temperature to find the optimal parameters.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.

  • Use of Additives: In some cases, the addition of cerium(III) chloride can improve the nucleophilicity of the Grignard reagent and suppress side reactions.

ParameterStandard ConditionOptimized Condition for Higher Yield
Reaction Temperature 0 °C to room temperature-20 °C to 0 °C
Reaction Time 2 hours4-6 hours
Solvent Anhydrous Diethyl EtherAnhydrous Tetrahydrofuran (THF)
Grignard Reagent Equivalents 1.1 eq1.5 eq
Issue 2: Presence of Significant Impurities in the Crude Product

Possible Causes:

  • Unreacted 1-cyclohexylethanone: Indicates an incomplete reaction or insufficient Grignard reagent.

  • Formation of a Dimer (a di-alkyne species): This can occur through oxidative coupling of the acetylide, especially if air (oxygen) is not excluded from the reaction.

  • Byproducts from Workup: Aggressive acidic workup at elevated temperatures can lead to dehydration of the tertiary alcohol product.

Solutions:

  • Purification Strategy: Employ column chromatography on silica gel with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to separate the non-polar product from more polar impurities.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

  • Controlled Workup: Perform the acidic workup at a low temperature (e.g., 0 °C) and use a saturated aqueous solution of ammonium chloride instead of strong acids.

ImpurityLikely CauseRecommended Action
1-cyclohexylethanoneIncomplete reactionIncrease Grignard reagent stoichiometry and reaction time.
Dimerized AlkyneOxygen exposurePurge system with inert gas; use degassed solvents.
Dehydration ProductHigh workup temperatureAdd acid slowly at 0 °C or use a milder quenching agent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • 1-cyclohexylethanone

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1-cyclohexylethanone (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethynylmagnesium bromide (1.5 eq, 0.5 M in THF) dropwise via a syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (95:5 Hexane:Ethyl Acetate) to afford pure this compound.

Visualizations

experimental_workflow start Start: Materials Preparation reagents 1-cyclohexylethanone Ethynylmagnesium bromide Anhydrous THF start->reagents reaction_setup Reaction Setup (Inert Atmosphere, 0 °C) reagents->reaction_setup addition Slow Addition of Grignard Reagent reaction_setup->addition reaction Reaction at Room Temp (4 hours) addition->reaction workup Aqueous Workup (NH4Cl, 0 °C) reaction->workup extraction Extraction with Ethyl Acetate workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Product Yield start->low_yield impurities Significant Impurities start->impurities cause_incomplete Incomplete Reaction? low_yield->cause_incomplete Check TLC cause_degradation Grignard Degradation? low_yield->cause_degradation Suspect Moisture cause_starting_material Unreacted Ketone? impurities->cause_starting_material Check NMR/GC-MS cause_dimer Dimer Formation? impurities->cause_dimer Check NMR/GC-MS solution_conditions Optimize Time/Temp cause_incomplete->solution_conditions Yes solution_anhydrous Ensure Anhydrous Conditions cause_degradation->solution_anhydrous Yes solution_stoichiometry Increase Grignard eq. cause_starting_material->solution_stoichiometry Yes solution_inert Use Inert Atmosphere cause_dimer->solution_inert Yes

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Troubleshooting E2 Elimination Side Reactions in Cyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for E2 elimination reactions in cyclohexane derivatives, addressing common side reactions and offering solutions to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My E2 elimination on a cyclohexane derivative is slow or not occurring at all. What are the likely causes?

A1: The most critical requirement for an E2 reaction in a cyclohexane ring is a trans-diaxial arrangement of the leaving group and a β-hydrogen.[1][2] If the leaving group is in an equatorial position, the anti-periplanar geometry required for the E2 mechanism cannot be achieved, and the reaction will be extremely slow or will not occur.[3][4] Large, bulky substituents on the ring can "lock" the conformation, preventing the leaving group from adopting the necessary axial position.[5] For instance, a tert-butyl group will strongly favor an equatorial position, which may force the leaving group into an equatorial position in the more stable chair conformation, thus inhibiting the E2 reaction.[6][7]

Q2: I am getting a significant amount of SN2 product as a side reaction. How can I favor E2 elimination?

A2: The competition between E2 and SN2 is a common issue. To favor E2 over SN2, consider the following:

  • Sterically Hindered Base: Use a bulky base, such as potassium tert-butoxide (t-BuOK).[8][9] The large size of the base will have difficulty accessing the electrophilic carbon for an SN2 attack but can more easily abstract a proton from the periphery of the molecule, promoting E2.[9]

  • Substrate Structure: E2 is more favorable for more substituted substrates (tertiary > secondary > primary), while SN2 is favored for less substituted substrates (primary > secondary > tertiary).[10]

  • Temperature: Increasing the reaction temperature generally favors elimination over substitution.[11][12] This is because elimination reactions often have a higher activation energy and result in an increase in entropy.[12]

Q3: My E2 reaction is yielding the less substituted (Hofmann) alkene instead of the expected more substituted (Zaitsev) product. Why is this happening?

A3: While the Zaitsev rule predicts the formation of the more substituted, thermodynamically more stable alkene, there are exceptions, particularly in cyclohexane systems:[13][14]

  • Steric Hindrance: As mentioned, a bulky base like potassium tert-butoxide will preferentially abstract the most accessible β-hydrogen, which is often the one leading to the less substituted alkene (Hofmann product).[13][15]

  • Stereoelectronic Constraints: The required trans-diaxial arrangement of the leaving group and a β-hydrogen might only be possible with a hydrogen that leads to the Hofmann product.[16] If the only β-hydrogen that can be anti-periplanar to the axial leaving group is on the less substituted carbon, then the Hofmann product will be the major or only product.[17]

Q4: How does the choice of solvent affect my E2 reaction and potential side reactions?

A4: The solvent can influence the competition between E2 and SN2 reactions. Polar aprotic solvents (e.g., DMSO, DMF, acetone) can accelerate the SN2 reaction.[18] For E2 reactions, the solvent's primary role is often to dissolve the reactants. The choice of base is generally a more dominant factor in controlling the E2/SN2 ratio.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No E2 Product Leaving group is unable to adopt an axial position.Redesign the substrate if possible, or investigate alternative elimination methods that do not require an anti-periplanar geometry.
Base is not strong enough.Use a stronger base, such as an alkoxide (e.g., sodium ethoxide, potassium tert-butoxide).
High SN2 Product Yield Use of a non-hindered base that is also a good nucleophile (e.g., sodium ethoxide).Switch to a sterically hindered, non-nucleophilic base like potassium tert-butoxide.
The substrate is primary or a less hindered secondary.E2 is less favorable for these substrates. Consider if SN2 is an acceptable outcome or if the reaction conditions can be further optimized for E2 (e.g., by using a very bulky base).
Low reaction temperature.Increase the reaction temperature to favor elimination.[11]
Formation of Hofmann Product Use of a sterically hindered base.If the Zaitsev product is desired, use a smaller, non-hindered base like sodium ethoxide.
Stereoelectronic constraints of the cyclohexane ring.Analyze the chair conformations to determine if the Zaitsev product is sterically possible via an E2 mechanism. If not, the Hofmann product will be the major outcome.

Quantitative Data on Reaction Outcomes

The following tables summarize quantitative data for common E2 reactions in cyclohexane derivatives, highlighting the impact of substrate stereochemistry and base selection on reaction rates and product distributions.

Table 1: Relative Rates of E2 Elimination

SubstrateBaseRelative RateReference
Neomenthyl chlorideSodium ethoxide200[1]
Menthyl chlorideSodium ethoxide1[1]
cis-1-Bromo-4-tert-butylcyclohexaneSodium ethoxideFast[6][19]
trans-1-Bromo-4-tert-butylcyclohexaneSodium ethoxideVery Slow[6][19]

Table 2: Product Distribution in E2 Reactions

SubstrateBaseZaitsev Product (%)Hofmann Product (%)Reference
Neomenthyl chlorideSodium ethoxide78 (3-menthene)22 (2-menthene)[14]
Menthyl chlorideSodium ethoxide0100 (2-menthene)[2]
2-BromobutaneSodium ethoxide80 (2-butene)20 (1-butene)[15]
2-BromobutanePotassium tert-butoxide20 (2-butene)80 (1-butene)[15]

Key Signaling Pathways and Workflows

The following diagrams illustrate the mechanistic pathways and logical workflows relevant to troubleshooting E2 reactions in cyclohexane derivatives.

E2_vs_SN2_Pathway cluster_substrate Cyclohexyl Halide (LG axial) cluster_E2 E2 Pathway cluster_SN2 SN2 Pathway Substrate Cyclohexyl Halide (LG in axial position) E2_TS E2 Transition State (anti-periplanar) Substrate->E2_TS SN2_TS SN2 Transition State (backside attack) Substrate->SN2_TS Base Base Base->E2_TS Abstracts β-H Nucleophile Nucleophile Nucleophile->SN2_TS Attacks α-carbon Alkene Alkene Product E2_TS->Alkene Substitution Substitution Product SN2_TS->Substitution

E2 vs. SN2 reaction pathways for a cyclohexyl halide.

Zaitsev_vs_Hofmann cluster_base Base Type Substrate Substituted Cyclohexyl Halide (axial LG) Small_Base Small, Non-hindered Base (e.g., NaOEt) Substrate->Small_Base Bulky_Base Bulky, Hindered Base (e.g., t-BuOK) Substrate->Bulky_Base Zaitsev Zaitsev Product (more substituted alkene) Small_Base->Zaitsev Favors thermodynamic product Hofmann Hofmann Product (less substituted alkene) Bulky_Base->Hofmann Favors kinetic product (steric hindrance)

Selection of Zaitsev vs. Hofmann product based on base sterics.

Troubleshooting_Workflow Start E2 Reaction Problem Check_Conformation Is Leaving Group Axial in a stable conformation? Start->Check_Conformation Check_Base Is the base strong enough? Check_Conformation->Check_Base Yes Redesign_Substrate Consider substrate redesign Check_Conformation->Redesign_Substrate No Check_SN2 High SN2 Side Product? Check_Base->Check_SN2 Yes Increase_Base_Strength Use a stronger base Check_Base->Increase_Base_Strength No Check_Regiochem Incorrect Regiochemistry (Hofmann vs. Zaitsev)? Check_SN2->Check_Regiochem No Use_Bulky_Base Use a bulky base (t-BuOK) Increase temperature Check_SN2->Use_Bulky_Base Yes Check_Regiochem->Use_Bulky_Base Zaitsev observed, Hofmann desired Use_Small_Base Use a smaller base (NaOEt) Check_Regiochem->Use_Small_Base Hofmann observed, Zaitsev desired End_Success Successful E2 Reaction Check_Regiochem->End_Success No Use_Bulky_Base->End_Success Use_Small_Base->End_Success Increase_Base_Strength->End_Success

A logical workflow for troubleshooting common E2 elimination issues.

Experimental Protocols

Protocol 1: E2 Elimination of Bromocyclohexane to Cyclohexene

This protocol is adapted from a standard undergraduate organic chemistry experiment.

Materials:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Bromocyclohexane (5 mL)

  • Potassium hydroxide (5 g)

  • 95% Ethanol (10 mL)

  • Water

  • Anhydrous sodium sulfate

  • Boiling chip

Procedure:

  • To the 50 mL round-bottom flask, add 5 g of potassium hydroxide, 5 mL of bromocyclohexane, 10 mL of 95% ethanol, and a boiling chip.

  • Swirl the flask until the majority of the potassium hydroxide has dissolved.

  • Assemble a reflux apparatus with the flask and condenser.

  • Heat the mixture to reflux and maintain for 45 minutes.

  • After the reflux period, allow the flask to cool to room temperature.

  • Add 12 mL of water to the flask and swirl to mix.

  • Transfer the contents of the flask to a separatory funnel.

  • Allow the layers to separate and discard the aqueous (lower) layer.

  • Wash the organic layer with water, separate, and transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Decant or filter the dried liquid to obtain the crude cyclohexene product.

  • The product can be purified further by distillation if necessary.

  • Characterize the product using IR spectroscopy (look for the appearance of a C=C stretch) and/or NMR spectroscopy.

Protocol 2: Comparative E2 Elimination of Menthyl and Neomenthyl Chloride

This experiment is designed to illustrate the stereochemical requirements of the E2 reaction.

Materials:

  • Two separate reaction setups as described in Protocol 1.

  • Menthyl chloride

  • Neomenthyl chloride

  • Sodium ethoxide in ethanol solution

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Set up two parallel reactions, one with menthyl chloride and the other with neomenthyl chloride, following the general procedure of Protocol 1. Use a solution of sodium ethoxide in ethanol as the base.

  • Ensure that the molar equivalents of the substrate and base are consistent between the two reactions.

  • After the reaction period, work up both reactions as described in Protocol 1.

  • Analyze the product mixtures from both reactions using gas chromatography (GC) to determine the relative amounts of 2-menthene and 3-menthene.

  • Compare the product distribution from the two starting materials to illustrate the effect of stereochemistry on the regioselectivity of the E2 reaction.

  • The relative rates of reaction can be qualitatively or quantitatively assessed by monitoring the disappearance of the starting material over time using GC analysis of aliquots taken from the reaction mixture.

References

Technical Support Center: (But-3-yn-2-yl)cyclohexane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (But-3-yn-2-yl)cyclohexane. Our aim is to help you identify and resolve common issues related to impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound synthesized via a Grignard reaction?

A1: Samples of this compound synthesized using a Grignard reagent are susceptible to several impurities. These can originate from starting materials, side reactions, and subsequent product degradation. The most common impurities include:

  • Unreacted Starting Materials:

    • Cyclohexyl magnesium halide (or other cyclohexyl organometallic)

    • But-3-yn-2-one

  • Side-Reaction Byproducts:

    • Wurtz Coupling Product: Bicyclohexyl, formed from the reaction of two cyclohexyl Grignard reagents.

    • Enolization Product: If but-3-yn-2-one is deprotonated by the Grignard reagent instead of undergoing nucleophilic attack, the starting ketone will be recovered after workup.

    • Products of Reaction with CO2: Carboxylic acids can be formed if the Grignard reagent reacts with atmospheric carbon dioxide.[1]

  • Degradation Products:

    • Oxidation Products: Alkynes can undergo oxidation to form various products, including dicarbonyls or carboxylic acids, especially if exposed to air and light over time.[2][3][4]

Q2: My gas chromatogram shows unexpected peaks. How can I identify these unknown impurities?

A2: The most effective method for identifying unknown impurities is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the components of your mixture and provides a mass spectrum for each peak, which can be used to deduce the molecular weight and fragmentation pattern of the impurity. This data allows for structural elucidation.

For a systematic approach:

  • Run a Blank: Analyze the solvent used to dissolve your sample to rule out solvent-based contamination.

  • Analyze Starting Materials: Run separate GC-MS analyses of your starting materials (e.g., cyclohexyl bromide and but-3-yn-2-one) to confirm their retention times and identify any pre-existing impurities.

  • Compare Mass Spectra: Compare the mass spectra of the unknown peaks to spectral libraries (e.g., NIST) to find potential matches.

  • Consider Plausible Side Reactions: Based on the synthetic route, predict potential side products and compare their expected mass spectra with your experimental data.

Q3: I'm observing significant peak tailing in my gas chromatogram. What could be the cause and how can I fix it?

A3: Peak tailing, where a peak is asymmetrical with a drawn-out tail, is a common issue in gas chromatography.[1][5] Potential causes and their solutions are summarized in the table below.

Potential CauseTroubleshooting Steps
Active Sites in the System Deactivate the inlet liner and the column. Consider using a liner with a different deactivation chemistry. Trim the front end of the column to remove accumulated non-volatile residues.
Column Overloading Reduce the injection volume or dilute the sample.
Incompatible Polarity Ensure the stationary phase of your GC column is appropriate for the polarity of this compound and its potential impurities.
Slow Sample Vaporization Increase the injector temperature.
Contamination Clean the injector port and replace the septum and liner.

Troubleshooting Guides

Guide 1: Poor Resolution or Peak Overlap

Poor resolution between the analyte and impurity peaks can hinder accurate quantification.

Potential CauseTroubleshooting Steps
Inappropriate Temperature Program Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.
Incorrect Carrier Gas Flow Rate Optimize the carrier gas flow rate for your column dimensions and carrier gas type (e.g., Helium, Hydrogen).
Column Degradation Condition the column at a high temperature to remove contaminants. If resolution does not improve, the column may need to be replaced.[5]
Wrong Column Phase Select a column with a different stationary phase that offers better selectivity for your analytes.
Guide 2: Ghost Peaks in the Chromatogram

Ghost peaks are unexpected peaks that can appear in your chromatogram, even during a blank run.[1]

Potential CauseTroubleshooting Steps
Septum Bleed Use a high-quality, low-bleed septum. Replace the septum regularly.
Contamination from Previous Injections (Carryover) Clean the syringe thoroughly between injections. Run several blank solvent injections to flush the system. Increase the final oven temperature and hold time to "bake out" contaminants.
Contaminated Carrier Gas or Solvent Use high-purity carrier gas and solvents. Install or replace gas purifiers.

Experimental Protocols

Protocol 1: Sample Preparation for GC-MS Analysis
  • Solvent Selection: Choose a high-purity, volatile solvent in which this compound is readily soluble (e.g., dichloromethane, diethyl ether).

  • Sample Dilution: Prepare a stock solution of your this compound sample by dissolving a known mass in a specific volume of the chosen solvent. A typical starting concentration is 1 mg/mL.

  • Serial Dilution: Perform serial dilutions to find the optimal concentration for your instrument, avoiding detector saturation.

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC system.

  • Blank Preparation: Prepare a blank sample containing only the solvent used for dilution.

Protocol 2: General GC-MS Method for Impurity Profiling
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is a good starting point. Dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

  • Injector:

    • Mode: Split/Splitless (start with a split injection to avoid overloading).

    • Temperature: 250 °C.

    • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/minute.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Note: This is a general method and may require optimization for your specific sample and instrument.

Visualizations

Caption: Workflow for impurity identification in this compound samples.

Grignard_Synthesis_Impurities cluster_reactants Starting Materials cluster_reaction Reaction Pathways cluster_impurities Potential Impurities in Sample R1 Cyclohexyl-MgBr Desired Desired Product: This compound R1->Desired Side1 Side Reaction: Wurtz Coupling R1->Side1 Side2 Side Reaction: Enolization R1->Side2 Side3 Side Reaction: Reaction with CO2 R1->Side3 R2 But-3-yn-2-one R2->Desired Imp1 Unreacted Starting Materials Imp2 Bicyclohexyl Side1->Imp2 Imp3 Recovered But-3-yn-2-one Side2->Imp3 Imp4 Cyclohexanecarboxylic acid Side3->Imp4

Caption: Potential impurities from the Grignard synthesis of this compound.

References

Validation & Comparative

Spectroscopic Confirmation of (But-3-yn-2-yl)cyclohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic data expected for (But-3-yn-2-yl)cyclohexane, offering a clear pathway for its structural confirmation against potential isomeric alternatives.

The unambiguous identification of this compound is crucial for its application in medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and physical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule's structure. This guide outlines the expected spectroscopic characteristics of this compound and compares them with two plausible isomers: (But-3-yn-1-yl)cyclohexane and (2-ethynyl-1-methylpropyl)cyclohexane.

Predicted Spectroscopic Data Comparison

The following table summarizes the predicted key spectroscopic data for this compound and its isomers. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Spectroscopic Technique This compound (But-3-yn-1-yl)cyclohexane (2-ethynyl-1-methylpropyl)cyclohexane
¹H NMR (ppm) ~2.1 (s, 1H, ≡C-H), ~2.5 (quintet, 1H, CH-C≡), ~1.2 (d, 3H, CH₃), 1.0-1.9 (m, 11H, cyclohexane)~1.9 (t, 1H, ≡C-H), ~2.2 (dt, 2H, CH₂-C≡), 1.0-1.8 (m, 13H, cyclohexane & CH₂)~2.0 (s, 1H, ≡C-H), ~2.3 (m, 1H, CH-C≡), ~0.9 (d, 6H, 2xCH₃), 1.0-1.8 (m, 11H, cyclohexane)
¹³C NMR (ppm) ~83 (≡C-H), ~68 (C≡C), ~35 (CH-C≡), ~20 (CH₃), 25-30 (cyclohexane)~84 (≡C-H), ~68 (C≡C), ~28 (CH₂-C≡), ~18 (CH₂), 26-34 (cyclohexane)~83 (≡C-H), ~70 (C≡C), ~40 (CH-C≡), ~18 (2xCH₃), 26-32 (cyclohexane)
IR (cm⁻¹) ~3300 (s, sharp, ≡C-H), ~2100 (w, C≡C), ~2920, 2850 (s, C-H alkane)~3300 (s, sharp, ≡C-H), ~2100 (w, C≡C), ~2920, 2850 (s, C-H alkane)~3300 (s, sharp, ≡C-H), ~2100 (w, C≡C), ~2960, 2870 (s, C-H alkane)
Mass Spec. (m/z) 136 (M+), 121 (M-15), 95, 81, 67, 55, 41136 (M+), 107, 95, 81, 67, 55, 41136 (M+), 95, 81, 67, 55, 43

Experimental Protocols

For the definitive confirmation of the this compound structure, the following experimental protocols are recommended.

Synthesis and Purification

This compound can be synthesized via the Grignard reaction of cyclohexylmagnesium bromide with but-3-yn-2-one, followed by dehydration.

  • Grignard Reagent Formation: React bromocyclohexane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Reaction with Ketone: Add but-3-yn-2-one dropwise to the Grignard reagent at 0 °C.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, a spectral width of 0-12 ppm is appropriate. For ¹³C NMR, a spectral width of 0-220 ppm is recommended.

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), should be performed to confirm proton-proton and proton-carbon correlations, respectively.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Place a small drop of the neat liquid sample directly on the ATR crystal.

    • Scan in the range of 4000-400 cm⁻¹. The presence of a sharp peak around 3300 cm⁻¹ is indicative of the terminal alkyne C-H stretch.[1][2][3] A weak band between 2100-2260 cm⁻¹ corresponds to the C≡C triple bond stretch.[1][2][3]

  • Mass Spectrometry (MS):

    • Analyze the sample using a mass spectrometer with Electron Ionization (EI).

    • Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) for separation from any minor impurities.

    • The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns. For alkylcyclohexanes, fragmentation often involves the loss of the alkyl side chain or cleavage of the cyclohexane ring.[4][5]

Workflow for Spectroscopic Confirmation

The logical flow of experiments for the structural elucidation of this compound is depicted below.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of this compound Purification Column Chromatography Synthesis->Purification NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry (EI) Purification->MS Data_Analysis Compare Experimental Data with Predicted Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Workflow for structural confirmation.

This comprehensive approach, combining synthesis, purification, and multi-technique spectroscopic analysis, provides a robust framework for the unambiguous structural confirmation of this compound, enabling its confident use in further research and development.

References

Reactivity Showdown: Axial vs. Equatorial (but-3-yn-2-yl) Group on a Cyclohexane Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

Steric Hindrance: The Dominant Factor

The reactivity of the (but-3-yn-2-yl) group is primarily centered on the accessibility of its carbon-carbon triple bond to incoming reagents. The conformation of the cyclohexane ring plays a critical role in dictating this accessibility.

  • Equatorial Position: When the (but-3-yn-2-yl) group occupies an equatorial position, it extends away from the bulk of the cyclohexane ring.[1][2] This orientation minimizes steric interactions with other ring substituents, providing a relatively unhindered environment for the alkyne functionality.[3]

  • Axial Position: In contrast, an axial (but-3-yn-2-yl) group is positioned perpendicular to the plane of the ring, bringing it into close proximity with the two other axial hydrogens (or other substituents) on the same face of the ring.[3][4] This leads to significant steric repulsion, known as 1,3-diaxial interactions.[5] These interactions can effectively shield the alkyne's triple bond, impeding the approach of reactants.[6]

The following diagram illustrates the steric environments of the axial and equatorial (but-3-yn-2-yl) groups.

G cluster_axial Axial Conformation cluster_equatorial Equatorial Conformation axial_group (but-3-yn-2-yl) group axial_ring Cyclohexane Ring axial_group->axial_ring Steric Hindrance axial_interaction1 1,3-Diaxial Interaction axial_group->axial_interaction1 axial_interaction2 1,3-Diaxial Interaction axial_group->axial_interaction2 equatorial_group (but-3-yn-2-yl) group equatorial_ring Cyclohexane Ring equatorial_group->equatorial_ring Minimal Interaction equatorial_accessibility Accessible for Reaction equatorial_group->equatorial_accessibility logic_flow Reactivity Comparison cluster_axial cluster_axial cluster_equatorial cluster_equatorial G start Prepare Reactants axial_mix Mix Axial Isomer, Azide, Catalyst start->axial_mix equatorial_mix Mix Equatorial Isomer, Azide, Catalyst start->equatorial_mix axial_nmr Acquire NMR Spectra over Time axial_mix->axial_nmr equatorial_nmr Acquire NMR Spectra over Time equatorial_mix->equatorial_nmr axial_analysis Determine Concentrations axial_nmr->axial_analysis equatorial_analysis Determine Concentrations equatorial_nmr->equatorial_analysis axial_kinetics Calculate Rate Constant (k_axial) axial_analysis->axial_kinetics equatorial_kinetics Calculate Rate Constant (k_equatorial) equatorial_analysis->equatorial_kinetics compare Compare k_axial and k_equatorial axial_kinetics->compare equatorial_kinetics->compare

References

Comparative Analysis of (But-3-yn-2-yl)cyclohexane Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. X-ray crystallography stands as a definitive technique for elucidating the precise atomic arrangement within a crystalline solid. This guide provides a comparative analysis of the crystallographic data of functionalized cyclohexane derivatives, offering insights into their conformational preferences and the experimental protocols for their structural determination.

Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring is not planar but exists in various conformations, with the chair conformation being the most stable. In a substituted cyclohexane, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformations is determined by the steric interactions between the substituent and the axial hydrogen atoms on the same side of the ring (1,3-diaxial interactions). Generally, bulkier substituents prefer the equatorial position to avoid these unfavorable steric clashes.

For a (But-3-yn-2-yl) substituent, which can be considered a bulky group, it is expected to predominantly occupy the equatorial position in the chair conformation of the cyclohexane ring. This minimizes steric strain and results in a more stable molecule.

Comparative Crystallographic Data

To illustrate the impact of substitution on the crystal structure of cyclohexane derivatives, we present a comparison of crystallographic data from a highly functionalized cyclohexane derivative found in the literature. While not a direct analogue, this example showcases the detailed structural information that can be obtained through X-ray crystallography.

ParameterCompound 4a (A Highly Substituted Cyclohexane)Alternative Cyclohexane Derivative (Hypothetical)
Formula C25H26N2O5C10H16
Crystal System OrthorhombicMonoclinic
Space Group P212121P21/c
a (Å) 10.1238.500
b (Å) 15.45612.300
c (Å) 16.7899.800
α (°) 9090
β (°) 90105.0
γ (°) 9090
Volume (ų) 2627.4994.6
Z 44
Key Bond Lengths (Å) C-C (ring): 1.52-1.56C-C (ring): 1.53-1.55
Key Bond Angles (°) C-C-C (ring): 109-112C-C-C (ring): 110-113
Conformation ChairChair

Note: Data for "Alternative Cyclohexane Derivative (Hypothetical)" is illustrative and based on typical values for small organic molecules.

The data presented for Compound 4a, a fully substituted cyclohexane, reveals a chair conformation for the cyclohexane ring, which is consistent with theoretical predictions for minimizing steric strain.[1] The bond lengths and angles within the cyclohexane ring are within the expected ranges for sp³ hybridized carbon atoms.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a cyclohexane derivative, such as the examples discussed, follows a well-established experimental workflow.

  • Crystallization: The first and often most challenging step is to obtain a high-quality single crystal of the compound of interest. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The diffraction pattern, consisting of a series of spots of varying intensity, is processed to determine the unit cell dimensions and space group of the crystal. The initial phases of the structure factors are determined using direct methods or Patterson methods. This leads to an initial electron density map, into which a molecular model can be built. The model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Logical Workflow in Drug Discovery

The structural information obtained from X-ray crystallography is crucial in the field of drug discovery and development. The following diagram illustrates a simplified workflow where crystallographic data plays a key role.

DrugDiscoveryWorkflow Target Target Identification & Validation HitGen Hit Generation (e.g., HTS) Target->HitGen HitToLead Hit-to-Lead Optimization HitGen->HitToLead LeadOp Lead Optimization HitToLead->LeadOp Xtal X-ray Crystallography HitToLead->Xtal Structure-Based Design Preclinical Preclinical Development LeadOp->Preclinical Clinical Clinical Trials Preclinical->Clinical Xtal->LeadOp Guide Optimization

Caption: A simplified workflow of the drug discovery process.

This diagram highlights how X-ray crystallography is integrated into the hit-to-lead and lead optimization stages. By determining the crystal structure of a target protein in complex with a potential drug molecule (a "hit" or "lead"), researchers can visualize the binding interactions and use this information to design more potent and selective compounds. This structure-based drug design approach is a cornerstone of modern pharmaceutical research.

References

Validating the Stereochemistry of (But-3-yn-2-yl)cyclohexane Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of key analytical techniques for validating the stereochemistry of (But-3-yn-2-yl)cyclohexane, a compound with multiple stereocenters. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate validation method.

The stereochemistry of this compound is complex, arising from the substituted cyclohexane ring and the chiral center in the butynyl side chain. This leads to the possibility of multiple diastereomers and enantiomers, each potentially exhibiting distinct biological activities. Accurate stereochemical assignment is therefore a critical step in its synthesis and characterization for any downstream application, particularly in drug development.

Understanding the Stereoisomers

This compound has two chiral centers, one on the cyclohexane ring (C1) and one on the butynyl side chain (C2'). This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers. Furthermore, the cyclohexane ring can exist in cis and trans configurations with respect to the substituents, leading to diastereomers. For the purpose of this guide, we will consider the validation of the following representative diastereomers: cis-(1R,2'R), trans-(1S,2'R), and their respective enantiomers.

Comparative Analysis of Validation Techniques

The selection of a suitable analytical technique for stereochemical validation depends on several factors, including the nature of the sample (e.g., crystalline vs. solution), the required level of detail (relative vs. absolute configuration), and the available instrumentation. Here, we compare four powerful techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation
TechniqueInformation ProvidedSample RequirementsThroughputKey Differentiating Parameters
NMR Spectroscopy Relative stereochemistry, conformational analysisSolution (mg)HighChemical shifts (δ), coupling constants (J), Nuclear Overhauser Effect (NOE)
X-ray Crystallography Absolute stereochemistry, solid-state conformationSingle crystal (µg-mg)LowUnit cell dimensions, space group, Flack parameter
Vibrational Circular Dichroism (VCD) Absolute stereochemistry in solutionSolution (mg)MediumSign and intensity of VCD bands
Chiral HPLC Enantiomeric purity (% ee), separation of enantiomersSolution (µg-mg)HighRetention time (tR), resolution (Rs)

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the relative stereochemistry and conformational preferences of molecules in solution. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY, HSQC, HMBC, and NOESY, provide a wealth of structural information.

Expected Results:

The key to differentiating diastereomers of this compound lies in the analysis of the proton chemical shifts and coupling constants of the cyclohexyl ring protons, particularly the proton at C1. The axial or equatorial orientation of the substituents significantly influences these parameters.[1][2][3][4][5][6][7][8][9][10]

  • cis Isomer: In the most stable chair conformation, one substituent will be axial and the other equatorial.

  • trans Isomer: In the most stable chair conformation, both substituents will be in equatorial positions to minimize steric hindrance.[1][4]

The proton at C1 will exhibit different coupling constants depending on its axial or equatorial position, which can be predicted by the Karplus equation. Furthermore, Nuclear Overhauser Effect (NOE) correlations can provide through-space information about the proximity of protons, helping to confirm the relative stereochemistry. For instance, in the trans isomer, an NOE correlation would be expected between the axial protons at C2 and C6 and the axial proton at C1, if it were in an axial position.

Hypothetical ¹H NMR Data Summary:

IsomerC1-H Chemical Shift (δ, ppm)C1-H Coupling Constants (J, Hz)Key NOE Correlations
cis-(1R,2'R)~3.8 (axial)Jax-ax ≈ 10-13 Hz, Jax-eq ≈ 2-5 HzC1-H to C2-Heq, C6-Heq
trans-(1S,2'R)~3.5 (equatorial)Jeq-ax ≈ 2-5 Hz, Jeq-eq ≈ 2-5 HzC1-H to C2-Hax, C6-Hax, C2'-H

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY spectra on a 400 MHz or higher field NMR spectrometer. For NOESY, a mixing time of 500-800 ms is recommended to observe key correlations.

  • Data Analysis: Assign all proton and carbon signals using the combination of 1D and 2D spectra. Analyze the multiplicity and coupling constants of the C1 proton to determine its orientation. Interpret the NOESY spectrum to confirm through-space proximities consistent with the assigned relative stereochemistry.

Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a molecule.[11][12][13][14][15] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise arrangement of atoms in the solid state.

Expected Results:

A successful crystallographic analysis will provide the exact molecular structure, including the absolute configuration at both chiral centers (if anomalous dispersion is used), bond lengths, bond angles, and the conformation of the cyclohexane ring in the solid state. The Flack parameter, a value close to zero for the correct enantiomer, confirms the absolute configuration.

Hypothetical Crystallographic Data Summary:

Parametertrans-(1S,2'R)-(But-3-yn-2-yl)cyclohexane
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)8.5, 12.3, 15.1
α, β, γ (°)90, 90, 90
Flack Parameter0.05(3)

Experimental Protocol:

  • Crystallization: Grow single crystals of the this compound isomer. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K) on a single-crystal X-ray diffractometer. Collect diffraction data over a range of angles.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters. The absolute configuration is determined using anomalous dispersion, leading to the calculation of the Flack parameter.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of molecules in solution.[16][17][18][19] The experimental VCD spectrum is compared with the computationally predicted spectrum for a given enantiomer to make the stereochemical assignment.

Expected Results:

The VCD spectrum will show characteristic positive and negative bands corresponding to the vibrational modes of the molecule. The alkyne C≡C and C-H stretching vibrations in this compound are expected to give rise to distinct VCD signals. By comparing the experimental spectrum to the calculated spectrum for the (R,R) or (S,S) enantiomer, the absolute configuration can be determined.

Hypothetical VCD Data Summary:

IsomerKey VCD Bands (cm⁻¹)Predicted Sign
cis-(1R,2'R)~3300 (alkyne C-H stretch)+
~2100 (alkyne C≡C stretch)-
cis-(1S,2'S)~3300 (alkyne C-H stretch)-
~2100 (alkyne C≡C stretch)+

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the this compound isomer at a concentration of 0.05-0.1 M in a suitable solvent (e.g., CCl₄ or CDCl₃).

  • Data Acquisition: Record the VCD and IR spectra using a VCD spectrometer. Data are typically collected over several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the VCD spectrum for one enantiomer.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the sign and relative intensity of the major bands allows for the unambiguous assignment of the absolute configuration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, % ee) of a chiral compound.[20][21][22][23] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Expected Results:

An optimized chiral HPLC method will show two well-resolved peaks for a racemic mixture of this compound, corresponding to the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the calculation of the % ee.

Hypothetical Chiral HPLC Data Summary:

ParameterValue
ColumnChiralpak AD-H
Mobile Phase95:5 Hexane:Isopropanol
Flow Rate1.0 mL/min
Retention Time (tR1)8.2 min
Retention Time (tR2)9.5 min
Resolution (Rs)> 1.5

Experimental Protocol:

  • Method Development: Screen various chiral columns (e.g., polysaccharide-based like Chiralpak or Chiralcel) and mobile phase compositions (typically mixtures of alkanes and alcohols) to achieve baseline separation of the enantiomers.

  • Sample Analysis: Dissolve a small amount of the this compound sample in the mobile phase and inject it into the HPLC system.

  • Data Analysis: Integrate the peak areas of the two enantiomers in the chromatogram. Calculate the enantiomeric excess using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive stereochemical validation of a newly synthesized batch of this compound.

G Experimental Workflow for Stereochemical Validation A Synthesized this compound Product B NMR Spectroscopy A->B C Relative Stereochemistry (cis/trans) B->C F Is the sample a single diastereomer? C->F D Chiral HPLC E Enantiomeric Purity (% ee) D->E G Is the sample enantiomerically pure? E->G F->D Yes J Purification (e.g., Column Chromatography) F->J No H X-ray Crystallography or VCD G->H Yes K Chiral Resolution (e.g., Preparative Chiral HPLC) G->K No I Absolute Stereochemistry H->I L Stereochemically Pure Product I->L J->B K->D

Figure 1: A logical workflow for the stereochemical validation of this compound.

Conclusion

The validation of the stereochemistry of this compound requires a multi-faceted approach. NMR spectroscopy is indispensable for determining the relative stereochemistry and conformational preferences. Chiral HPLC is the method of choice for assessing enantiomeric purity. For the unambiguous assignment of absolute configuration, single-crystal X-ray crystallography is the definitive technique, provided that suitable crystals can be obtained. Vibrational circular dichroism serves as a powerful alternative for determining absolute configuration in solution. By employing a combination of these techniques as outlined in the workflow, researchers can confidently establish the complete stereochemical identity of their this compound products, ensuring the reliability and reproducibility of their scientific findings.

References

Unraveling the Reaction Mechanisms of (But-3-yn-2-yl)cyclohexane: A Computational Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for designing novel synthetic routes and optimizing existing ones. This guide provides a comparative analysis of computationally explored reaction mechanisms relevant to (But-3-yn-2-yl)cyclohexane, a molecule featuring both a cyclohexane ring and a butynyl functional group. Due to the limited specific research on this exact molecule, this guide focuses on analogous enyne systems, offering insights into potential reaction pathways, including metal-catalyzed and photochemical transformations.

The reactivity of enynes, compounds containing both an alkene and an alkyne, is rich and varied, leading to the formation of complex carbocyclic and heterocyclic scaffolds. Computational chemistry has emerged as a powerful tool to elucidate the intricate mechanisms of these reactions, providing valuable information on transition states, intermediates, and reaction energetics. This guide summarizes key findings from computational studies on systems analogous to this compound, presenting quantitative data, detailed experimental and computational protocols, and visual representations of the reaction pathways.

I. Metal-Catalyzed Cycloisomerization of 1,5-Enynes

Transition metals, particularly gold and platinum, are potent catalysts for the cycloisomerization of enynes, leading to the formation of bicyclic products. Computational studies have been instrumental in understanding the mechanisms and selectivities of these reactions.

A key reaction class for enynes is the metal-catalyzed cycloisomerization. Density Functional Theory (DFT) calculations have been employed to investigate the cycloisomerization of 1,5-enynes catalyzed by gold (Au) and platinum (Pt) complexes. These studies provide insights into the reaction pathways, intermediates, and the factors governing selectivity.

For instance, the cycloisomerization of 1,5-enynes can proceed through different pathways, often involving the formation of metal-carbene intermediates. The nature of the metal catalyst and the substituents on the enyne can influence the preferred reaction pathway and the stereochemistry of the product.

Quantitative Data Summary: Calculated Relative Free Energies (kcal/mol) for Au-Catalyzed 1,5-Enyne Cycloisomerization

Intermediate/Transition StatePathway A (6-endo-dig)Pathway B (5-exo-dig)Reference
Enyne-Au Complex 0.00.0[1]
Transition State 1 (Cyclization) +15.2+11.9[1]
Cyclopropyl Gold Carbene +5.8-3.5[1]
Transition State 2 (Rearrangement) +21.7+18.4[1]
Bicyclic Product -25.1-30.6[1]

Note: The values presented are for a model 1,5-enyne system and are intended to be representative of the energetic landscape of such reactions.

Experimental and Computational Protocols:

The following provides a general outline of the methodologies typically employed in these computational studies.

Computational Protocol: DFT Calculations for Au-Catalyzed Enyne Cycloisomerization

  • Software: Gaussian 09 or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT) using a functional such as B3LYP or PBE0.[1]

  • Basis Set: A combination of basis sets is often used, for instance, the def2-TZVPP basis set for the metal and heavier atoms, and a smaller basis set like 6-31G(d,p) for the remaining atoms.[1]

  • Solvation Model: A continuum solvation model, such as the SMD model, is frequently used to account for the solvent effects (e.g., in dichloromethane or dichloroethane).[1]

  • Calculations: Geometry optimizations are performed for all reactants, intermediates, transition states, and products. Frequency calculations are carried out to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain thermochemical data. Intrinsic Reaction Coordinate (IRC) calculations are often performed to verify that a transition state connects the correct reactant and product.

Signaling Pathway Diagram: Gold-Catalyzed 1,5-Enyne Cycloisomerization

Gold_Catalyzed_Enyne_Cycloisomerization cluster_pathway_A 6-endo-dig Pathway cluster_pathway_B 5-exo-dig Pathway A_start Enyne-Au Complex A_ts1 TS1 (6-endo) A_start->A_ts1 A_int Intermediate A A_ts1->A_int A_ts2 TS2 A_int->A_ts2 A_prod Bicyclic Product A A_ts2->A_prod B_start Enyne-Au Complex B_ts1 TS1 (5-exo) B_start->B_ts1 B_int Cyclopropyl Au-Carbene B_ts1->B_int B_ts2 TS2 B_int->B_ts2 B_prod Bicyclic Product B B_ts2->B_prod

Caption: Competing pathways in gold-catalyzed 1,5-enyne cycloisomerization.

II. Photochemical Radical Bicyclization of 1,5-Enynes

An alternative to metal-catalyzed reactions is the use of photochemistry to initiate radical cascade cyclizations. These reactions proceed under mild conditions and can lead to the formation of complex polycyclic structures.

A study on a cyclohexene-incorporated 1,5-enyne demonstrated a diastereoselective and regiodivergent 5-exo-dig bicyclization under visible-light photoredox catalysis.[2] This approach allows for the construction of densely substituted carbocycles with high atom and step economy.

Quantitative Data Summary: Diastereoselectivity in Photochemical Bicyclization

Substituent on EnyneDiastereomeric Ratio (major:minor)Yield (%)Reference
-H 10:185[2]
-Me 12:182[2]
-OMe 15:178[2]
-Cl 9:188[2]

Experimental and Computational Protocols:

Experimental Protocol: General Procedure for Photochemical Radical Bicyclization

  • A solution of the 1,5-enyne substrate, a photocatalyst (e.g., an iridium or ruthenium complex), and a radical precursor in a suitable solvent (e.g., acetonitrile) is prepared in a reaction vessel.

  • The mixture is degassed by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • The reaction vessel is then irradiated with a light source (e.g., a blue LED lamp) at room temperature for a specified period (e.g., 12-24 hours).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to isolate the bicyclic product.[2]

Signaling Pathway Diagram: Photochemical Radical Bicyclization Workflow

Photochemical_Radical_Bicyclization start Reactants: 1,5-Enyne, Photocatalyst, Radical Precursor degas Degas with Argon start->degas irradiate Irradiate with Blue LED degas->irradiate purify Purification (Column Chromatography) irradiate->purify product Bicyclic Product purify->product

Caption: Experimental workflow for photochemical radical bicyclization of 1,5-enynes.

Conclusion

References

Kinetic Studies of (But-3-yn-2-yl)cyclohexane Addition Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Comparative Analysis of Reaction Kinetics

The presence of the bulky cyclohexyl group in (But-3-yn-2-yl)cyclohexane is expected to sterically hinder the approach of reagents to the triple bond, thereby influencing the reaction rates compared to less hindered alkynes. For a meaningful comparison, we will consider the reactivity of this compound relative to tert-butylacetylene (3,3-dimethyl-1-butyne), which also possesses a sterically demanding group, and a linear terminal alkyne such as 1-hexyne.

ReactionReagentsThis compound (Predicted Relative Rate)tert-Butylacetylene (3,3-dimethyl-1-butyne) (Reference)1-Hexyne (Reference)Rationale for Prediction
Hydration (Markovnikov) H₂O, H₂SO₄, HgSO₄SlowerSlowFasterThe formation of the vinyl cation intermediate is sterically hindered by the bulky cyclohexyl group.[1][2]
Hydrohalogenation (Markovnikov) HBrSlowerSlowFasterThe electrophilic attack of H⁺ and subsequent nucleophilic attack of Br⁻ are impeded by the steric bulk around the alkyne.[3][4]
Halogenation Br₂ in CCl₄SlowerSlowFasterThe formation of the bridged bromonium ion intermediate is sterically hindered. Alkenes generally react faster than alkynes in halogenation reactions.[5][6]
Hydroboration-Oxidation (anti-Markovnikov) 1. Disiamylborane or 9-BBN2. H₂O₂, NaOHPotentially Faster or ComparableComparableComparableThe use of bulky borane reagents is standard for terminal alkynes to prevent double addition. The steric hindrance of the substrate may have a less pronounced effect on the regioselectivity with these already hindered reagents.

Experimental Protocols

Below are detailed protocols for conducting kinetic studies on the addition reactions of terminal alkynes, which can be adapted for this compound.

Kinetic Study of Alkyne Hydration

Objective: To determine the rate constant for the hydration of a terminal alkyne.

Materials:

  • Terminal alkyne (e.g., this compound)

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (HgSO₄)

  • Solvent (e.g., methanol/water mixture)

  • Internal standard (for GC or NMR analysis, e.g., dodecane)

  • Reaction vessel with temperature control

  • Magnetic stirrer

  • Analytical instrument (GC-MS or NMR)

Procedure:

  • Prepare a stock solution of the terminal alkyne and the internal standard in the chosen solvent.

  • In a temperature-controlled reaction vessel, add the solvent and the acidic catalyst (H₂SO₄).

  • Add the mercury(II) sulfate catalyst to the acidic solution and stir until dissolved.

  • Initiate the reaction by adding a known volume of the alkyne stock solution to the reaction vessel. Start timing simultaneously.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a neutralizing agent like sodium bicarbonate).

  • Extract the organic components from the quenched aliquots.

  • Analyze the extracts using GC-MS or NMR to determine the concentration of the reactant and product relative to the internal standard.

Kinetic Analysis: The rate of the reaction can be determined by plotting the concentration of the alkyne versus time. The order of the reaction and the rate constant can be calculated from the integrated rate laws.

Kinetic Study of Alkyne Bromination

Objective: To determine the rate constant for the bromination of a terminal alkyne.

Materials:

  • Terminal alkyne (e.g., this compound)

  • Bromine (Br₂)

  • Inert solvent (e.g., carbon tetrachloride, CCl₄)

  • Reaction vessel protected from light

  • UV-Vis spectrophotometer

  • Thermostatted cuvette holder

Procedure:

  • Prepare a stock solution of the terminal alkyne in the inert solvent.

  • Prepare a stock solution of bromine in the same solvent. The concentration should be chosen such that its disappearance can be monitored by UV-Vis spectroscopy.

  • In a quartz cuvette, mix known volumes of the alkyne and solvent.

  • Place the cuvette in the thermostatted holder of the UV-Vis spectrophotometer.

  • Initiate the reaction by injecting a known volume of the bromine solution into the cuvette and start data acquisition immediately.

  • Monitor the decrease in absorbance of bromine at its λ_max over time.

Kinetic Analysis: The concentration of bromine at any time t can be calculated using the Beer-Lambert law. The reaction rate and rate constant can then be determined by analyzing the change in bromine concentration over time. Alkynes have been shown to react more slowly than alkenes with Br₂ by a factor of 1000 to 100,000.[5]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism for electrophilic addition to a terminal alkyne and a typical experimental workflow for a kinetic study.

Electrophilic_Addition cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Alkyne This compound VC Vinyl Cation Intermediate Alkyne->VC Electrophilic Attack of H+ HBr HBr HBr->VC Product1 Markovnikov Product (2-bromo-3-cyclohexylbut-1-ene) VC->Product1 Nucleophilic Attack of Br- Product2 Geminal Dihalide (with excess HBr) Product1->Product2 Further Reaction (excess HBr)

Caption: Electrophilic addition of HBr to this compound.

Kinetic_Study_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prep_Solutions Prepare Stock Solutions (Alkyne, Reagents, Standard) Setup Set up Reaction Vessel (Temperature Control) Prep_Solutions->Setup Initiate Initiate Reaction Setup->Initiate Sample Withdraw Aliquots at Time Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze Samples (GC-MS, NMR, or UV-Vis) Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Rate Constant Plot->Calculate

References

A Comparative Guide to Catalytic Systems for the Functionalization of (But-3-yn-2-yl)cyclohexane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of internal alkynes is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simple, readily available starting materials. (But-3-yn-2-yl)cyclohexane, with its sterically demanding cyclohexyl group and a reactive internal triple bond, presents a unique substrate for catalytic transformations. This guide provides a comparative overview of various catalytic systems applicable to the functionalization of this and structurally similar internal alkynes, with a focus on hydroarylation and cyclization reactions. The information presented is based on experimental data from analogous systems due to the limited availability of data for this specific substrate.

Data Presentation: Comparison of Catalytic Systems

The performance of different catalytic systems for the functionalization of internal alkynes is summarized below. The data is collated from studies on substrates with similar steric and electronic properties to this compound.

Table 1: Catalytic Systems for Hydroarylation of Internal Alkynes
Catalyst SystemAlkyne Substrate (Analogous)Arylating AgentSolventTemp. (°C)Time (h)Yield (%)Regio/StereoselectivityRef.
[RuCl₂(p-cymene)]₂ / AgSbF₆1-Phenyl-1-propyneBenzene1,2-DCE802495Markovnikov, >98%[1]
[Rh(cod)₂]BF₄ / P(OPh)₃1-Phenyl-1-propynePhenylboronic acidDioxane1001288syn-addition[2]
Pd(OAc)₂ / SPhos4-OctynePhenylboronic acidToluene/H₂O1001692>95:5 E/Z[3]
Ni(cod)₂ / IPr1-Phenyl-1-propynePhenylboronic acidToluene802485High E selectivity[4]

Note: Regioselectivity (Markovnikov vs. anti-Markovnikov) and stereoselectivity (syn vs. anti-addition; E/Z isomerism) are critical parameters in alkyne functionalization.

Table 2: Catalytic Systems for Intramolecular Cyclization of Alkynols
Catalyst SystemAlkynol Substrate (Analogous)SolventTemp. (°C)Time (h)Yield (%)Cyclization ModeRef.
[AuCl(PPh₃)] / AgOTf4-Penten-1-yn-3-olCH₂Cl₂250.5955-exo-dig[5][6]
PtCl₂5-Hexen-1-yn-3-olToluene8012886-exo-dig[7]
[RuCl₂(p-cymene)]₂1-(o-Ethynylphenyl)ethanolToluene1001292Indene formation[8]
Pd(OAc)₂ / PPh₃1-(2-Iodophenyl)-2-propyn-1-olDMF1002485Furan formation[9]

Note: The regioselectivity of cyclization is often governed by Baldwin's rules, with endo and exo modes being possible.

Mandatory Visualization

Reaction Pathways and Workflows

hydroarylation_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Alkyne This compound Catalyst [M]Ln Alkyne->Catalyst Coordination Aryl Ar-H / Ar-B(OH)2 Aryl->Catalyst Markovnikov Markovnikov Product Catalyst->Markovnikov Regioselective Insertion anti_Markovnikov anti-Markovnikov Product Catalyst->anti_Markovnikov Alternative Regioselectivity

Caption: Hypothetical hydroarylation of this compound.

cyclization_pathway Alkynol Cyclohexyl-substituted Alkynol Activated_Alkyne π-Activated Alkyne [M]-Complex Alkynol->Activated_Alkyne Catalyst Coordination Exo_Product Exo-cyclization Product Activated_Alkyne->Exo_Product 5-exo-dig Endo_Product Endo-cyclization Product Activated_Alkyne->Endo_Product 6-endo-trig

Caption: Potential intramolecular cyclization pathways.

experimental_workflow Start Start Setup Reaction Setup: - Inert atmosphere - Dry solvent Start->Setup Add_Reactants Add Substrate and Reagents Setup->Add_Reactants Add_Catalyst Add Catalyst System Add_Reactants->Add_Catalyst Reaction Heat to specified temperature and stir Add_Catalyst->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup Quench->Workup Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for catalytic functionalization.

Experimental Protocols

The following are generalized experimental protocols for the hydroarylation and intramolecular cyclization of internal alkynes, which can be adapted for this compound.

General Procedure for Ruthenium-Catalyzed Hydroarylation

Materials:

  • [RuCl₂(p-cymene)]₂ (catalyst)

  • AgSbF₆ (co-catalyst)

  • This compound (substrate)

  • Arene (e.g., benzene, toluene)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 2.5 mol%) and AgSbF₆ (e.g., 10 mol%).

  • Add anhydrous 1,2-dichloroethane (DCE) to dissolve the catalyst system.

  • Add the arene (if liquid, can be used as solvent or co-solvent).

  • Add this compound (1.0 equiv).

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 h).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Gold-Catalyzed Intramolecular Cyclization of an Alkynol

Materials:

  • [AuCl(PPh₃)] (pre-catalyst)

  • AgOTf (co-catalyst)

  • A suitable alkynol precursor of this compound (e.g., a hydroxy-functionalized derivative)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the alkynol substrate (1.0 equiv) and anhydrous dichloromethane.

  • In a separate vial, prepare the active gold catalyst by dissolving [AuCl(PPh₃)] (e.g., 2 mol%) and AgOTf (e.g., 2 mol%) in a small amount of anhydrous CH₂Cl₂.

  • Add the catalyst solution to the substrate solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired cyclized product.

Conclusion

The catalytic functionalization of sterically hindered internal alkynes like this compound offers a powerful avenue for the synthesis of novel and complex molecules. While specific data for this substrate is scarce, the analogous systems presented here demonstrate the utility of various transition metal catalysts, including ruthenium, rhodium, palladium, nickel, and gold, for achieving hydroarylation and cyclization reactions. The choice of catalyst, ligands, and reaction conditions is crucial for controlling the chemo-, regio-, and stereoselectivity of these transformations. The provided protocols offer a starting point for the exploration of the reactivity of this compound, with the potential to unlock new synthetic pathways in chemical research and drug development. Further experimental investigation is necessary to optimize these systems for this particular substrate.

References

A Comparative Analysis of the Biological Activities of (R)- and (S)-(But-3-yn-2-yl)cyclohexane Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the hypothesized biological activities of the (R)- and (S)-enantiomers of (But-3-yn-2-yl)cyclohexane. The data presented herein is generated for illustrative purposes to showcase a framework for such a comparison, as specific experimental data for this compound is not currently available in the public domain. The methodologies and potential outcomes are based on established protocols for analogous cyclohexane derivatives, which have been noted for a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

Introduction

Chirality is a fundamental aspect of molecular biology, with enantiomers of a compound often exhibiting significantly different pharmacological and toxicological profiles. The cyclohexane scaffold is a common motif in a variety of biologically active compounds.[1][2] This guide explores the potential differential effects of the (R)- and (S)-enantiomers of this compound on selected biological systems. The following sections detail hypothetical experimental data, the protocols used to obtain them, and potential mechanisms of action.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data comparing the biological activities of the (R)- and (S)-enantiomers of this compound.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)

EnantiomerStaphylococcus aureus (μg/mL)Escherichia coli (μg/mL)Candida albicans (μg/mL)
(R)-(But-3-yn-2-yl)cyclohexane166432
(S)-(But-3-yn-2-yl)cyclohexane128>256128
Ampicillin (Control)24N/A
Fluconazole (Control)N/AN/A8

Table 2: Cytotoxic Activity (IC₅₀)

EnantiomerA549 (Lung Carcinoma) (μM)MCF-7 (Breast Cancer) (μM)HEK293 (Normal Kidney) (μM)
(R)-(But-3-yn-2-yl)cyclohexane25.342.1>100
(S)-(But-3-yn-2-yl)cyclohexane89.6115.4>100
Doxorubicin (Control)0.81.25.4

Table 3: Anti-inflammatory Activity (Nitric Oxide Inhibition)

EnantiomerIC₅₀ in LPS-stimulated RAW 264.7 cells (μM)
(R)-(But-3-yn-2-yl)cyclohexane18.7
(S)-(But-3-yn-2-yl)cyclohexane75.2
Dexamethasone (Control)0.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Antimicrobial Activity Assay (Broth Microdilution)

The minimum inhibitory concentration (MIC) of each enantiomer against Staphylococcus aureus, Escherichia coli, and Candida albicans was determined using the broth microdilution method.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight in Mueller-Hinton Broth (MHB) and Yeast Mold Broth (YMB), respectively. The cultures were then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The (R)- and (S)-enantiomers were serially diluted in a 96-well microtiter plate with the appropriate broth to obtain a range of concentrations.

  • Inoculation and Incubation: The diluted microbial suspensions were added to each well. The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for yeast.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. Ampicillin and fluconazole were used as positive controls.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the enantiomers on A549, MCF-7, and HEK293 cell lines were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the (R)- and (S)-enantiomers for 48 hours.

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL) was added to each well, and the plate was incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration required to inhibit 50% of cell growth, was calculated from the dose-response curves. Doxorubicin was used as a positive control.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

The anti-inflammatory activity was evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

  • Cell Culture and Stimulation: RAW 264.7 cells were seeded in a 96-well plate and co-incubated with LPS (1 µg/mL) and various concentrations of the enantiomers for 24 hours.

  • Nitrite Measurement: The production of NO was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance at 540 nm was measured, and the percentage of NO inhibition was calculated relative to the LPS-stimulated control. The IC₅₀ value was determined from the dose-response curve. Dexamethasone was used as a positive control.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which the (R)-enantiomer of this compound might exert its anti-inflammatory effects by inhibiting the NF-κB pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκBα IKK->NFkB_IkB Phosphorylation IkB IκBα (degraded) NFkB_IkB->IkB NFkB NF-κB NFkB_IkB->NFkB R_Enantiomer (R)-Enantiomer R_Enantiomer->IKK Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation LPS LPS LPS->TLR4 LPS Binding DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by the (R)-enantiomer.

Experimental Workflow

The diagram below outlines the general workflow for the comparative biological activity assessment.

G cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_data Data Analysis cluster_comparison Comparative Assessment R_Enantiomer (R)-Enantiomer Antimicrobial Antimicrobial Assay R_Enantiomer->Antimicrobial Cytotoxicity Cytotoxicity Assay R_Enantiomer->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay R_Enantiomer->Anti_inflammatory S_Enantiomer (S)-Enantiomer S_Enantiomer->Antimicrobial S_Enantiomer->Cytotoxicity S_Enantiomer->Anti_inflammatory MIC MIC Determination Antimicrobial->MIC IC50_cyto IC50 Calculation (Cytotoxicity) Cytotoxicity->IC50_cyto IC50_inflam IC50 Calculation (Inflammation) Anti_inflammatory->IC50_inflam Comparison Comparison of Enantiomer Activity MIC->Comparison IC50_cyto->Comparison IC50_inflam->Comparison

Caption: General workflow for comparing the biological activities of the enantiomers.

References

Correlating Spectroscopic Data with Theoretical Models for (But-3-yn-2-yl)cyclohexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for correlating experimental spectroscopic data with theoretical models, focusing on the molecule (But-3-yn-2-yl)cyclohexane. In the absence of direct experimental spectra for this specific compound, this document outlines the expected spectroscopic characteristics based on its constituent functional groups—a terminal alkyne and a cyclohexane ring. To illustrate the correlation process, experimental data for cyclohexane and 3-butyn-2-ol are presented alongside the theoretical approaches used to predict molecular spectra.

Predicted and Experimental Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for this compound and provide experimental data for its core fragments, cyclohexane and 3-butyn-2-ol. This comparative approach allows for an informed prediction of the spectral features of the target molecule and highlights the utility of theoretical models in structure elucidation.

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupExpected Vibration for this compoundExperimental Data: Cyclohexane (liquid film)Experimental Data: 3-Butyn-2-ol
≡C-H (alkyne) Strong, sharp peak around 3300 cm⁻¹Not ApplicableStrong, sharp peak around 3300 cm⁻¹
C≡C (alkyne) Weak, sharp peak around 2100-2140 cm⁻¹Not ApplicableWeak, sharp peak around 2110 cm⁻¹
C-H (sp³) Strong peaks in the 2850-2960 cm⁻¹ regionMultiple strong peaks between 2845-2950 cm⁻¹[1]Peaks in the 2900-3000 cm⁻¹ region
-CH₂- bend Medium peak around 1440-1480 cm⁻¹Deformation vibrations at 1440-1480 cm⁻¹[1]Present in the fingerprint region
C-C skeleton Fingerprint region < 1400 cm⁻¹Absorption around 950 cm⁻¹ for -(CH₂)n-[1]Complex fingerprint region

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Proton EnvironmentExpected Chemical Shift (δ) for this compound (ppm)Experimental Data: Cyclohexane (CDCl₃) (ppm)Experimental Data: 3-Butyn-2-ol (ppm)
≡C-H ~2.0 - 3.0Not Applicable~2.4
-CH- (alkyne adjacent) ~2.5 - 3.5Not Applicable~4.4 (quartet)
-CH₃ ~1.3 (doublet)Not Applicable~1.4 (doublet)
Cyclohexane Protons ~1.0 - 2.0Single peak at ~1.43[2]Not Applicable

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Carbon EnvironmentExpected Chemical Shift (δ) for this compound (ppm)Experimental Data: Cyclohexane (CDCl₃) (ppm)Experimental Data: 3-Butyn-2-ol (ppm)
≡C-H (alkynyl) ~65 - 90Not Applicable~85.2
C≡C (alkynyl) ~65 - 90Not Applicable~71.5
-CH- (alkyne adjacent) ~25 - 45Not Applicable~57.9
-CH₃ ~20 - 30Not Applicable~24.5
Cyclohexane Carbons ~25 - 45Single peak at ~27.1[3]Not Applicable

Experimental and Theoretical Protocols

Experimental Protocols

Infrared (IR) Spectroscopy:

  • Sample Preparation: For liquid samples like cyclohexane and 3-butyn-2-ol, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: The prepared sample is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, typically tetramethylsilane (TMS), is added.

  • Data Acquisition: The NMR tube is placed in the magnet of an NMR spectrometer.

    • For ¹H NMR, the spectrometer is tuned to the proton frequency (e.g., 300 or 500 MHz). A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

    • For ¹³C NMR, the spectrometer is tuned to the carbon-13 frequency. Proton decoupling is typically used to simplify the spectrum by removing C-H coupling.

  • Data Processing: The FID is Fourier-transformed to produce the NMR spectrum. The chemical shifts (δ) are reported in parts per million (ppm) relative to the TMS signal at 0 ppm.

Theoretical Modeling Protocol

Density Functional Theory (DFT) Calculations:

  • Molecular Structure Optimization: The 3D structure of the molecule is built using molecular modeling software. A geometry optimization is then performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation of the molecule.

  • Vibrational Frequency (IR) Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This computes the vibrational modes of the molecule, which correspond to the peaks in the IR spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors. The calculation is performed on the optimized geometry using a suitable functional and basis set (e.g., B3LYP/6-311+G(2d,p)). The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound like TMS (δ = σ_ref - σ_sample).

Visualization of Correlative Workflow

The following diagram illustrates the logical workflow for correlating experimental and theoretical spectroscopic data for the structural elucidation of a molecule like this compound.

Correlative_Spectroscopy_Workflow Workflow for Correlating Experimental and Theoretical Spectroscopic Data cluster_experimental Experimental Analysis cluster_theoretical Theoretical Modeling exp_sample Synthesized or Isolated This compound exp_ir Acquire IR Spectrum exp_sample->exp_ir exp_nmr Acquire 1H & 13C NMR Spectra exp_sample->exp_nmr exp_data Experimental Spectroscopic Data exp_ir->exp_data exp_nmr->exp_data correlation Correlation & Structure Validation exp_data->correlation theor_model Build 3D Model of This compound theor_opt Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) theor_model->theor_opt theor_freq Frequency Calculation (for IR Spectrum) theor_opt->theor_freq theor_nmr NMR Shielding Calculation (e.g., GIAO) theor_opt->theor_nmr theor_data Predicted Spectroscopic Data theor_freq->theor_data theor_nmr->theor_data theor_data->correlation conclusion Confirmed Molecular Structure correlation->conclusion

Caption: Correlative Spectroscopy Workflow.

References

A Comparative Analysis of Alkyne Reactivity in Constrained Ring Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable bioorthogonal reaction is critical for the success of their experiments. Among the most powerful tools in this area are strain-promoted alkyne-azide cycloaddition (SPAAC) and strain-promoted alkyne-nitrone cycloaddition (SPANC). The reactivity of the constrained alkyne is a key determinant of the efficiency of these reactions. This guide provides a comparative analysis of the reactivity of commonly used constrained alkynes, supported by experimental data, to aid in the selection of the optimal reagent for specific applications.

The reactivity of cyclic alkynes is intrinsically linked to their ring strain. Smaller rings impose a greater deviation from the ideal 180° bond angle of a linear alkyne, leading to a higher degree of ring strain and, consequently, a lower activation barrier for cycloaddition reactions.[1] This principle has driven the development of a variety of constrained alkynes with tailored reactivity and stability.

Reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The SPAAC reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for a toxic copper catalyst.[2] The choice of cyclooctyne can dramatically influence the reaction kinetics. The following table summarizes the second-order rate constants for the reaction of various constrained alkynes with benzyl azide, a common model azide.

Constrained AlkyneAbbreviationSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference(s)
CyclooctyneOCT2.4 x 10⁻³[3]
Monofluorinated CyclooctyneMOFO4.3 x 10⁻³[3]
Difluorinated CyclooctyneDIFO7.6 x 10⁻²[3]
BicyclononyneBCN0.14[4]
DibenzocyclooctyneDIBO0.17[4]
Aza-dibenzocyclooctyneADIBO/DIBAC0.31[4][5]
BiarylazacyclooctynoneBARAC0.9[3]

As the data indicates, modifications to the cyclooctyne scaffold have a profound impact on reactivity. The introduction of electron-withdrawing fluorine atoms in MOFO and DIFO enhances the reaction rate compared to the parent cyclooctyne (OCT).[3][6] A significant jump in reactivity is observed with the fusion of benzene rings, as seen in DIBO, and the introduction of a nitrogen atom in the ring to form aza-dibenzocyclooctynes like ADIBO (also known as DIBAC).[5][7] The highest reactivity among these examples is exhibited by BARAC, which incorporates an amide bond within the ring structure.[3] Bicyclononyne (BCN) also demonstrates high reactivity, comparable to that of the dibenzo-annulated cyclooctynes.[4] It has been noted that while dibenzocyclooctyne (DBCO) derivatives often show stronger reactivity with azides compared to BCN, the latter can be more efficient with certain azide structures like phenyl azides.[8][9]

Reactivity in Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)

SPANC reactions offer an alternative bioorthogonal ligation strategy with exceptionally fast kinetics.[6][10] Nitrones can be tuned electronically to modulate the reaction rate, providing an additional layer of control.[11] The table below presents kinetic data for the reaction of bicyclononyne (BCN) with various nitrones.

NitroneSecond-Order Rate Constant (k₂) with BCN (L mol⁻¹s⁻¹) at 25°CReference(s)
Cyclic Nitrone 11.49[10][11]
Cyclic Nitrone 20.85[10][11]
Cyclic Nitrone 30.23[10][11]

These reactions can be significantly faster than the corresponding SPAAC reactions, with rate constants up to 37-fold greater than that of the reaction between benzyl azide and BCN.[10]

Stability of Constrained Alkynes

A crucial factor in the selection of a constrained alkyne is its stability under experimental conditions, particularly in biological media. While high reactivity is often desired, it can sometimes be accompanied by decreased stability. For instance, cyclononynes are generally considered to be more stable than cyclooctynes. Some of the more reactive cyclooctynes, such as BARAC, can be prone to hydrolysis.[9]

A comparative study on the stability of BCN and DBCO in the presence of glutathione (GSH), a common biological thiol, revealed that BCN is significantly more stable, with a half-life of approximately 6 hours compared to 71 minutes for DBCO.[12] However, BCN showed some instability at pH 7.2 and in the presence of the reducing agent TCEP.[12] The stability of BCN derivatives is also sensitive to acidic conditions.[13][14]

Experimental Protocols

Determination of Reaction Kinetics using NMR Spectroscopy

A common method for determining the second-order rate constants of SPAAC and SPANC reactions is through monitoring the reaction progress using Nuclear Magnetic Resonance (NMR) spectroscopy.[6][15][16]

Materials:

  • Constrained alkyne

  • Azide or nitrone

  • Deuterated solvent (e.g., DMSO-d₆, CD₃CN)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of the constrained alkyne and the internal standard in the chosen deuterated solvent in an NMR tube.

  • Acquire an initial NMR spectrum to determine the initial concentrations of the reactants by comparing their integrals to that of the internal standard.

  • Initiate the reaction by adding a known amount of the azide or nitrone to the NMR tube.

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.[17][18][19]

  • Process the spectra and determine the concentration of the reactants and/or products at each time point by integrating their characteristic signals relative to the internal standard.

  • Plot the reciprocal of the concentration of the limiting reagent against time. For a second-order reaction, this should yield a straight line.

  • The slope of this line is equal to the second-order rate constant, k₂.

Visualizing Key Concepts

To further illustrate the principles discussed, the following diagrams were generated using Graphviz.

G Relationship between Ring Strain and Reactivity cluster_0 Ring Strain cluster_1 Reactivity Cycloheptyne Cycloheptyne (More Strained) HighReactivity High Reactivity Cycloheptyne->HighReactivity Increases Cyclooctyne Cyclooctyne (Strained) MediumReactivity Medium Reactivity Cyclooctyne->MediumReactivity Increases Cyclononyne Cyclononyne (Less Strained) LowReactivity Low Reactivity Cyclononyne->LowReactivity Decreases

Caption: Increasing ring strain generally leads to higher reactivity in constrained alkynes.

G Experimental Workflow for Kinetic Analysis by NMR start Prepare Reactant Solution (Alkyne + Internal Standard) acquire_initial Acquire Initial NMR Spectrum (t=0) start->acquire_initial initiate_reaction Add Second Reactant (Azide or Nitrone) acquire_initial->initiate_reaction acquire_series Acquire NMR Spectra at Timed Intervals initiate_reaction->acquire_series process_data Process Spectra & Integrate Signals acquire_series->process_data plot_data Plot 1/[Concentration] vs. Time process_data->plot_data determine_rate Determine Rate Constant (k₂) from Slope plot_data->determine_rate end Kinetic Data Obtained determine_rate->end

Caption: A typical workflow for determining reaction kinetics using NMR spectroscopy.

Conclusion

The choice of a constrained alkyne for bioorthogonal chemistry requires a careful consideration of the trade-off between reactivity and stability. For applications requiring very fast kinetics, highly strained cyclooctynes like BARAC or the use of SPANC reactions with BCN are excellent choices. For situations where enhanced stability is paramount, BCN may be preferable to more reactive but less stable dibenzocyclooctynes. The quantitative data and experimental protocols provided in this guide are intended to empower researchers to make informed decisions in selecting the most appropriate constrained alkyne for their specific research needs.

References

Benchmarking (But-3-yn-2-yl)cyclohexane synthesis against other methods

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Guide to the Synthesis of (But-3-yn-2-yl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for obtaining this compound. Given the absence of specific literature on this exact molecule, this document outlines three distinct, well-established synthetic methodologies and presents a comparative analysis based on expected outcomes for analogous reactions. The data presented is a projection based on typical results for the described reaction classes.

Introduction

This compound is a small molecule featuring a cyclohexane ring attached to a butynyl group. Its structure is of interest in medicinal chemistry as a potential building block for more complex bioactive molecules. The stereochemistry at the propargylic position and the presence of a terminal alkyne offer multiple points for further functionalization. This guide evaluates three potential synthetic pathways to this target compound, providing a basis for selecting an appropriate route based on factors such as yield, purity, and experimental complexity.

Data Presentation: A Comparative Overview

The following table summarizes the projected quantitative data for the three proposed synthetic methods for this compound.

Parameter Method 1: Grignard Route Method 2: Alkynylation of Cyclohexanone Route Method 3: Sonogashira Coupling Route
Overall Yield ~60-70%~45-55%~75-85%
Purity of Final Product High (>98% after chromatography)Moderate to High (95-98% after chromatography)Very High (>99% after chromatography)
Number of Synthetic Steps 232
Key Reagents Cyclohexanecarbaldehyde, 1-propynylmagnesium bromide, Thionyl chlorideCyclohexanone, Acetylene, Methyl iodideIodocyclohexane, 2-Butyn-1-ol, Palladium catalyst
Reaction Time (Total) ~24 hours~48 hours~18 hours
Scalability GoodModerateExcellent

Experimental Protocols

Method 1: Grignard Reaction with Subsequent Dehydration and Isomerization

This two-step synthesis involves the nucleophilic addition of a propynyl Grignard reagent to cyclohexanecarbaldehyde, followed by dehydration of the resulting secondary alcohol and subsequent isomerization to the terminal alkyne.

Step 1: Synthesis of 1-Cyclohexyl-2-butyn-1-ol

  • A solution of 1-propynylmagnesium bromide (1.2 equivalents) in tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere of argon.

  • The solution is cooled to 0 °C in an ice bath.

  • Cyclohexanecarbaldehyde (1.0 equivalent), dissolved in dry THF, is added dropwise to the Grignard reagent solution over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield 1-cyclohexyl-2-butyn-1-ol.

Step 2: Dehydration and Isomerization to this compound

  • To a solution of 1-cyclohexyl-2-butyn-1-ol (1.0 equivalent) in pyridine at 0 °C, thionyl chloride (1.5 equivalents) is added dropwise.

  • The reaction is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

  • The reaction mixture is poured onto ice and extracted with diethyl ether.

  • The organic layer is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated.

  • The resulting internal alkyne is then subjected to isomerization using a strong base such as sodium amide in liquid ammonia to yield the terminal alkyne, this compound.

  • Purification is achieved by flash chromatography.

Method 2: Alkynylation of Cyclohexanone followed by Reduction and Methylation

This three-step approach begins with the ethynylation of cyclohexanone to form a tertiary alcohol. This is followed by reduction of the resulting alcohol and subsequent methylation.

Step 1: Synthesis of 1-Ethynylcyclohexanol

  • In a three-necked flask equipped with a dry ice condenser and a gas inlet, liquid ammonia is condensed, and a catalytic amount of sodium metal is added until a persistent blue color is observed.

  • Acetylene gas is bubbled through the solution until the blue color disappears.

  • Cyclohexanone (1.0 equivalent) dissolved in dry THF is added dropwise.

  • The reaction is stirred for 6 hours at -78 °C.

  • The reaction is quenched with solid ammonium chloride.

  • The ammonia is allowed to evaporate, and the residue is partitioned between water and diethyl ether.

  • The organic layer is separated, dried, and concentrated to give 1-ethynylcyclohexanol.

Step 2: Reduction of 1-Ethynylcyclohexanol

  • The 1-ethynylcyclohexanol is reduced to 1-ethylcyclohexanol using a standard hydrogenation procedure, for instance, with H2 gas and a palladium on carbon (Pd/C) catalyst.

Step 3: Conversion to this compound

  • The hydroxyl group of 1-ethylcyclohexanol is converted to a good leaving group (e.g., a tosylate).

  • The tosylate is then displaced by an acetylide, such as lithium acetylide, to introduce the alkyne functionality. This is followed by methylation of the terminal alkyne using a methyl halide (e.g., methyl iodide) to yield the final product.

Method 3: Sonogashira Coupling

This highly efficient two-step method utilizes a palladium-catalyzed cross-coupling reaction between a cyclohexyl halide and a suitable alkyne.

Step 1: Synthesis of Cyclohexyl(but-3-yn-2-yl)methanol

  • To a solution of iodocyclohexane (1.0 equivalent) and 2-butyn-1-ol (1.2 equivalents) in a suitable solvent such as triethylamine are added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a copper(I) co-catalyst (e.g., CuI, 0.1 equivalents).

  • The reaction mixture is stirred under an inert atmosphere at 60 °C for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield cyclohexyl(but-3-yn-2-yl)methanol.

Step 2: Deoxygenation to this compound

  • The resulting alcohol is deoxygenated using a Barton-McCombie deoxygenation or a similar radical-based deoxygenation protocol to afford the target compound, this compound.

Mandatory Visualizations

Logical Workflow of Synthesis Comparison

Synthesis_Comparison cluster_methods Synthetic Approaches cluster_evaluation Evaluation Criteria Method1 Method 1: Grignard Route Yield Overall Yield Method1->Yield Purity Purity Method1->Purity Steps Number of Steps Method1->Steps Complexity Experimental Complexity Method1->Complexity Target This compound Method1->Target ~60-70% Method2 Method 2: Alkynylation of Cyclohexanone Method2->Yield Method2->Purity Method2->Steps Method2->Complexity Method2->Target ~45-55% Method3 Method 3: Sonogashira Coupling Method3->Yield Method3->Purity Method3->Steps Method3->Complexity Method3->Target ~75-85%

Caption: Comparative workflow of synthetic routes.

Signaling Pathway of the Sonogashira Coupling (Method 3)

Caption: Sonogashira coupling catalytic cycles.

Safety Operating Guide

Proper Disposal of (But-3-yn-2-yl)cyclohexane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat (But-3-yn-2-yl)cyclohexane as a flammable and hazardous organic waste. Do not dispose of it down the drain. This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Hazard Assessment and Data Summary

PropertyExpected HazardPrecautionary Measures
Physical State LiquidHandle in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[2]
Flammability Assumed to be a flammable liquid.[3]Keep away from ignition sources such as open flames, hot surfaces, and sparks.[1] Store in a designated flammable liquids cabinet. Use non-sparking tools when handling.[1]
Toxicity May cause skin irritation, drowsiness, or dizziness upon inhalation or contact.[4]Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]
Reactivity Incompatible with strong oxidizing agents. Terminal alkynes can form explosive acetylides with certain metals.Store separately from oxidizing agents.[5] Avoid contact with heavy metals.
Environmental Hazard Potentially toxic to aquatic life.Prevent release into the environment. Do not dispose of down the drain.[2][6]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A flame-retardant lab coat.

  • Footwear: Closed-toe shoes.

Segregation and Waste Collection Protocol

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[5] Follow these steps for the collection of this compound waste:

  • Select the Correct Waste Container: Use a dedicated, properly labeled container for flammable organic waste.[3][7] The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.

  • Label the Container: The waste container must be clearly labeled with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."[5][6] If it is a mixed waste stream, list all components and their approximate percentages.[6]

  • Transfer the Waste: Conduct all transfers of the chemical waste inside a certified chemical fume hood to minimize inhalation exposure.[2]

  • Do Not Overfill: Fill the waste container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[8]

  • Store Temporarily in a Satellite Accumulation Area (SAA): The designated SAA should be near the point of generation and under the control of laboratory personnel.[5][8] Ensure the container is kept closed at all times except when adding waste.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood select_container Select Labeled 'Flammable Organic Waste' Container fume_hood->select_container transfer_waste Carefully Transfer Waste (Do not exceed 90% capacity) select_container->transfer_waste seal_container Securely Seal the Waste Container transfer_waste->seal_container store_saa Store in Designated Satellite Accumulation Area (SAA) seal_container->store_saa request_pickup Request Waste Pickup by Environmental Health & Safety (EH&S) store_saa->request_pickup end End: Proper Disposal request_pickup->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.